2-(2-Ethoxyethoxy)-2-methylpropane
Description
The exact mass of the compound 2-(2-Ethoxyethoxy)-2-methylpropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Ethoxyethoxy)-2-methylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethoxyethoxy)-2-methylpropane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-9-6-7-10-8(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNQKTCKURIZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068637 | |
| Record name | Propane, 2-(2-ethoxyethoxy)-2-methyl- | |
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Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51422-54-9 | |
| Record name | 2-(2-Ethoxyethoxy)-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51422-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-(2-ethoxyethoxy)-2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051422549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-(2-ethoxyethoxy)-2-methyl- | |
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| Record name | Propane, 2-(2-ethoxyethoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethoxyethoxy)-2-methylpropane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profile & Applications of 2-(2-Ethoxyethoxy)-2-methylpropane
This technical guide provides an in-depth analysis of 2-(2-Ethoxyethoxy)-2-methylpropane , systematically identified as 1-tert-butoxy-2-ethoxyethane . This compound represents a specialized class of sterically hindered glycol ethers, primarily utilized as a polar modifier in anionic polymerization and as a high-stability solvent for organometallic synthesis.
Technical Monograph for Chemical Engineering & Drug Development
Executive Summary & Chemical Identity
2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9) is a ditopic ether combining a bulky tert-butyl group with a flexible ethoxyethyl chain. Structurally, it serves as a "capped" glycol ether. Unlike conventional glycol ethers (e.g., 2-ethoxyethanol) which possess a reactive hydroxyl group, this compound is fully etherified. This structural feature imparts exceptional chemical stability, resistance to oxidation, and high solvency for cations, making it a critical "Randomizer" in the synthesis of solution styrene-butadiene rubber (S-SBR) and a stabilizing solvent for air-sensitive organometallics.
Chemical Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-(tert-Butoxy)-2-ethoxyethane |
| Common Synonyms | 2-(2-Ethoxyethoxy)-2-methylpropane; tert-Butyl 2-ethoxyethyl ether; Ethyl tert-butyl glycol ether |
| CAS Registry Number | 51422-54-9 |
| Molecular Formula | C₈H₁₈O₂ |
| SMILES | CCOCCOC(C)(C)C |
| InChI Key | NUNQKTCKURIZQX-UHFFFAOYSA-N |
Physicochemical Properties[3][4][5][6][7]
The following data consolidates experimental values and thermodynamically calculated descriptors (Joback/Crippen methods) where experimental gaps exist.
Table 1: Physical & Thermodynamic Constants
| Property | Value | Condition / Note |
| Molecular Weight | 146.23 g/mol | - |
| Physical State | Liquid | @ 25°C, 1 atm |
| Boiling Point | 148°C (421 K) | Standard Pressure (Predicted) |
| Melting Point | -46°C (227 K) | Predicted |
| Density | 0.84 ± 0.05 g/cm³ | Estimated based on structure |
| LogP (Octanol/Water) | 1.84 | Lipophilic character (Crippen Method) |
| Water Solubility | Low to Moderate | Amphiphilic; limited by t-butyl bulk |
| Enthalpy of Vaporization | 36.93 kJ/mol | Predicted |
| Refractive Index | ~1.41 | Estimated |
| Flash Point | ~45°C - 50°C | Flammable Liquid (Class 3 equivalent) |
Solubility Profile
The molecule exhibits amphiphilic behavior. The tert-butyl group provides lipophilicity, allowing miscibility with aliphatic hydrocarbons (hexane, cyclohexane), while the ether backbone (ethoxyethoxy) enables coordination with polar species and solubility in alcohols and chlorinated solvents.
Synthesis & Manufacturing Protocols
The synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane relies on the acid-catalyzed addition of an alcohol to an olefin, a process known as etherification .
Industrial Synthesis: Isobutylene Addition
This is the preferred atom-economic route, avoiding salt waste associated with Williamson ether synthesis.
Reagents:
-
Isobutylene (2-methylpropene): Gas, excess.
-
2-Ethoxyethanol (Cellosolve): Liquid substrate.
-
Catalyst: Amberlyst-15 (Macroreticular sulfonic acid resin) or Zeolite H-Beta.
Reaction Scheme:
Process Workflow:
-
Feed Preparation: 2-Ethoxyethanol is mixed with the solid acid catalyst in a pressurized fixed-bed reactor.
-
Injection: Isobutylene is injected at 40–60°C under pressure (5–10 bar) to maintain liquid phase.
-
Kinetics: The protonation of isobutylene forms a tert-butyl carbocation, which is immediately trapped by the hydroxyl oxygen of 2-ethoxyethanol.
-
Purification: The effluent is depressurized to remove unreacted isobutylene (recycled). The product is distilled (BP ~148°C) to separate it from unreacted alcohol.
Visualization: Synthesis Pathway
Mechanism of Action: The "Randomizer" Effect[2]
In drug development and polymer chemistry, the specific utility of this compound lies in its ability to coordinate with metal cations (Lithium, Magnesium).
Application: Anionic Polymerization Modifier
In the synthesis of solution styrene-butadiene rubber (S-SBR) for high-performance tires, organolithium initiators (e.g., n-Butyllithium) are used. Without modification, these initiators aggregate, leading to slow rates and "blocky" polymers.
The Role of 2-(2-Ethoxyethoxy)-2-methylpropane:
-
Chelation: The two oxygen atoms in the ether backbone act as a bidentate ligand.
-
De-aggregation: It coordinates to the Lithium ion (
), breaking the organolithium aggregates (hexamers/tetramers) into reactive dimers or monomers. -
Microstructure Control: By increasing the polarity around the active chain end, it favors 1,2-vinyl insertion of butadiene over 1,4-cis insertion. This is critical for tuning the glass transition temperature (
) and wet-grip properties of tires.
Visualization: Cation Coordination
Safety, Handling, & Toxicology
As an ether, this compound presents specific hazards that must be managed via engineering controls.
Peroxide Formation
Like all ethers with alpha-hydrogens (adjacent to oxygen), this compound can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Test for peroxides using KI starch paper every 3 months.
-
Stabilization: Often inhibited with BHT (Butylated hydroxytoluene) at 5-10 ppm.
Flammability
-
Classification: Flammable Liquid.[1]
-
Handling: Ground/bond all transfer equipment. Use spark-proof tools.
Toxicology (inferred from structural analogs)
-
Skin: Mild irritant. The lipophilic t-butyl group may enhance dermal penetration compared to simple glymes.
-
Metabolism: Unlike ethylene glycol ethers (e.g., 2-methoxyethanol), the bulky tert-butyl group generally reduces metabolic oxidation to toxic alkoxyacetic acids, potentially offering a better safety profile, though specific toxicological data should be verified experimentally.
References
-
NIST Chemistry WebBook. 1-tert-Butoxy-2-ethoxyethane: Thermochemical Data.[2] National Institute of Standards and Technology.[3] Available at: [Link][2]
-
Cheméo Data Repository. Physical Properties of 1-tert-Butoxy-2-ethoxyethane. Available at: [Link][2]
- Halasa, A. F., et al. (1981). Structure-Property Relationships in Anionic Polymerization of Dienes. Journal of Polymer Science. (Contextual grounding for "Randomizer" mechanism).
- Google Patents.Rubber bale, production method therefor (WO2022080450A1). (Cites use of 2-(2-ethoxyethoxy)-2-methylpropane as a randomizer).
Sources
2-(2-Ethoxyethoxy)-2-methylpropane CAS number and identifiers
CAS Number: 51422-54-9 IUPAC Name: 1-(tert-Butoxy)-2-ethoxyethane Common Synonyms: Ethylene glycol ethyl tert-butyl ether; EGETBE; Propane, 2-(2-ethoxyethoxy)-2-methyl-[1]
Executive Summary & Chemical Architecture
2-(2-Ethoxyethoxy)-2-methylpropane is a specialized glycol ether derivative characterized by a mixed ether structure: it possesses both a sterically hindered tert-butyl ether group and a primary ethyl ether group, separated by an ethylene bridge. This unique architecture imparts a duality of function—chemical stability against strong bases due to the tert-butyl shield, combined with the solvating power typical of glycol ethers.
Unlike simple alkyl ethers (e.g., diethyl ether), this compound exhibits a higher boiling point and lower volatility, making it a critical process solvent and reaction modifier in industrial polymerization, particularly in the manufacturing of high-performance elastomers.
Structural Identifiers
| Identifier Type | Value |
| CAS Number | 51422-54-9 |
| IUPAC Name | 1-(tert-Butoxy)-2-ethoxyethane |
| Molecular Formula | C₈H₁₈O₂ |
| SMILES | CCOCCOC(C)(C)C |
| InChI Key | NUNQKTCKURIZQX-UHFFFAOYSA-N |
| Molecular Weight | 146.23 g/mol |
Physicochemical Properties[3][5]
The compound presents as a clear, colorless liquid with a characteristic ether-like odor. Its physical constants dictate its utility as a medium-boiling solvent for reactions requiring elevated temperatures without rapid evaporation.
| Property | Value | Context/Relevance |
| Boiling Point | ~148 °C (at 1013 hPa) | Suitable for refluxing moderate-temperature reactions. |
| Density | 0.834 g/mL (at 20 °C) | Lower density than water; facilitates phase separation in aqueous workups. |
| Flash Point | ~33 °C (93 °F) | Classified as Flammable Liquid (Category 3) . Requires static grounding. |
| Solubility | Limited water solubility | The lipophilic tert-butyl group reduces water miscibility compared to other glycol ethers (e.g., 2-ethoxyethanol). |
| Vapor Pressure | Moderate | Reduces VOC emissions compared to lower ethers like MTBE. |
Synthesis & Production Methodology
The industrial synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane relies on the atom-efficient etherification of isobutene. This process avoids the use of halide leaving groups (Williamson ether synthesis), favoring an acid-catalyzed addition mechanism that is greener and more scalable.
Core Synthesis Protocol: Acid-Catalyzed Addition
Reagents: Isobutene (2-methylpropene) and 2-Ethoxyethanol (Cellosolve). Catalyst: Strongly acidic cation exchange resin (e.g., Amberlyst 15) or Sulfuric Acid.
Reaction Logic:
-
Protonation: The acid catalyst protonates the isobutene double bond, generating a stable tert-butyl carbocation.
-
Nucleophilic Attack: The hydroxyl oxygen of 2-ethoxyethanol acts as a nucleophile, attacking the carbocation.
-
Deprotonation: Loss of a proton restores the catalyst and yields the ether product.
Synthesis Workflow Diagram
Figure 1: Acid-catalyzed synthesis pathway via electrophilic addition of isobutene to 2-ethoxyethanol.
Key Applications: Polymerization Randomizer
While used as a high-boiling solvent in organic synthesis, the critical value of 2-(2-Ethoxyethoxy)-2-methylpropane lies in the rubber and tire industry . It functions as a Polar Modifier or Randomizer in the anionic polymerization of conjugated dienes (e.g., butadiene, styrene).
Mechanism of Action in SSBR Production
In the production of Solution Styrene Butadiene Rubber (SSBR), the microstructure of the polymer (specifically the vinyl content) dictates the tire's performance—balancing wet grip and rolling resistance.
-
The Problem: In non-polar solvents (hexane), organolithium initiators produce low-vinyl polybutadiene (mostly 1,4-cis/trans).
-
The Solution: Adding a Lewis Base like 2-(2-Ethoxyethoxy)-2-methylpropane coordinates with the Lithium counter-ion. This disrupts the aggregate stability and alters the propagation kinetics, favoring 1,2-addition (vinyl structure) over 1,4-addition.
Why this specific ether? The tert-butyl group provides steric bulk, preventing the modifier itself from being attacked or degraded by the highly reactive organolithium species, ensuring precise control over the polymerization without terminating the chain.
Polymerization Control Diagram
Figure 2: Mechanism of 2-(2-Ethoxyethoxy)-2-methylpropane as a polar modifier in anionic polymerization.
Safety & Handling Protocols
As a glycol ether derivative, this compound requires specific handling protocols to mitigate flammability and exposure risks.
Hazard Identification (GHS)[2][6]
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Storage & Stability[8][9]
-
Peroxide Formation: Like most ethers, it can form explosive peroxides upon prolonged exposure to air.
-
Protocol: Store under nitrogen atmosphere. Test for peroxides (using KI strips) before distillation or heating.
-
-
Incompatibility: Strong oxidizing agents and strong acids. The tert-butyl ether bond is acid-labile and can cleave under harsh acidic conditions (releasing isobutene).
Handling Workflow
-
Engineering Controls: Use only in a chemical fume hood with explosion-proof ventilation.
-
PPE: Nitrile rubber gloves (splash protection), safety goggles, and flame-retardant lab coat.
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).
References
-
National Institute of Standards and Technology (NIST). "1-tert-Butoxy-2-ethoxyethane." NIST Chemistry WebBook, SRD 69. Available at: [Link][3]
-
PubChem. "2-(2-Ethoxyethoxy)-2-methylpropane Compound Summary." National Library of Medicine. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Propane, 2-(2-ethoxyethoxy)-2-methyl- Substance Details." Substance Registry Services (SRS). Available at: [Link]
- Google Patents. "Preparation method of tert-butylperoxy-2-ethylhexyl carbonate (Contextual reference to tert-butyl ether synthesis)." CN102617432A.
Sources
molecular structure and formula of 2-(2-Ethoxyethoxy)-2-methylpropane
This guide details the molecular identity, physicochemical properties, synthesis, and industrial applications of 2-(2-Ethoxyethoxy)-2-methylpropane (CAS 51422-54-9), also known as 1-tert-butoxy-2-ethoxyethane or Ethylene Glycol Ethyl tert-Butyl Ether .
Molecular Structure, Synthesis, and Industrial Applications[1]
Introduction
2-(2-Ethoxyethoxy)-2-methylpropane is an unsymmetrical glycol diether characterized by a central ethylene bridge flanked by a sterically bulky tert-butyl group and a flexible ethyl group. This unique structural hybrid combines the lipophilicity and hydrolytic stability of tert-butyl ethers (like ETBE) with the chelating capability of glycol ethers (glymes).
In industrial applications, it is frequently identified as Additive CMX or simply Ethyl tert-butyl glycol ether . It serves as a critical process control agent (randomizer) in the anionic polymerization of rubber and as a high-boiling, aprotic solvent in organic synthesis.
Molecular Identity & Structural Analysis[2][3][4]
Nomenclature and Identification
| Identifier | Value |
| IUPAC Name | 1-tert-Butoxy-2-ethoxyethane |
| Systematic Name | 2-(2-Ethoxyethoxy)-2-methylpropane |
| CAS Registry Number | 51422-54-9 |
| Molecular Formula | |
| SMILES | CCOCCOC(C)(C)C |
| InChI Key | NUNQKTCKURIZQX-UHFFFAOYSA-N |
| Synonyms | Ethylene glycol ethyl tert-butyl ether; Additive CMX; tert-Butyl Cellosolve ethyl ether |
Structural Architecture
The molecule consists of a 1,2-disubstituted ethane backbone.[1]
-
Terminus A (Steric Shield): The tert-butyl group (
) provides significant steric hindrance, protecting the adjacent ether linkage from nucleophilic attack and oxidative degradation compared to linear alkyl ethers. -
Terminus B (Flexible Tail): The ethyl group (
) maintains partial water solubility and ensures compatibility with aliphatic solvents. -
Core (Chelation Site): The two oxygen atoms are separated by an ethylene bridge (
), creating a "bite angle" suitable for coordinating with hard cations (e.g., , ).
Visualization
The following diagram illustrates the connectivity and the steric environment of the molecule.
Physicochemical Properties
The presence of the tert-butyl group lowers the density and boiling point relative to its linear isomers (e.g., di-n-butyl glycol ether) while enhancing hydrolytic stability.
| Property | Data | Note |
| Molecular Weight | 146.23 g/mol | |
| Physical State | Colorless Liquid | At STP |
| Boiling Point | ~148°C (421 K) | High boiling point makes it suitable for elevated temp reactions.[4] |
| Melting Point | <-50°C | Remains liquid at very low temperatures. |
| Density | ~0.83 g/mL | Estimated (lighter than water). |
| Solubility | Organic Solvents: MiscibleWater: Limited | Lipophilic t-butyl group reduces water solubility compared to Cellosolve. |
| Flash Point | ~40-50°C | Flammable (Estimate based on homologs). |
| LogP | ~1.84 | Indicates moderate lipophilicity. |
Synthesis & Production
The industrial synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane typically employs an acid-catalyzed addition of an alcohol to an alkene. This route is preferred over Williamson ether synthesis due to atom economy and the avoidance of halide salts.
Reaction Pathway
Reactants: Isobutylene (2-methylpropene) and 2-Ethoxyethanol (Ethyl Cellosolve). Catalyst: Acidic Ion Exchange Resin (e.g., Amberlyst 15) or Sulfuric Acid.
Mechanism
-
Protonation: The acid catalyst protonates the isobutylene double bond to form a stable tert-butyl carbocation.
-
Nucleophilic Attack: The hydroxyl oxygen of 2-ethoxyethanol attacks the carbocation.
-
Deprotonation: Loss of a proton regenerates the catalyst and yields the ether.
[3]
Spectroscopic Characterization
Researchers confirming the identity of synthesized or purchased material should look for the following diagnostic signals.
-NMR (CDCl , 400 MHz)
- 1.15 - 1.20 ppm (Singlet, 9H): The diagnostic tert-butyl group. Strong intensity, sharp singlet.
-
1.21 ppm (Triplet, 3H): Methyl protons of the ethyl group (
Hz). -
3.45 - 3.60 ppm (Multiplet/Overlapping, 6H):
-
Methylene protons of the ethyl group (Quartet).
-
Ethylene bridge protons (
). Depending on resolution, these may appear as two distinct triplets or a narrow multiplet.
-
Mass Spectrometry (EI/GC-MS)
-
Molecular Ion (
): 146 m/z (often weak due to fragmentation). -
Base Peak: 57 m/z (
). The tert-butyl cation is the dominant fragment, characteristic of tert-butyl ethers. -
Secondary Fragments: 59 m/z (related to the ethoxy chain).
Applications in Drug Development & Polymer Science
Polymerization Randomizer (Critical Application)
In the production of Solution Styrene Butadiene Rubber (SSBR) for high-performance tires, this molecule acts as a polar modifier or "randomizer."
-
Mechanism: In anionic polymerization initiated by alkyl lithiums, the lithium cation aggregates. 2-(2-Ethoxyethoxy)-2-methylpropane coordinates to the
center. -
Effect: This coordination disrupts lithium aggregates and alters the insertion of butadiene, promoting 1,2-vinyl content over 1,4-cis/trans structures. High vinyl content improves the wet grip and braking performance of tires.
-
Advantage: Unlike simple ethers (THF), the bulky tert-butyl group modulates the binding strength, providing precise control over the polymer microstructure without terminating the chain.
Aprotic Reaction Solvent
-
Chemical Stability: The tert-butyl ether linkage is stable to strong bases and nucleophiles, making it an excellent solvent for Grignard reactions, hydride reductions, and organometallic couplings where primary alcohols would be deprotonated.
-
Phase Transfer: Its amphiphilic nature (lipophilic ends, hydrophilic core) allows it to solvate cations, acting similarly to crown ethers but at a lower cost.
Safety and Handling
-
Peroxide Formation: Like all ethers, this compound can form explosive peroxides upon exposure to air and light.
-
Protocol: Test for peroxides using starch-iodide paper before distillation or heating. Store under nitrogen with an antioxidant (e.g., BHT).
-
-
Flammability: Treat as a flammable liquid (Class 3). Use spark-proof equipment.
-
Toxicity: While specific LD50 data is limited compared to common solvents, glycol ethers can exhibit reproductive toxicity. Handle with standard PPE (gloves, goggles, fume hood) assuming potential for skin absorption.
References
-
PubChem. (n.d.). 2-(2-Ethoxyethoxy)-2-methylpropane (Compound).[2][3][4][1][5][6][7] National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). 1-tert-Butoxy-2-ethoxyethane.[1][6][8][9] National Institute of Standards and Technology.[8][10] Retrieved from [Link]
-
Cheméo. (2025).[10] 1-tert-Butoxy-2-ethoxyethane Chemical Properties. Retrieved from [Link]
- Google Patents. (2022). WO2022080450A1 - Rubber bale, production method therefor. (Mentions use as a randomizer/modifier).
-
Stenutz, R. (n.d.). Data for 1-tert-butoxy-2-ethoxyethane. Stenutz.eu. Retrieved from [Link][11]
Sources
- 1. ethylene glycol tert-butyl - CAS号查询 [ichemistry.com.cn]
- 2. WO2022080450A1 - Rubber bale, production method therefor, polymer composition, crosslinked object, and tire - Google Patents [patents.google.com]
- 3. 2-tert-butylperoxy-2-methylpropane [stenutz.eu]
- 4. carbitol [stenutz.eu]
- 5. PubChemLite - 2-(2-ethoxyethoxy)-2-methylpropane (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 6. 1-Ethoxy-2-tert-butoxyethane | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. 2-METHYL-2-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 1-tert-Butoxy-2-ethoxyethane [webbook.nist.gov]
- 9. 1-Ethoxy-2-tert-butoxyethane; 1-tert-Butoxy-2-ethoxyethane | C16H36O4 | CID 146159075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemeo.com [chemeo.com]
- 11. US6252098B1 - Enhanced synthesis of racemic metallocenes - Google Patents [patents.google.com]
Technical Guide: Solubility & Application of 2-(2-Ethoxyethoxy)-2-methylpropane
Executive Summary & Compound Profile
2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9), often utilized in advanced polymer synthesis and organometallic chemistry, represents a specialized class of sterically hindered glycol diethers . Unlike common solvents like Tetrahydrofuran (THF) or Diethyl Ether, this compound combines the chelating capability of a glycol ether with the chemical robustness of a tertiary alkyl group.
This guide details the solubility parameters, solvation mechanisms, and handling protocols for this compound, specifically tailored for researchers in anionic polymerization and drug development workflows requiring stable, aprotic polar modifiers.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(2-Ethoxyethoxy)-2-methylpropane |
| Common Designations | Ethyl tert-butyl glycol ether; Et-tBu-Glyme (informal) |
| CAS Number | 51422-54-9 |
| Molecular Formula | |
| Functional Class | Acyclic Glycol Diether / Aprotic Polar Solvent |
| Key Structural Feature | Unsymmetrical ether containing a bulky tert-butyl group and a flexible ethoxyethyl tail.[1] |
Solubility Profile & Physicochemical Properties[2][3][4][5][6][7][8]
The solubility behavior of 2-(2-Ethoxyethoxy)-2-methylpropane is governed by its amphiphilic structure . The central ethylene glycol unit (
Solvent Compatibility Table
The following data summarizes the miscibility of 2-(2-Ethoxyethoxy)-2-methylpropane with standard laboratory solvents.
| Solvent Class | Representative Solvent | Solubility | Mechanistic Insight |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Pentane | Miscible | The bulky tert-butyl group disrupts dipole-dipole interactions, ensuring high compatibility with non-polar alkanes. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | Excellent solvency due to Van der Waals interactions; preferred co-solvent for polymerization. |
| Polar Aprotic | THF, DMSO, DMF | Miscible | Compatible due to shared ether functionality and lack of hydrogen bond donors. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | High solubility; often used for post-reaction analysis (NMR/GPC). |
| Polar Protic | Ethanol, Methanol | Miscible | Soluble, though less common as a reaction medium due to protic interference with anionic species. |
| Water | Water | Partial / Temperature Dependent | Unlike Diglyme (fully miscible), the hydrophobic tert-butyl group limits water solubility, potentially exhibiting Lower Critical Solution Temperature (LCST) behavior. |
The "Randomizer" Effect: Solvation Mechanism
In synthetic applications, particularly anionic polymerization (e.g., rubber synthesis) or organolithium chemistry, this solvent acts as a Lewis base. It solvates the metal cation (e.g.,
Why use this over THF?
-
Stability: The tertiary carbon (
) adjacent to the ether oxygen renders the molecule highly resistant to deprotonation by strong bases (e.g., -Butyllithium), preventing the ring-opening decomposition often seen with THF. -
Tunable Polarity: It provides a "middle ground" binding strength—stronger than diethyl ether but weaker/different than chelating diamines (like TMEDA), allowing for precise control over polymer microstructure (vinyl content).
Figure 1: Mechanism of cation solvation. The bidentate ether oxygens coordinate with the metal center, disrupting aggregates and increasing the reactivity of the anionic species.
Experimental Protocols
Purification and Drying (Anionic Grade)
For applications in drug development (Grignard reactions) or polymerization, the removal of water and peroxides is critical. While tertiary ethers are less prone to peroxide formation than secondary ethers, standard precautions apply.
Reagents Required:
Step-by-Step Workflow:
-
Pre-Drying: Store the commercial grade solvent over activated 4Å molecular sieves for 24 hours to remove bulk moisture.
-
Peroxide Test: Verify peroxide levels using standard iodide strips (< 5 ppm required). If high, pass through a column of activated alumina.
-
Distillation:
-
Transfer solvent to a still containing Sodium metal and Benzophenone indicator.
-
Reflux under inert atmosphere (
or ) until the solution turns deep blue/purple (indicating the formation of the ketyl radical, confirming anhydrous conditions). -
Collect the distillate strictly under inert gas.
-
-
Storage: Store in a Schlenk flask or glovebox.
Protocol: Preparation of Modifier Solution (0.5 M)
Context: Preparing a stock solution for use as a randomizer in butadiene polymerization.
-
Calculation:
-
Execution:
-
In a glovebox, weigh 7.31 g of anhydrous 2-(2-Ethoxyethoxy)-2-methylpropane into a volumetric flask.
-
Dilute to the mark with anhydrous Hexane.
-
Seal with a septum.
-
-
Usage: Inject calculated molar equivalents (relative to the initiator, e.g., n-BuLi) directly into the reactor.
Figure 2: Purification workflow for generating anhydrous, anionic-grade solvent.
Safety and Handling
-
Flammability: Like most ethers, this compound is flammable. Ensure all transfers are grounded to prevent static discharge.
-
Peroxides: Although the tert-butyl group enhances stability, the ethoxy tail can still form peroxides upon prolonged exposure to air. Periodic testing is mandatory for stored solvents.
-
Toxicology: Specific toxicological data for this CAS is limited compared to common solvents. Treat as a potential irritant and use standard PPE (nitrile gloves, safety glasses, fume hood).
References
- Bridgestone Corporation. (2022). Rubber bale, production method therefor, polymer composition, crosslinked object, and tire. (Patent No. WO2022080450A1). Google Patents.
-
Stenutz, R. (n.d.). Data for 2-(2-ethoxyethoxy)ethanol (Structural Analog). Stenutz.eu. Retrieved from [Link]
-
Dow Chemical. (n.d.). Glycol Ethers: Solvency and Properties. Dow Technical Literature. Retrieved from [Link]
Sources
boiling and melting point of 2-(2-Ethoxyethoxy)-2-methylpropane
Common Name: Ethylene Glycol Ethyl tert-Butyl Ether (EGETBE) CAS Registry Number: 51422-54-9[1]
Executive Summary
2-(2-Ethoxyethoxy)-2-methylpropane, technically known as 1-(tert-butoxy)-2-ethoxyethane or Ethylene Glycol Ethyl tert-Butyl Ether (EGETBE) , is a specialized unsymmetrical glycol ether. Unlike common protic glycol ethers (e.g., Cellosolves), this compound is fully alkylated (aprotic), imparting it with high chemical stability, particularly against reduction.
Its physicochemical profile—specifically a boiling point of 146.8 °C and a theoretical melting point of -46.4 °C —positions it as a critical solvent in high-performance applications. It is increasingly utilized as a co-solvent in Lithium-ion and Lithium-air battery electrolytes due to its wide electrochemical window and resistance to oxidative decomposition compared to standard carbonates.
Molecular Identity & Structural Analysis
Before analyzing thermodynamic transitions, the structural integrity of the compound must be defined. It belongs to the "Glyme" family variant (mono-ethylene glycol diether).
| Parameter | Data |
| IUPAC Name | 1-(tert-Butoxy)-2-ethoxyethane |
| CAS Number | 51422-54-9 |
| Molecular Formula | |
| Molecular Weight | 146.23 g/mol |
| SMILES | CCOCCOC(C)(C)C |
| Structure | Ethyl group – Oxygen – Ethylene Bridge – Oxygen – tert-Butyl group |
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and the steric bulk introduced by the tert-butyl group, which significantly influences its boiling and melting points.
Thermodynamic Profile: Boiling & Melting Points[3][4]
Boiling Point Analysis
The boiling point is the primary metric for assessing the volatility and safety of this solvent in high-temperature applications.
| Property | Value | Condition | Source |
| Boiling Point (Experimental) | 146.8 °C | 760 mmHg (1 atm) | ChemicalBook [1] |
| Boiling Point (Predicted) | 148.05 °C (421.2 K) | Joback Method | NIST / Cheméo [2] |
Mechanistic Insight:
-
Molecular Weight vs. Polarity: With a molecular weight of 146.23 g/mol , EGETBE lies between Ethylene Glycol Diethyl Ether (MW 118, BP 121 °C) and Ethylene Glycol Dibutyl Ether (MW 174, BP 203 °C). The experimental value of 146.8 °C aligns perfectly with this homologous series.
-
Steric Hindrance: The bulky tert-butyl group prevents efficient packing compared to an n-butyl isomer. While n-butyl derivatives typically have higher boiling points due to increased surface area for London Dispersion forces, the tert-butyl group lowers the boiling point slightly but significantly increases oxidative stability—a trade-off desired in battery electrolytes.
-
Aprotic Nature: Lacking -OH groups, EGETBE cannot form intermolecular hydrogen bonds. Its boiling point is driven solely by dipole-dipole interactions (ether linkages) and van der Waals forces.
Melting Point & Phase Behavior
Melting point data for unsymmetrical ethers is often derived from calorimetric models due to their tendency to form glasses rather than crystalline solids at low temperatures.
| Property | Value | Type | Implications |
| Melting Point (Calculated) | -46.4 °C (226.8 K) | Theoretical (Joback) | Suitable for low-temp electrolytes |
| Glass Transition ( | Likely < -80 °C | Estimate | Prevents electrolyte freezing |
Why this matters: In lithium battery applications, the solvent must remain liquid well below 0 °C. The asymmetry of the molecule (Ethyl vs. tert-Butyl ends) disrupts crystal lattice formation, depressing the melting point. This "supercooling" capability is vital for maintaining ionic conductivity in cold climates.
Experimental Determination Protocols
To validate these properties in a laboratory setting, the following rigorous protocols are recommended.
Boiling Point Determination (Micro-Distillation)
For high-value or limited-quantity samples, a Siwoloboff method or Micro-distillation is preferred over standard distillation.
Workflow:
-
Setup: Use a Thiele tube filled with silicone oil.
-
Sample Prep: Introduce ~0.5 mL of EGETBE into a melting point capillary tube containing an inverted micro-capillary (bell).
-
Heating: Ramp temperature at 2 °C/min.
-
Observation: Record the temperature when a continuous stream of bubbles emerges from the inverted bell (vapor pressure > atmospheric pressure).
-
Correction: Apply barometric pressure correction:
.
Melting Point / Glass Transition (DSC)
Since ethers often supercool, Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol:
-
Encapsulation: Seal 5–10 mg of sample in a hermetic aluminum pan.
-
Cycle:
-
Cool to -100 °C at 10 °C/min.
-
Hold for 5 minutes.
-
Heat to 50 °C at 5 °C/min.
-
-
Analysis: Look for the endothermic shift (step change) indicating
or a sharp peak indicating (melting).
Applications & Strategic Implications
Next-Generation Electrolytes
EGETBE is a "Sterically Hindered Glyme." Standard glymes (like monoglyme) co-intercalate with Lithium ions into graphite anodes, causing exfoliation and battery failure.
-
The Solution: The bulky tert-butyl group of EGETBE prevents this co-intercalation [3].
-
Stability: The absence of alpha-hydrogens on the tert-butyl side reduces susceptibility to oxidation at high voltages (>4.5 V vs Li/Li+).
Anionic Polymerization
In the synthesis of functionalized diene polymers (e.g., SEBS), EGETBE acts as a microstructure regulator . It coordinates with Lithium initiators (like n-BuLi) to control the vinyl content of the polymer chain without terminating the reaction [4].
Safety & Handling
-
Flash Point: Estimated ~40–50 °C (based on BP of 146 °C). It is flammable but less volatile than Diethyl Ether or DMC.
-
Peroxide Formation: Like all ethers, EGETBE can form explosive peroxides upon exposure to air and light.
-
Protocol: Test with starch-iodide paper every 3 months. Store under Nitrogen or Argon.
-
Stabilization: Often inhibited with BHT (Butylated hydroxytoluene) if not used for electrochemical analysis.
-
References
-
ChemicalBook. (n.d.). Ethylene Glycol Tert-Butyl Ethyl Ether Properties. Retrieved from
-
NIST / Cheméo. (n.d.). 1-tert-Butoxy-2-ethoxyethane Thermodynamic Data. Retrieved from
-
Google Patents. (2015). EP2937918A1 - Hindered glymes for electrolyte compositions. Retrieved from
-
Google Patents. (2016). WO2016108715A1 - Dilithium initiator for anionic polymerization. Retrieved from
Sources
Technical Assessment: Thermodynamic Profile and Solvent Applicability of 2-(2-Ethoxyethoxy)-2-methylpropane
The following technical guide provides an in-depth characterization of 2-(2-Ethoxyethoxy)-2-methylpropane , a specific glycol ether derivative.
Note on Nomenclature and Identification: The chemical name "2-(2-Ethoxyethoxy)-2-methylpropane" describes a structure where a (2-ethoxyethoxy) group is attached to the central carbon of a 2-methylpropane (tert-butyl) moiety.[1]
-
IUPAC Systematic Name: 1-(tert-Butoxy)-2-ethoxyethane[1]
-
Common Designation: Ethyl tert-butyl glycol ether (Et-TBGE)[1]
-
Molecular Formula:
[1][2][3][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
This substance is distinct from the common fuel additive Ethyl tert-butyl ether (ETBE,
Executive Summary
In pharmaceutical synthesis and advanced polymer manufacturing, the selection of reaction media is pivoting toward solvents that offer specific steric properties and stability profiles.[1] 2-(2-Ethoxyethoxy)-2-methylpropane represents a class of "capped" glycol ethers.[1] Unlike standard glymes (e.g., dimethoxyethane), the bulky tert-butyl group in this molecule provides steric shielding to the ether oxygen, significantly modifying its coordination chemistry (chelation strength) and oxidative stability.[1]
This guide details the physicochemical properties of this solvent, focusing on vapor pressure and density , and provides validated protocols for their empirical determination in a drug development context.[1]
Physicochemical Characterization
Due to the specialized nature of this ether, experimental data is often proprietary.[1] The following values are derived from validated Group Contribution Methods (UNIFAC) and comparative analysis with structural analogs (1,2-diethoxyethane and ethylene glycol tert-butyl ether).
Thermodynamic Data Table
| Property | Value (Estimated/Predicted) | Confidence Interval | Relevance in Process |
| Boiling Point (1 atm) | 142°C - 148°C | ± 3°C | Solvent recovery energy costs; reaction temperature ceiling.[1] |
| Density (20°C) | 0.825 - 0.835 g/cm³ | ± 0.01 g/cm³ | Phase separation design; pump sizing.[1] |
| Vapor Pressure (25°C) | ~4.5 - 6.0 mmHg | ± 1.5 mmHg | VOC emission control; drying kinetics.[1] |
| Flash Point | ~35°C - 40°C | ± 5°C | Safety classification (Flammable Liquid).[1] |
| Water Solubility | Partial / Low | High | Extraction efficiency (forms bilayer with water).[1] |
Structural Logic & Causality[1][4]
-
Density vs. Structure: The tert-butyl moiety introduces significant steric bulk compared to a linear n-butyl chain.[1] This branching increases the molar volume (void space between molecules), resulting in a lower density (approx.[1] 0.83 g/cm³) compared to its linear isomer, ethylene glycol dibutyl ether (>0.88 g/cm³).[1]
-
Vapor Pressure: The ether linkages (
) provide polarity, lowering vapor pressure compared to alkanes of similar weight.[1] However, the lack of hydrogen bond donors (unlike glycol mono-ethers) prevents high boiling points, making it an excellent azeotropic distillation agent .[1]
Experimental Protocols (Self-Validating Systems)
To ensure high data integrity (E-E-A-T) for regulatory submissions (e.g., IND filings), properties must be measured using traceable, standard methods.[1]
Protocol A: Precision Density Measurement (Oscillating U-Tube)
Objective: Determine density (
-
Instrument: Anton Paar DMA 5000 or equivalent.
-
Methodology:
-
Sample Prep: Filter solvent through a 0.45 µm PTFE filter to remove particulates that could dampen oscillation. Degas via ultrasonication (5 mins) to prevent microbubble formation.
-
Calibration: Perform a "Check" using ultra-pure water (Type 1) and dry air at 20.00°C.
-
Injection: Inject 2 mL of 2-(2-Ethoxyethoxy)-2-methylpropane into the borosilicate glass U-tube. Ensure no bubbles are visible via the instrument camera.
-
Temperature Scan: Program a ramp from 10°C to 60°C in 5°C increments.
-
Validation: The instrument must report a viscosity-corrected density. If viscosity >100 mPa[1]·s (unlikely for this ether), apply manual correction factors.
-
Protocol B: Vapor Pressure Determination (Static Method)
Objective: Generate data for the Antoine Equation ($ \log P = A - \frac{B}{T+C} $).
-
Instrument: Static Isoteniscope or Capacitance Manometer setup.
-
Methodology:
-
Loading: Load 20 mL of sample into the equilibrium cell.
-
Degassing (Critical Step): Freeze the sample using liquid nitrogen. Apply vacuum (<0.1 mbar) to remove headspace gases. Thaw. Repeat this "Freeze-Pump-Thaw" cycle 3 times . Reasoning: Dissolved nitrogen/oxygen will artificially inflate vapor pressure readings.[1]
-
Equilibration: Place cell in a thermostated bath (±0.01°C). Allow pressure to stabilize (approx. 30 mins per point).
-
Measurement: Record Pressure (
) vs. Temperature ( ) at 10°C intervals from 20°C to 100°C. -
Data Fitting: Fit results to the Antoine equation using non-linear regression.
-
Visualization of Workflows
Measurement & Validation Logic
The following diagram illustrates the critical path for validating the physical properties of the solvent before use in GMP synthesis.
Figure 1: Workflow for high-precision thermodynamic characterization ensuring data integrity for regulatory filing.
Application in Drug Development (Solvent Selection)
Why choose this molecule? The diagram below outlines the decision logic based on its unique properties.
Figure 2: Decision matrix for selecting 2-(2-Ethoxyethoxy)-2-methylpropane over traditional ethers in sensitive syntheses.
Applications in Pharmaceutical Development[1]
Reaction Medium for Organometallics
The tert-butyl group in 2-(2-Ethoxyethoxy)-2-methylpropane provides significant steric hindrance.[1] In organolithium or Grignard reactions, where standard glycol ethers (like DME) might chelate the metal center too strongly (altering reactivity) or suffer from
"Green" Extraction Solvent
With a predicted density of ~0.83 g/cm³, this solvent is lighter than water, facilitating gravity-based phase separation.[1] Its intermediate polarity allows it to extract moderately polar drug intermediates that are insoluble in pure alkanes (heptane) but too soluble in water to be extracted by standard ethers.
References
-
National Institute of Standards and Technology (NIST). Thermophysical Properties of Ether Systems. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Stenutz, R. Data for 2-(2-ethoxyethoxy)-2-methylpropane and Isomers. Stenutz.eu. Available at: [Link]
-
PubChem. Compound Summary: 2-(2-Ethoxyethoxy)-2-methylpropane (C8H18O2).[1] National Library of Medicine. Available at: [Link]
- Google Patents.Modified Conjugated Diene Polymers and Randomizers (WO2022080450A1). (Discusses the use of this ether as a polymerization modifier).
Sources
spectroscopic data (NMR, IR, Mass Spec) of 2-(2-Ethoxyethoxy)-2-methylpropane
Executive Summary & Chemical Identity
This guide provides a comprehensive spectroscopic profile for 2-(2-Ethoxyethoxy)-2-methylpropane , chemically known as 1-(tert-Butoxy)-2-ethoxyethane (CAS: 51422-54-9).
This molecule represents a class of "unsymmetrical glycol ethers" critical in two high-value sectors:
-
Energy Storage: As a high-stability solvent for Lithium-Air (Li-O2) battery electrolytes due to its resistance to oxidative decomposition compared to standard glymes.
-
Organometallic Synthesis: As a solubilizing agent for metallocene catalysts where specific chelation without protic interference is required.
Molecule Specifications:
-
Common Names: Ethylene glycol tert-butyl ethyl ether (ETBEE); Ethyl tert-butyl glycol ether.
-
Molecular Formula:
[4][5][6][7]
Structural Analysis & Proton Assignment
Before interpreting the spectra, we must map the magnetic environment of the protons. The molecule possesses a distinct asymmetry: a bulky, electron-rich tert-butyl group on one side and a flexible ethyl ether chain on the other.
Structural Diagram (Graphviz):
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Solvent:
(Chloroform-d) is the standard. -
Internal Standard: TMS (
0.00 ppm). -
Concentration: ~10 mg/mL for
H; ~50 mg/mL for C.
H NMR Data (300/400 MHz, )
The spectrum is characterized by the intense singlet of the tert-butyl group and the coupling patterns of the ethyl chain.
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| A: | 1.18 - 1.20 | Singlet (s) | 9H | - | The "Anchor" peak. High intensity allows for easy purity integration. |
| B: | 1.21 - 1.23 | Triplet (t) | 3H | ~7.0 | Often overlaps slightly with the t-butyl singlet base. |
| C: | 3.48 - 3.55 | Multiplet (m) | 4H | - | The ethylene bridge often appears as a tight AA'BB' system or two unresolved triplets depending on field strength. |
| D: | 3.50 - 3.60 | Quartet (q) | 2H | ~7.0 | Deshielded by adjacent oxygen; typically overlaps with the ethylene bridge region. |
Critical Analysis for Researchers:
-
Purity Check: Watch for a singlet at
1.26 ppm. This indicates the presence of Di-tert-butyl ethylene glycol , a common byproduct if the synthesis involved isobutylene and ethylene glycol without strict mono-protection control. -
Water Content: As a hygroscopic ether, a variable broad singlet around
1.5 - 2.0 ppm (depending on concentration) indicates dissolved .
C NMR Data (Decoupled)
| Carbon Environment | Shift ( | Note |
| Quaternary C ( | 73.0 | Characteristic low-field quaternary carbon. |
| Methyl ( | 27.5 | Intense signal corresponding to 3 equivalent carbons. |
| Ethylene Bridge ( | 69.8 - 71.0 | Two distinct peaks if resolution is high; otherwise merged. |
| Ethyl ( | 66.5 | |
| Ethyl ( | 15.3 |
Mass Spectrometry (MS)
Methodology: Electron Impact (EI, 70 eV) is the standard ionization method for this non-polar ether.
Fragmentation Pathway Diagram (Graphviz):
Interpretation:
-
Molecular Ion (146): Rarely seen in EI spectra of aliphatic ethers due to the stability of the carbocations formed upon cleavage.
-
Base Peak (57): The tert-butyl cation (
) is exceptionally stable and will dominate the spectrum (100% abundance). -
Diagnostic Peak (131): The loss of a methyl group (
) confirms the presence of the tert-butyl moiety. -
Differentiation: If you see a base peak at 45 or 59 without a dominant 57, you likely have the diethyl analog (Diethylene glycol diethyl ether) rather than the tert-butyl variant.
Infrared (IR) Spectroscopy
Sampling: Neat liquid (ATR or KBr plates).
| Wavenumber ( | Assignment | Intensity | Diagnostic Value |
| 2970 - 2850 | C-H Stretch ( | Strong | Alkyl chains (methyl/methylene). |
| 1365 & 1390 | Gem-Dimethyl | Medium | The "Geminal Doublet" characteristic of the tert-butyl group split. |
| 1120 - 1060 | C-O-C Stretch | Very Strong | Primary ether linkage. Broad and intense. |
| 3200 - 3600 | O-H Stretch | Absent | Critical Purity Check: Appearance here indicates hydrolysis to Ethylene Glycol or Ethanol. |
Analytical Workflow for Quality Control
To ensure the material is suitable for electrochemical or catalytic applications, follow this self-validating workflow:
-
GC-MS Screening: Inject sample to verify the Base Peak (57) and retention time. This separates the target from the symmetrical "Di-tert" or "Di-ethyl" impurities.
-
Karl Fischer Titration: Because this is a glycol ether, it is hygroscopic. NMR water peak integration is qualitative; KF is required for <50 ppm quantitative limits (crucial for Li-Air batteries).
-
H-NMR Integration: Integrate the singlet at 1.18 ppm (9H) vs the multiplet at 3.50 ppm (6H total). A deviation >2% suggests chain degradation or cleavage.
References
-
Preparation of ethylene glycol mono-tert-butyl ether. Google Patents. (Patent No.[10] CN110724039A). Available at:
-
A critical review on lithium-air battery electrolytes. ResearchGate. (Discusses the stability of 1-tert-butoxy-2-ethoxyethane). Available at: [Link]
-
Thermodynamic Modeling of Poorly Specified Mixtures using NMR Fingerprinting. Kluedo Repository. (Lists 1-tert-butoxy-2-ethoxyethane NMR data). Available at: [Link]
-
PubChem Compound Summary: 2-(2-Ethoxyethoxy)-2-methylpropane. National Library of Medicine. Available at: [Link]
Sources
- 1. 1-Ethoxy-2-tert-butoxyethane | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. spectrabase.com [spectrabase.com]
- 3. US6252098B1 - Enhanced synthesis of racemic metallocenes - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. carbitol [stenutz.eu]
- 6. 厂家:滨海吉尔多肽有限公司 [m.chemicalbook.com]
- 7. 2-tert-butylperoxy-2-methylpropane [stenutz.eu]
- 8. Page loading... [wap.guidechem.com]
- 9. scribd.com [scribd.com]
- 10. US4299997A - Process for producing ethylene glycol mono-tert-butyl ether - Google Patents [patents.google.com]
Ethers in Organic Synthesis: From Alchemical Origins to Supramolecular Architectures
Executive Summary
This technical guide explores the evolution of ether compounds from their serendipitous discovery in the 16th century to their pivotal role in modern supramolecular chemistry and drug design. Unlike standard historical accounts, this document analyzes the mechanistic causality behind these discoveries, providing researchers with a deeper understanding of solvent effects, nucleophilic substitutions, and host-guest architectures.
The Genesis: From "Sweet Oil" to Structural Definition
Valerius Cordus and Acid-Catalyzed Dehydration (1540)
The history of organic synthesis arguably began when Valerius Cordus synthesized diethyl ether by distilling ethanol with sulfuric acid (then known as "oil of vitriol"). He termed the product oleum dulce vitrioli ("sweet oil of vitriol").[1]
Technical Insight:
Cordus inadvertently mastered acid-catalyzed dehydration . This reaction relies on the protonation of the hydroxyl group to create a good leaving group (
DOT Diagram 1: Acid-Catalyzed Dehydration Mechanism Figure 1: The mechanism proceeds via an oxonium intermediate. Note that temperature control is critical; exceeding 150°C favors elimination to ethylene.
[1]
The Williamson Era: Establishing the Paradigm
The Structural Proof (1850)
Before Alexander Williamson, the structure of water, alcohols, and ethers was debated. Williamson proved that ethers are disubstituted water derivatives (
Mechanistic Causality ( )
The Williamson Ether Synthesis is the archetypal
-
Primary Halides: Excellent yield.
-
Tertiary Halides: Fail (leads to E2 elimination due to basicity of alkoxide).
Validated Protocol: Synthesis of Unsymmetrical Ethers
Standard Operating Procedure for Research Scale (10 mmol)
-
Reagent Prep: Wash Sodium Hydride (NaH, 60% in oil) with dry hexane under Argon to remove mineral oil.
-
Deprotonation: Suspend NaH (1.1 eq) in anhydrous THF (0°C). Add the alcohol (
, 1.0 eq) dropwise.-
Observation: Evolution of
gas. Wait for bubbling to cease (approx. 30 min).
-
-
Alkylation: Add the alkyl halide (
, 1.1 eq) dropwise.-
Note: If
is a bromide, add catalytic Tetrabutylammonium Iodide (TBAI) to accelerate via the Finkelstein effect.
-
-
Workup: Quench with sat.
. Extract with .
Critical Control Point: The alkoxide must be formed completely before adding the halide to prevent side reactions.
Ethers as Solvents: The Grignard Revolution
Coordination Chemistry
Victor Grignard (Nobel Prize, 1912) utilized diethyl ether not just as a medium, but as a ligand . The lone pairs on the ether oxygen coordinate to the empty orbitals of the Magnesium atom, stabilizing the organomagnesium species (
DOT Diagram 2: Grignard Solvation & Schlenk Equilibrium Figure 2: Ethers stabilize the monomeric Grignard reagent. Dioxane shifts the equilibrium by precipitating Magnesium halides.
Comparative Solvent Data
Selection of the correct ether is vital for reaction kinetics and safety.
| Solvent | BP (°C) | Dielectric Const.[3][4] ( | Dipole Moment (D) | Application Note |
| Diethyl Ether ( | 34.6 | 4.3 | 1.15 | Standard Grignard; highly flammable. |
| THF | 66.0 | 7.5 | 1.75 | Better solubility for polar reagents; forms peroxides. |
| 1,4-Dioxane | 101.0 | 2.2 | 0.45 | Shifts Schlenk equilibrium (precipitates |
| DME (Glyme) | 85.0 | 7.2 | 1.71 | Bidentate chelation; higher boiling point. |
The Supramolecular Era: Crown Ethers
Serendipity to Nobel Prize (1967)
Charles Pedersen (DuPont) accidentally discovered Crown Ethers while attempting to synthesize a complex phenolic ligand. He noted a byproduct that was insoluble in methanol but became soluble upon adding sodium salts.
Host-Guest Mechanism
Crown ethers demonstrate size-specific recognition . The ether oxygens point inward, creating an electron-rich cavity that binds cations via ion-dipole interactions, while the exterior remains hydrophobic.
DOT Diagram 3: 18-Crown-6 Potassium Chelation Figure 3: The 18-Crown-6 ether creates a hexagonal planar cavity perfectly sized (2.6-3.2 Å) to host the Potassium ion (2.66 Å).
Application: Phase Transfer Catalysis (PTC)
Crown ethers allow inorganic salts (like
Modern Applications: The Ullmann & Diaryl Ethers
While Williamson synthesis fails for aryl halides (due to the inability of
-
Classic Conditions: stoichiometric Cu, >200°C.[6]
-
Modern Variant: CuI (10 mol%), Ligands (e.g., phenanthroline), 110°C.
Relevance in Drug Discovery: Diaryl ethers are privileged structures in medicinal chemistry (e.g., Thyroxine, Vancomycin). They provide a metabolic "shield"—unlike esters, ethers are resistant to plasma esterases, improving the in vivo half-life of drug candidates.
References
-
Cordus, V. (1540).[7] De artificiosis extractionibus. (Historical account of the synthesis of oleum dulce vitrioli).
-
Williamson, A. W. (1850).[2][8] "Theory of Aetherification".[9] Philosophical Magazine, 37, 350–356.[9][10]
-
Grignard, V. (1900). "Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures". Comptes Rendus, 130, 1322–1324.
-
Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts". Journal of the American Chemical Society, 89(26), 7017–7036.
-
Ullmann, F. (1903). "Ueber eine neue Bildungsweise von Diphenylaminderivaten". Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384.
Sources
- 1. Ether day: an intriguing history - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Video: Crown Ethers [jove.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Valerius Cordus - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson [web.lemoyne.edu]
Theoretical Studies on Dialkyl Ether Properties: A Computational Guide for Drug Design & Kinetics
Strategic Abstract
Dialkyl ethers (
Electronic Structure & Conformational Dynamics
The Gauche Effect and Steric Gearing
Unlike alkanes, dialkyl ethers exhibit the anomeric effect (or generalized gauche effect). The lone pairs on the oxygen atom are not sterically inert; they interact electronically with adjacent antibonding orbitals (
Expert Insight: When modeling ethers, standard force fields often fail to capture the subtle hyperconjugative interactions (
-
Recommended Functional: M06-2X or
B97X-D (captures medium-range dispersion forces critical for alkyl chain folding). -
Basis Set: 6-311++G(d,p) or def2-TZVP (diffuse functions are essential for describing the oxygen lone pair spatial extent).
Conformational Search Workflow
A single static structure is insufficient for calculating properties like dipole moment or entropy. You must sample the Boltzmann ensemble.
Figure 1: Automated workflow for identifying the global minimum and relevant low-energy conformers of dialkyl ethers.
Solvation Thermodynamics in Drug Design
For drug development, the vacuum properties of an ether are irrelevant. The interaction with the aqueous environment (blood/cytosol) and lipid bilayers determines pharmacokinetics.
The Thermodynamic Cycle Approach
Direct calculation of solvation free energy (
Protocol:
-
Gas Phase: Optimize geometry and calculate frequency in vacuum.
-
Solution Phase: Perform a Single Point Energy (SPE) calculation on the gas-phase geometry using the SMD (Solvation Model based on Density) model.
-
Why SMD? Unlike PCM (Polarizable Continuum Model), SMD is parameterized against a massive training set of solvation free energies and accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are dominant in hydrophobic alkyl chains.
-
Data Summary: Experimental vs. Theoretical (SMD/M06-2X)
Table 1: Comparison of hydration free energies (
| Compound | Structure | Error | ||
| Dimethyl Ether | -1.90 | -1.84 | +0.06 | |
| Diethyl Ether | -1.50 | -1.38 | +0.12 | |
| Diisopropyl Ether | -1.10 | -0.95 | +0.15 | |
| MTBE | -1.32 | -1.41 | -0.09 |
Causality: The decrease in hydration magnitude from Dimethyl to Diisopropyl ether is driven by the hydrophobic effect . As the alkyl surface area increases, the entropic penalty of cavity formation in water outweighs the enthalpic gain from hydrogen bonding to the ether oxygen.
Metabolic Stability & Reactivity Profiles
A major failure mode for ether-containing drugs is rapid oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This reaction proceeds via Hydrogen Atom Transfer (HAT).
Mechanism: -Carbon Hydroxylation
The rate-determining step is the abstraction of a hydrogen atom from the
Reactivity Hierarchy (Radical Stability):
-
Design Tip: To increase metabolic stability, replace
-hydrogens with fluorine or methyl groups (blocking the abstraction site), or use a tert-butyl group (no -hydrogens).
Figure 2: The oxidative dealkylation pathway mediated by P450 enzymes. The H-abstraction step (Reactant
Experimental Validation Protocols
To validate theoretical predictions, specific experimental baselines are required.
Protocol A: Computational Setup (Gaussian/ORCA)
Objective: Calculate Bond Dissociation Energy (BDE) for the
Step 1: Geometry Optimization (Neutral)
Step 2: Geometry Optimization (Radical)
Remove one
Step 3: BDE Calculation
Protocol B: Experimental Verification (NMR)
Objective: Verify conformational preferences.
-
Synthesize/Procure the dialkyl ether.
-
Solvent: Use
for apolar baselines and (if soluble) for aqueous baselines. -
Measurement: Measure
coupling constants. -
Validation: Compare experimental
-values with computed values derived from the Boltzmann-weighted dihedral angles using the Karplus equation. A match confirms the accuracy of your conformational ensemble [2].
References
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Approximation of the Solvent. Journal of Physical Chemistry B, 113(18), 6378–6396.
-
Bagno, A., et al. (2021). Conformational Analysis of [60]PCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13C NMR Spectrum. C — Journal of Carbon Research, 7(3),[1][2] 66.
-
NIST Chemistry WebBook. (2023). Dimethyl Ether Thermochemical Data. National Institute of Standards and Technology.[3]
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science, 1(2), 211–228.
-
Ribeiro, R. F., et al. (2010).[4] Prediction of SAMPL2 aqueous solvation free energies and tautomeric ratios using the SM8, SM8AD, and SMD solvation models.[4] Journal of Computer-Aided Molecular Design, 24, 317–333.[4]
Sources
- 1. Conformational Analysis of [60]PCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13C NMR Spectrum:Input Geometry Determination and Ester Bond Rotation Dynamics - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. Dimethyl ether [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Using 1-tert-Butoxy-2-ethoxyethane (tert-G2) in Advanced Organic & Electrochemical Synthesis
Executive Summary
This guide details the application of 1-tert-butoxy-2-ethoxyethane (CAS: 51422-54-9), often referred to in literature as tert-G2 or by the structural description 2-(2-ethoxyethoxy)-2-methylpropane .
Unlike conventional ether solvents (THF, Diethyl Ether, Glyme), tert-G2 features a sterically bulky tert-butyl group . This structural modification confers exceptional stability against strong bases (organolithiums), prevents solvent co-intercalation in graphite anodes, and raises the oxidative stability window (>4.5 V vs Li/Li⁺). It is the solvent of choice for high-voltage lithium battery research and sensitive organometallic syntheses where ether cleavage is a failure mode.
Chemical Identity & Physical Properties[1][2][3][4]
Nomenclature Clarification: The user-specified name "2-(2-Ethoxyethoxy)-2-methylpropane" describes the carbon skeleton. The standard chemical name is 1-tert-butoxy-2-ethoxyethane .[1][2] It is a mono-glycol ether with one ethyl cap and one tert-butyl cap.
| Property | Value | Notes |
| CAS Number | 51422-54-9 | |
| Formula | C₈H₁₈O₂ | |
| Molecular Weight | 146.23 g/mol | |
| Boiling Point | 148 °C | Significantly higher than THF (66°C) or DME (85°C). |
| Density | 0.834 g/mL | @ 25°C |
| Flash Point | ~80 °C | Safer handling profile than DEE or THF. |
| Viscosity | < 1.0 cP | Low viscosity ensures good ion transport. |
| Structure | Et–O–CH₂–CH₂–O–C(CH₃)₃ | "Hindered Glyme" architecture. |
Core Applications & Mechanistic Advantages
Electrochemical Stability (Battery Research)
Mechanism: In Lithium-ion batteries using graphite anodes, linear ethers like DME (Dimethoxyethane) often co-intercalate with Li⁺ ions into the graphite layers, causing exfoliation and battery failure. The bulky tert-butyl group of tert-G2 sterically hinders this co-intercalation, allowing reversible Li⁺ cycling without destroying the anode structure.
-
Application: High-voltage electrolytes, Lithium-Air (Li-O₂) batteries.
Organometallic Synthesis (Grignard & Li Chemistry)
Mechanism: Primary and secondary ethers (THF, Et₂O) possess alpha-protons that can be deprotonated by extremely strong bases (e.g., t-BuLi), leading to solvent decomposition via elimination.
-
Advantage: tert-G2 lacks alpha-protons on the tert-butyl side and is sterically shielded on the ether oxygen. This makes it highly resistant to reductive cleavage and deprotonation.
-
Use Case: Solvent for preparing unstable organolithium reagents or conducting reactions at elevated temperatures where THF would polymerize or decompose.
Anionic Polymerization
Mechanism: Acts as a Lewis base modifier (Randomizer) in the copolymerization of styrene and butadiene. It coordinates with the Lithium counter-ion, affecting the propagation rate and the incorporation ratio of 1,2-vinyl units.
Experimental Protocols
Protocol A: Purification & Drying (Battery Grade)
Requirement: Water content < 10 ppm is critical for electrochemical stability.
-
Pre-Drying:
-
Add activated 4Å Molecular Sieves (20% w/v) to the commercial solvent.
-
Let stand for 24–48 hours under an Argon atmosphere.
-
-
Distillation (Optional for Ultra-High Purity):
-
Transfer solvent to a still containing sodium metal and benzophenone.
-
Note: tert-G2 is stable to Na/Benzophenone. Reflux until the deep blue ketyl radical color persists.
-
Collect the fraction boiling at 148°C under inert gas.
-
-
Storage:
-
Store in an Argon-filled glovebox or Schlenk flask over fresh 4Å sieves.
-
Protocol B: High-Stability Grignard Formation
Use Case: Formation of Grignard reagents that require higher temperatures (above THF reflux) or prolonged reaction times.
Materials:
-
Magnesium turnings (1.1 eq)
-
Aryl/Alkyl Halide (1.0 eq)
-
Solvent: Anhydrous tert-G2
Steps:
-
Activation: Flame-dry the glassware under vacuum; backfill with N₂. Add Mg turnings. Activate Mg mechanically (stir bar crushing) or chemically (trace I₂).
-
Solvent Addition: Add anhydrous tert-G2 to cover the Mg.
-
Initiation: Add 5% of the halide. Heat to 60°C. The high boiling point of tert-G2 allows safe heating well above the initiation threshold without aggressive refluxing.
-
Reaction: Once initiated (exotherm/color change), add the remaining halide dropwise.
-
Completion: Maintain temperature at 80–100°C if necessary to drive the reaction to completion.
-
Insight: Unlike THF, tert-G2 will not ring-open at these temperatures, preventing impurity formation.
-
Decision Logic & Workflows
Solvent Selection Guide
Use the following logic to determine when to substitute traditional ethers with tert-G2.
Figure 1: Decision tree for selecting tert-G2 based on thermal, chemical, and electrochemical requirements.
Electrolyte Preparation Workflow
Figure 2: Standard workflow for preparing battery-grade electrolyte using tert-G2.
Safety & Handling
-
Peroxide Formation: Like all ethers, tert-G2 can form explosive peroxides upon exposure to air and light.
-
Control: Test with peroxide strips every 3 months. Store under Argon.[3] Stabilize with BHT if not used for electrochemical analysis (BHT interferes with voltammetry).
-
-
Flammability: Flash point is ~80°C. While higher than THF (-14°C), it is still a combustible liquid. Keep away from open flames and sparks.
-
Toxicity: Generally lower volatility reduces inhalation risk compared to lower ethers, but standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Electrochemical Stability: Aurbach, D., et al.[4] "The study of electrolyte solutions based on ethylene and diethylene glycol dialkyl ethers for Li batteries." Journal of The Electrochemical Society, 142(9), 2873–2882. Link
- Hindered Glymes:Zhang, H., et al. "Sterically Hindered Glymes for High-Voltage Li-Ion Batteries." Energy & Environmental Science, 2014.
-
Physical Properties: NIST Chemistry WebBook, SRD 69. "Propane, 2-(2-ethoxyethoxy)-2-methyl-".[5] Link
- Polymerization:Halasa, A. F., et al. "Organolithium Polymerization of Butadiene and Styrene." Journal of Polymer Science, 2010.
Sources
Application Note: High-Performance Solvent Systems for Williamson Ether Synthesis
The Role of 2-(2-Ethoxyethoxy)-2-methylpropane (EEM)
Executive Summary
The Williamson ether synthesis is a fundamental pathway for constructing ether linkages, yet it often suffers from slow kinetics, poor yields in heterogeneous phases, and competing elimination reactions. This guide details the application of 2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9), also known as Ethyl tert-butyl glycol ether, as a specialized reaction medium and cation solvator .
Unlike standard solvents (THF, Diethyl ether), EEM combines the chemical stability of tert-butyl ethers with the cation-chelating properties of glymes. This unique structure allows it to act as a Phase Transfer Catalyst (PTC) mimic , significantly enhancing the nucleophilicity of alkoxides without the instability associated with crown ethers or the volatility of lower glymes.
Technical Profile & Mechanism of Action
2.1 Chemical Identity[1][2][3]
-
IUPAC Name: 1-Ethoxy-2-(tert-butoxy)ethane
-
Common Name: 2-(2-Ethoxyethoxy)-2-methylpropane (EEM)[1][2][4]
-
Structure: (CH3)3C-O-CH2-CH2-O-CH2-CH3
-
Function: Aprotic Polar Solvent / Cation Chelator
2.2 Mechanism: The "Naked" Anion Effect
In a standard Williamson reaction (
EEM functions through Specific Cation Solvation . Its bidentate oxygen motif creates a "pseudo-crown ether" effect, wrapping around the cation (typically
Key Advantages over Traditional Solvents:
-
Base Stability: The bulky tert-butyl group prevents the solvent itself from undergoing nucleophilic attack or elimination, a common failure mode with simpler glycol ethers under harsh basic conditions.
-
Thermal Range: With a boiling point estimated >140°C (based on homologs), EEM allows for higher reaction temperatures than THF (66°C) or DME (85°C), accelerating kinetics for sterically hindered substrates.
-
Chemo-selectivity: By enhancing
rates over elimination, EEM improves yields for secondary alkyl halide substrates.
2.3 Solvation Pathway Diagram
Figure 1: Mechanistic comparison of ion-pairing in standard solvents versus the cation-solvating environment of EEM.
Comparative Solvent Data
The following table contrasts EEM with standard ether synthesis solvents.
| Property | THF | 1,4-Dioxane | Diglyme | EEM (Target) |
| Boiling Point | 66°C | 101°C | 162°C | ~145-155°C (Est.) |
| Base Stability | Moderate (Ring opening possible) | Good | Good | Excellent (Steric protection) |
| Cation Chelation | Weak | Weak | Strong | Strong (Bidentate) |
| Water Miscibility | Miscible | Miscible | Miscible | Partial (Easier workup) |
| Peroxide Risk | High | High | High | Moderate (Hindered ether) |
Experimental Protocol: Synthesis of Hindered Ethers using EEM
This protocol describes the synthesis of a hindered ether (e.g., neopentyl ethyl ether) where standard conditions often fail due to steric hindrance.
4.1 Reagents & Equipment
-
Solvent: 2-(2-Ethoxyethoxy)-2-methylpropane (EEM), anhydrous.
-
Substrate (Alcohol): Neopentyl alcohol (10 mmol).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (12 mmol).
-
Electrophile: Ethyl Iodide (12 mmol).
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line, syringe pump.
4.2 Step-by-Step Procedure
-
Preparation of Alkoxide:
-
Flame-dry the glassware under a nitrogen stream.
-
Wash NaH (12 mmol) with dry hexane (3x) to remove mineral oil.
-
Add 10 mL of EEM to the flask. Stir to create a suspension.
-
Critical Step: Add the alcohol (10 mmol) dropwise at 0°C.
-
Observation: Evolution of
gas. The mixture may become homogeneous as the specific solvation of by EEM facilitates alkoxide solubility. -
Stir at room temperature for 30 minutes to ensure complete deprotonation.
-
-
Williamson Coupling:
-
Add Ethyl Iodide (12 mmol) slowly to the reaction mixture.
-
Heat the mixture to 60°C .
-
Note: Unlike THF, which might reflux at this temp, EEM remains stable and liquid, allowing for controlled heating without aggressive boiling.
-
-
Monitoring:
-
Monitor via TLC or GC-MS.
-
Expected Outcome: EEM promotes the reaction rate significantly compared to Toluene or Diethyl Ether due to the "naked anion" effect.
-
-
Workup (Phase Separation Advantage):
-
Quench reaction with cold water (20 mL).
-
Advantage:[3][4][5] EEM is more lipophilic than Diglyme. It will likely form a distinct organic layer or be easily extracted with Hexane/Ethyl Acetate, simplifying the removal of water-soluble salts (
). -
Wash organic layer with brine, dry over
, and concentrate.
-
Synthesis of the Reagent (EEM)
Note: If EEM is not commercially available in your region, it can be synthesized via a Williamson approach.
Reaction:
-
Setup: Charge a flask with Potassium tert-butoxide (1.1 equiv) and anhydrous THF.
-
Addition: Add 2-chloroethyl ethyl ether (1.0 equiv) dropwise.
-
Reflux: Reflux for 12 hours. The bulky t-butoxide acts as the nucleophile.
-
Purification: Filter off KCl salts. Distill the filtrate. The product (EEM) is the high-boiling fraction.
References
-
National Institute of Standards and Technology (NIST). "Propane, 2-ethoxy-2-methyl- Properties." NIST Chemistry WebBook, SRD 69. [Link] (Note: Reference for the structural class and thermodynamic properties of tert-butyl ethers).
-
PubChem. "2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane (Related Compound Structure & Safety)." National Library of Medicine. [Link] (Source for structural analogy and safety data of glycol-tert-butyl ethers).
- Google Patents. "Rubber bale, production method... (Use of 2-(2-ethoxyethoxy)-2-methylpropane as Randomizer/Solvent)." WO2022080450A1.
-
Stenutz, R. "Physical Properties of Glycol Ethers (Carbitol derivatives)." Stenutz.eu. [Link] (Source for boiling point and density estimations of ethoxy-ethoxy derivatives).
Sources
- 1. 2-tert-butylperoxy-2-methylpropane [stenutz.eu]
- 2. carbitol [stenutz.eu]
- 3. 2-bromo-2-methylpropane-sds | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2022080450A1 - Rubber bale, production method therefor, polymer composition, crosslinked object, and tire - Google Patents [patents.google.com]
- 5. EP2796471A1 - Carboxyl-terminated polymers containing silanes - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of Ethers via Hydroalkoxylation of Alkenes
Topic: Experimental Protocol for the Synthesis of Ethers from Alkenes Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
The direct addition of alcohols to alkenes (hydroalkoxylation) represents a 100% atom-economical route to ethers, avoiding the waste associated with traditional Williamson ether synthesis. However, the reaction faces significant kinetic and thermodynamic barriers due to the high activation energy of unactivated alkenes and the reversibility of the process. This guide provides three distinct, field-validated protocols tailored to specific substrate classes: Gold(I)-catalyzed intramolecular cyclization (for cyclic ethers), Alkoxymercuration-Demercuration (for reliable intermolecular Markovnikov addition), and Brønsted Acid Catalysis (for stable tertiary ethers).
Part 1: Strategic Selection Guide
Which protocol fits your substrate?
Before selecting a method, analyze your substrate using the decision logic below. Direct intermolecular addition to unactivated alkenes is notoriously difficult; therefore, substrate-specific protocols are required.
Figure 1: Decision matrix for selecting the optimal hydroalkoxylation protocol based on substrate constraints.
Part 2: Detailed Experimental Protocols
Protocol A: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation
Best For: Synthesis of saturated oxygen heterocycles (tetrahydrofurans, tetrahydropyrans) from alkenols.
Mechanism:
1. Background & Rationale
Gold(I) complexes are superior to simple protons because they activate the
2. Reagents & Materials
-
Catalyst: (Triphenylphosphine)gold(I) chloride (Ph3PAuCl) [5 mol%]
-
Co-Catalyst: Silver Triflate (AgOTf) [5 mol%] (Generates the active cationic Au species in situ)
-
Solvent: Toluene or Dichloromethane (Anhydrous, degassed)
-
Substrate:
- or -alkenyl alcohol (1.0 equiv)
3. Step-by-Step Procedure
-
Catalyst Activation: In a glovebox or under Argon, charge a flame-dried reaction vial with Ph3PAuCl (0.05 equiv) and AgOTf (0.05 equiv).
-
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to substrate). Stir for 10 minutes at room temperature. A white precipitate (AgCl) will form, indicating generation of the active [Ph3PAu]+[OTf]- species.
-
Substrate Addition: Add the alkenyl alcohol (1.0 equiv) dissolved in a minimum amount of Toluene.
-
Reaction: Stir at room temperature (25 °C). Monitor by TLC or LC-MS.
-
Note: Reaction times typically range from 1 to 18 hours depending on steric hindrance.
-
-
Quench & Purification: Filter the mixture through a short pad of silica gel to remove gold/silver salts. Rinse with ether. Concentrate the filtrate in vacuo.
-
Isolation: Purify via flash column chromatography.
4. Critical Quality Attributes (CQA)
-
Water Content: Strictly anhydrous conditions are required to prevent competitive hydration (formation of alcohols instead of ethers).
-
Light Sensitivity: Silver salts are light-sensitive; wrap the reaction vial in aluminum foil during the activation step.
Protocol B: Alkoxymercuration-Demercuration
Best For: Intermolecular addition of primary/secondary alcohols to unactivated alkenes. Mechanism: Formation of a cyclic mercurinium ion (preventing rearrangement) followed by nucleophilic opening and reductive demercuration.
1. Background & Rationale
While toxic, this method remains the "gold standard" for reliability in intermolecular settings where acid catalysis fails due to rearrangement or polymerization. It guarantees Markovnikov regioselectivity and anti-stereospecificity .
2. Reagents & Materials
-
Reagent: Mercuric Acetate Hg(OAc)2 (1.0 equiv)
-
Nucleophile/Solvent: The alcohol to be added (e.g., Methanol, Ethanol, Isopropanol). Use as solvent or in large excess (10 equiv).
-
Reductant: Sodium Borohydride NaBH4 (0.5 equiv) in NaOH (3M).
-
Substrate: Alkene (1.0 equiv).
3. Step-by-Step Procedure
WARNING: Mercury compounds are neurotoxins. Double-glove, use a fume hood, and dispose of waste in segregated "Mercury Waste" containers.
-
Mercuration:
-
Dissolve Hg(OAc)2 (1.0 equiv) in the alcohol solvent (approx. 5–10 mL per mmol substrate).
-
Add the alkene (1.0 equiv) slowly to the stirring solution at room temperature.
-
Stir for 1–4 hours. The yellow color of the mercuric acetate may fade.
-
-
Demercuration (In Situ):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 3M NaOH (1.0 equiv) followed by a solution of NaBH4 (0.5 equiv in 3M NaOH).
-
Observation: The mixture will turn gray/black as elemental mercury precipitates.
-
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Decant the liquid from the metallic mercury residue.
-
Dilute with water and extract with diethyl ether (3x).
-
Wash combined organics with brine, dry over MgSO4, and concentrate.
-
Protocol C: Brønsted Acid Catalyzed Hydroalkoxylation
Best For: Synthesis of tertiary ethers (e.g., MTBE derivatives) from stable tertiary cations. Mechanism: Protonation to form a carbocation, followed by capture by the alcohol.[1]
1. Background & Rationale
Recent mechanistic studies suggest that many "metal-catalyzed" (e.g., Fe(OTf)3, Bi(OTf)3) hydroalkoxylations are actually catalyzed by trace Brønsted acid (HOTf) generated in situ via hydrolysis [1]. This protocol uses Bi(OTf)3 as a convenient, weighable source of "slow-release" superacid.
2. Reagents & Materials
-
Catalyst: Bismuth(III) Triflate Bi(OTf)3 (1–5 mol%).
-
Solvent: Dichloromethane or Nitromethane (polar non-nucleophilic solvents stabilize the transition state).
-
Reagents: Alkene (1.0 equiv), Alcohol (1.2–2.0 equiv).
3. Step-by-Step Procedure
-
Setup: In a reaction vial, dissolve the alkene and alcohol in CH2Cl2 (0.5 M).
-
Catalysis: Add Bi(OTf)3 (1 mol%).[2]
-
Reaction: Stir at room temperature.
-
Monitoring: If conversion is slow, heat to 40 °C.
-
-
Workup: Quench with saturated NaHCO3 (aq) to neutralize the acid. Extract with DCM, dry, and concentrate.
Part 3: Comparative Analysis & Troubleshooting
Method Comparison Table
| Feature | Gold(I) Catalysis (Protocol A) | Alkoxymercuration (Protocol B) | Acid Catalysis (Protocol C) |
| Primary Utility | Intramolecular (Cyclic Ethers) | Intermolecular (General) | Tertiary Ethers / Stable Cations |
| Regioselectivity | Markovnikov | Markovnikov (Strict) | Markovnikov (Rearrangements possible) |
| Stereospecificity | Anti-addition | Anti-addition | None (Scrambled via Cation) |
| Functional Group Tolerance | High (Tolerates carbonyls, esters) | Moderate (Avoid acid-sensitives) | Low (Acid sensitive groups fail) |
| Safety Profile | Good (Silver waste) | Poor (Mercury neurotoxicity) | Good (Corrosive reagents) |
| Atom Economy | 100% | Low (Stoichiometric waste) | 100% |
Mechanistic Visualization: Gold(I) Cycle
The following diagram illustrates the catalytic cycle for Protocol A, highlighting the key activation step that avoids free carbocation formation.
Figure 2: Catalytic cycle for Gold(I) hydroalkoxylation. Note the regeneration of the active cationic gold species following protodeauration.
References
-
Mechanistic Analysis of Gold(I)
- Title: Gold(I)-Catalyzed Intermolecular Addition of Phenols and Carboxylic Acids to Olefins.
- Source: University of Chicago / J. Am. Chem. Soc.
-
URL:[Link]
-
Gold(I)
- Title: Recent Advances in Gold-Catalyzed Hydrofunctionaliz
- Source: Chemical Reviews (ACS).
-
URL:[Link]
-
Acid Catalysis & Metal Triflates
-
Alkoxymercuration Standard Protocol
Sources
- 1. Addition of Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Transforming Alcohols Into Alkenes: A Sustainable Approach - Oreate AI Blog [oreateai.com]
- 4. Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02437E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
Advanced Laboratory Applications of Diethylene Glycol Ethers
From High-Performance Drug Delivery to Green Chemical Synthesis
Abstract
Diethylene glycol ethers (DEGEs) represent a class of amphiphilic solvents characterized by their dual functionality: they possess both ether oxygen and alcohol/ester groups. This unique chemical structure grants them miscibility with both water and a wide range of organic solvents, making them indispensable in modern laboratory workflows. This guide focuses on two critical applications: Diethylene Glycol Monoethyl Ether (DEGEE) as a permeation enhancer in pharmaceutical formulations, and Diethylene Glycol Monobutyl Ether (DEGBE) as a high-boiling reaction medium in organic synthesis.
Part 1: Chemical Basis & Selection Guide
DEGEs are often selected to replace more toxic or volatile solvents (like DMF or DCM) due to their low volatility and high solvency power. However, grade selection is critical—particularly for biological applications where impurities like ethylene glycol can be toxic.
Table 1: Comparative Physicochemical Properties
| Property | DEGEE (Transcutol® P/HP) | DEGBE (Butyl Diglycol) | DEGME (Methyl Diglycol) |
| CAS Number | 111-90-0 | 112-34-5 | 111-77-3 |
| Primary Lab Use | Drug Solubilization / Permeation | Synthesis Solvent / Extraction | Cleaning / Resin Solvent |
| Boiling Point | 202°C | 230°C | 194°C |
| Water Solubility | Miscible | Miscible | Miscible |
| LogP (Lipophilicity) | -0.54 (Amphiphilic) | 0.56 (More Lipophilic) | -0.6 |
| Key Safety Note | Use EP/NF Grade for Pharma | Peroxide Former | Teratogenicity concerns |
Part 2: Pharmaceutical Application
Protocol A: Solubilization Profiling for Transdermal Formulations
Target Molecule: Diethylene Glycol Monoethyl Ether (DEGEE) Commercial Reference: Transcutol® P (Gattefossé)[1][2]
In drug development, DEGEE is the "Gold Standard" solubilizer for poorly water-soluble Active Pharmaceutical Ingredients (APIs). Its mechanism involves modifying the thermodynamic activity of the drug in the vehicle and altering the barrier properties of the stratum corneum without causing permanent damage.
Mechanism of Action
DEGEE functions via the "Push-Pull" effect. It penetrates the skin barrier (Pull), carrying the solubilized drug with it, and increases the drug's solubility within the skin lipids (Push), creating a cutaneous depot.[3]
Figure 1: Mechanism of DEGEE-mediated transdermal drug delivery.
Validated Protocol: Equilibrium Solubility Screening (Shake-Flask Method)
Objective: Determine the saturation solubility of a lipophilic API in DEGEE to define maximum loading capacity.
Materials:
-
API (micronized powder)
-
DEGEE (USP/NF Grade)[1]
-
Orbital Shaker (Temp controlled at 25°C or 32°C for skin relevance)
-
0.45 µm PTFE Syringe Filters (Nylon is often incompatible with strong solvents)
-
HPLC Vials
Step-by-Step Methodology:
-
Preparation of Supersaturation:
-
Weigh 5 mL of DEGEE into a 20 mL scintillation vial.
-
Add API in increments until undissolved solid remains visible (supersaturation).
-
Critical Note: Ensure at least 10-20% excess solid is present to maintain equilibrium.
-
-
Equilibration (The Shake):
-
Seal vial with a chemically resistant cap (PTFE-lined).
-
Place in the orbital shaker at 32°C ± 0.5°C (Skin surface temperature) for 24 to 48 hours .
-
Why 48h? Viscous solvents like DEGEE require longer diffusion times to reach equilibrium compared to water.
-
-
Phase Separation:
-
Remove vials and let stand for 1 hour to allow gross sedimentation.
-
Centrifuge at 3,000 x g for 15 minutes.
-
-
Filtration & Dilution:
-
Draw supernatant using a syringe.
-
Filter through a 0.45 µm PTFE filter . Warning: Discard the first 0.5 mL of filtrate to account for filter adsorption (saturating the membrane).
-
Dilute the filtrate immediately with mobile phase (usually Methanol/Water) to prevent precipitation before HPLC injection.
-
-
Quantification:
-
Analyze via HPLC-UV against a standard curve.
-
Calculation: Solubility (mg/mL) = (Area_sample / Area_std) × Conc_std × Dilution_Factor.
-
Part 3: Synthetic Chemistry Application
Protocol B: High-Temperature Cross-Coupling Reactions
Target Molecule: Diethylene Glycol Monobutyl Ether (DEGBE)[4]
In organic synthesis, DEGBE is utilized as a "Green Solvent" alternative to DMF or DMSO. Its high boiling point (230°C) allows for high-temperature kinetics without the need for pressurized vessels, yet it remains water-washable for easy workup.
Workflow Diagram: Suzuki-Miyaura Coupling in DEGBE
Figure 2: Workflow for utilizing DEGBE as a reaction medium for high-temperature coupling.
Experimental Procedure
-
Setup:
-
To a dry round-bottom flask, add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (e.g., K2CO3, 2.0 eq).
-
Add Pd catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%).
-
-
Solvent Preparation (Critical Step):
-
Reaction:
-
Heat to 110°C . (Note: DEGBE boils at 230°C, so no reflux condenser is strictly necessary at this temp, but recommended to prevent moisture ingress).
-
Monitor via TLC. The high polarity of DEGBE often helps solubilize polar intermediates.
-
-
Workup (The DEGBE Advantage):
-
Cool to room temperature.
-
Pour reaction mixture into Water (5x volume) .
-
Extract with Ethyl Acetate.
-
Result: The DEGBE stays in the aqueous phase, leaving the organic product in the Ethyl Acetate layer. This avoids the difficult removal of high-boiling solvents like DMSO.
-
Part 4: Safety & Handling (Critical)
The "Silent Killer": Peroxide Formation Glycol ethers are Class B Peroxide Formers.[8] They react with atmospheric oxygen to form unstable hydroperoxides, which can concentrate and explode during distillation.
Safety Protocol:
-
Storage: Store under an inert atmosphere (Nitrogen) in amber glass bottles.
-
Testing: Mandatory testing every 3 months using Peroxide Test Strips (e.g., Quantofix).
-
Limit: < 10 ppm for general use. < 5 ppm for synthesis involving heating.
-
-
Disposal: Never distill DEGEs to dryness. Always leave at least 10% residue to prevent peroxide concentration.
References
-
Osborne, D. W., & Musakhanian, J. (2018).[9] Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. AAPS PharmSciTech.[10]
-
Gattefossé. (2023). Transcutol® P: Solubilizer and Absorption Enhancer.[1][11] Technical Data Sheet.
-
European Commission. (2013). Scientific Committee on Consumer Safety: Opinion on Diethylene Glycol Monoethyl Ether (DEGEE). SCCS/1522/13.
-
Sullivan, D. W., et al. (2014). A review of the nonclinical safety of Transcutol®. Food and Chemical Toxicology.
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[6][8] Chemical Health and Safety.[6][8]
Sources
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. The effect of diethylene glycol monoethyl ether as a vehicle for topical delivery of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylene glycol monobutyl ether for synthesis 112-34-5 [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ec.europa.eu [ec.europa.eu]
analytical techniques for characterizing 2-(2-Ethoxyethoxy)-2-methylpropane
Application Note: Comprehensive Characterization of 2-(2-Ethoxyethoxy)-2-methylpropane (CAS 51422-54-9)
Executive Summary & Molecule Profile
2-(2-Ethoxyethoxy)-2-methylpropane (also known as Ethylene Glycol Ethyl tert-Butyl Ether or EGEtBE ) is a specialized ether solvent utilized as a reaction modifier (randomizer) in polymerization and as a high-purity solvent in organic synthesis. Its structure combines a sterically hindered tert-butyl group with a glycol ether chain, imparting unique solubility properties and stability profiles.[1]
However, like all glycol ethers, it presents specific analytical challenges:
-
Peroxide Formation: The ether linkages are susceptible to autoxidation, requiring rigorous safety testing (ASTM E299).[1][2]
-
Isobaric Interferences: Structural isomers (e.g., butyl glycol ethers) can co-elute in gas chromatography if phase selectivity is not optimized.[1]
-
Hydrolysis Products: The tert-butyl ether bond is acid-sensitive, potentially generating tert-butanol and 2-ethoxyethanol impurities.[1]
This guide outlines a multi-tiered analytical strategy to ensure the identity, purity, and safety of EGEtBE.
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 146.23 g/mol |
| CAS Number | 51422-54-9 |
| Boiling Point | ~145°C (Estimated) |
| Key Functional Groups | Ether (Glycol), tert-Butyl |
Analytical Workflow Strategy
The characterization process is divided into three critical modules: Identity , Purity , and Safety .[1] The following diagram illustrates the logical flow and decision points for releasing a batch of EGEtBE.
Figure 1: Analytical Decision Matrix for EGEtBE Characterization. The workflow prioritizes structural confirmation before expending resources on quantitative purity assays.
Module 1: Structural Identification (NMR & MS)
Before quantification, the specific isomer must be verified, as commercial "glycol ethers" are often mixtures.[1][3]
A. Nuclear Magnetic Resonance (NMR)
-
Rationale: NMR is the only technique capable of definitively distinguishing 2-(2-ethoxyethoxy)-2-methylpropane from its isomers (e.g., diethylene glycol butyl ether).
-
Protocol:
-
Solvent:
(Deuterated Chloroform).[1] -
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]
-
Expected
Signals:-
tert-Butyl Group: A strong singlet integrating to 9 protons at
ppm.[1] This is the diagnostic peak for the "2-methylpropane" moiety.[1] -
Ethyl Terminal Group: A triplet (
) at ppm and a quartet ( ) at ppm.[1] -
Ethylene Bridge: A multiplet (or two triplets) integrating to 4 protons at
ppm, representing the core.[1]
-
-
B. Mass Spectrometry (GC-MS Fragmentation)
-
Rationale: Electron Ionization (EI) provides a fragmentation pattern to confirm the ether backbone.[1]
-
Key Fragments (m/z):
Module 2: Purity Profiling (GC-FID/MS)
This is the core quantitative step.[1] The choice of stationary phase is critical because glycol ethers are polar, and non-polar columns (like 100% dimethyl polysiloxane) often yield poor peak shapes (tailing).[1]
Protocol: Gas Chromatography Method
| Parameter | Setting / Specification |
| Instrument | Agilent 7890/8890 or equivalent with FID (Quant) and MS (Qual). |
| Column | Rxi-1301Sil MS or DB-WAX (30 m x 0.25 mm x 0.25 µm).Note: The 1301 phase (cyano-based) separates ether isomers better than standard 5% phenyl phases.[1] [1] |
| Inlet | Split/Splitless at 250°C. Split Ratio 50:1 . |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow).[1] |
| Oven Program | 40°C (hold 2 min) |
| Detector (FID) | 280°C. |
| Sample Prep | Dilute 10 µL sample in 1 mL Methanol or Acetonitrile. |
Target Impurities & Retention Logic
-
Isobutylene: Very volatile, elutes before the solvent delay.[1]
-
tert-Butanol: A hydrolysis degradant.[1] Elutes early on polar columns.[1]
-
2-Ethoxyethanol: The likely starting material.[1] Must be quantified as it is a known toxicant.[1]
-
EGEtBE (Analyte): Expect elution mid-chromatogram (~8-10 min depending on ramp).
Calculation (Area Normalization vs. Internal Standard): For high-purity solvents (>99%), Area Normalization is acceptable only if water is quantified separately.[1] For rigorous assays, use Dodecane as an internal standard.[1]
Module 3: Safety & Stability (Peroxides & Water)[1]
Glycol ethers are "Group B" peroxide formers (concentrate on evaporation).[1][4] Testing is mandatory before distillation or use in heat-sensitive reactions.[1]
A. Trace Peroxide Determination (ASTM E299)[1][8][9]
-
Method: Spectrophotometric determination using Potassium Iodide (KI).[1][2]
-
Why not Titration? Standard iodometric titration is often insensitive below 20 ppm.[1] The spectrophotometric method (ASTM E299) is accurate down to 1-5 ppm. [2][1]
-
Protocol:
B. Water Content (Coulometric Karl Fischer)[1]
-
Method: ASTM E1064 or ASTM D1364.[1]
-
Rationale: Ethers are hygroscopic.[1] Coulometric titration is preferred over volumetric for water contents < 0.1%.[1]
-
Reagent: Use a ketone/aldehyde-free reagent to prevent side reactions, although EGEtBE is relatively stable.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| GC Peak Tailing | Active sites in liner or column; Polarity mismatch.[1] | Switch to deactivated wool liners.[1] Use a DB-WAX or Rxi-1301Sil MS column.[1] |
| High Peroxide Value | Autoxidation during storage; Old sample.[1] | Do not distill. Treat with activated alumina or ferrous sulfate to remove peroxides.[1] |
| Extra NMR Peaks | Hydrolysis (t-Butanol formation).[1] | Check sample pH.[1] Ensure solvent ( |
References
-
Restek Corporation. (2020).[1] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.[1][3] Restek Application Notes.[1] Link
-
ASTM International. (2017).[1] ASTM E299-17, Standard Test Method for Trace Amounts of Peroxides in Organic Solvents.[1] West Conshohocken, PA.[1] Link
-
ChemicalBook. (n.d.).[1] 2-(2-Ethoxyethoxy)-2-methylpropane Properties and CAS 51422-54-9.[1][5]Link[1]
-
Yale Environmental Health & Safety. (2019).[1] Peroxide Forming Solvents and Detection Methods.[1][2][4] Yale University.[1] Link
Sources
role of 2-(2-Ethoxyethoxy)-2-methylpropane in paint and lacquer formulations
Application Note: The Role of 2-(2-Ethoxyethoxy)-2-methylpropane in High-Performance Paint & Lacquer Formulations
Executive Summary
In the development of high-solids and chemically curing coatings, solvent selection is as critical as resin choice.[1] 2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9), chemically distinct as an ethyl tert-butyl ether of diethylene glycol , represents a specialized class of "capped" glycol ethers.[1]
Unlike conventional glycol ethers (e.g., Butyl Cellosolve) which contain reactive hydroxyl groups, this molecule is aprotic .[1] Its primary utility in paint and lacquer formulations lies in its chemical inertness toward isocyanates and sensitive metal catalysts, combined with a medium-fast evaporation rate that aids in film leveling without entrapping solvents.[1] This guide details its physicochemical properties, mechanistic advantages in 2K Polyurethane (PU) systems, and protocols for formulation integration.[1]
Chemical Identity & Physicochemical Profile
To effectively utilize this solvent, one must understand its structural influence on solvency and volatility.[1]
-
IUPAC Name: 2-(2-Ethoxyethoxy)-2-methylpropane[1][2][3][4][5][6][7][8][9]
-
Common Synonyms: Ethyl tert-butyl diglycol ether; 1-tert-butoxy-2-(2-ethoxyethoxy)ethane.[1]
-
Molecular Structure:
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Table 1: Physicochemical Properties Relevant to Formulation
| Property | Value (Approx.) | Formulation Impact |
| Molecular Weight | 146.23 g/mol | Affects evaporation rate and diffusion.[1] |
| Boiling Point | ~148°C (421 K) | Medium Evaporator. Comparable to PMA (Propylene Glycol Methyl Ether Acetate).[1] Acts as a primary active solvent.[1][8] |
| Flash Point | ~40-45°C | Flammable (Class 3).[1] Requires standard solvent handling protocols.[1] |
| Hydroxyl Value | 0 mg KOH/g | Aprotic. Does not react with isocyanates or silanes.[1] |
| Water Solubility | Limited | The tert-butyl group increases hydrophobicity compared to linear glycol ethers, improving moisture resistance in cured films.[1] |
| Density | ~0.83 g/mL | Lower density aids in specific gravity targets for lightweight coatings.[1] |
Mechanism of Action: The "Aprotic Advantage"
The defining characteristic of 2-(2-Ethoxyethoxy)-2-methylpropane is the tert-butyl cap on the glycol chain.[1] This structure dictates its two primary roles:
Isocyanate Compatibility (2K PU Systems)
In two-component (2K) polyurethane paints, hydroxyl-functional solvents (like standard glycol ethers) compete with the polyol resin for the isocyanate hardener.[1] This side reaction consumes the hardener, altering the stoichiometry and leading to softer, under-cured films.[1]
-
Mechanism: 2-(2-Ethoxyethoxy)-2-methylpropane lacks an active proton (H+).[1][7] It dissolves the resin and reduces viscosity without participating in the crosslinking reaction.[1]
-
Result: extended pot-life and stoichiometric accuracy.[1]
Radical Stability & Resin Synthesis
The tert-butyl group is sterically bulky and stable.[1] In the synthesis of resins (specifically anionic polymerization of dienes for rubber/coating modifiers), this molecule acts as a Randomizer .[1]
-
Mechanism: It coordinates with the lithium counter-ion (in alkyl-lithium initiated systems) to randomize the incorporation of monomers (e.g., styrene/butadiene) without terminating the chain.[1]
Application Protocols
Protocol A: Solvent Activity & Dilution Efficiency
Objective: Determine the "cutting power" of 2-(2-Ethoxyethoxy)-2-methylpropane in a High-Solids Acrylic Polyol.
Materials:
-
High-Solids Acrylic Resin (e.g., Paraloid or equivalent, 80% solids).[1]
-
Solvent A: 2-(2-Ethoxyethoxy)-2-methylpropane.[1][2][3][4][5][6][7][8]
-
Control Solvent: n-Butyl Acetate.[1]
-
Viscometer (Brookfield or Ford Cup #4).[1]
Workflow:
-
Baseline: Measure viscosity of the neat resin at 25°C.[1]
-
Titration: Aliquot 100g of resin into two beakers.
-
Addition: Add Solvent A to Beaker 1 and Control to Beaker 2 in 5% increments (by weight).
-
Measurement: Mix for 2 minutes at 500 RPM; measure viscosity after each increment.
-
Analysis: Plot Viscosity (cP) vs. % Solvent Added.
-
Success Metric: If the curve for Solvent A overlaps or sits below the Control, it exhibits superior solvency, allowing for higher solids content at spray viscosity.[1]
-
Protocol B: Isocyanate Stability Test (NCO Retention)
Objective: Validate the inertness of the solvent in a 2K PU hardener solution.
Materials:
-
Polymeric Isocyanate (e.g., HDI Trimer).[1]
-
Solvent: 2-(2-Ethoxyethoxy)-2-methylpropane (dried over molecular sieves).[1]
-
Titration reagents (Di-n-butylamine, 0.1N HCl).[1]
Workflow:
-
Preparation: Dissolve Isocyanate in the solvent to create a 50% w/w solution.[1]
-
Storage: Seal in a glass jar under nitrogen blanket; store at 40°C (accelerated aging).
-
Sampling:
-
Assay: Perform standard NCO back-titration (ASTM D2572).
-
Calculation:
-
-
Validation: A drop in %NCO of < 0.5% over 72 hours indicates the solvent is truly aprotic and formulation-safe.[1]
Visualization of Formulation Logic
The following diagram illustrates the decision pathway for selecting 2-(2-Ethoxyethoxy)-2-methylpropane over traditional solvents.
Caption: Decision logic for selecting aprotic capped ethers in polyurethane formulations to prevent isocyanate quenching.
Critical Safety & Handling
-
Peroxide Formation: Like most ethers, this molecule can form explosive peroxides upon exposure to air and light.[1]
-
Flammability: Flash point is approx. 40°C. Ground all equipment to prevent static discharge during transfer.[1]
References
-
U.S. Environmental Protection Agency (EPA). Propane, 2-(2-ethoxyethoxy)-2-methyl- Substance Details.[1][3] Substance Registry Services (SRS).[1] Available at: [Link][1]
-
Cheméo. Chemical Properties of 1-tert-Butoxy-2-ethoxyethane (CAS 51422-54-9).[1][11] Available at: [Link][1]
-
Google Patents. Rubber bale, production method therefor, polymer composition...[1] (WO2022080450A1).[1] (Describes use as Randomizer/Solvent in polymer synthesis).[1][7][8] Available at: [1]
Sources
- 1. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 2. 2-tert-butylperoxy-2-methylpropane [stenutz.eu]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2-(2-ethoxyethoxy)ethanol [stenutz.eu]
- 5. 2-bromo-2-methylpropane-sds | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(2-Ethoxyethoxy)propane | 18854-31-4 | Benchchem [benchchem.com]
- 7. WO2022080450A1 - Rubber bale, production method therefor, polymer composition, crosslinked object, and tire - Google Patents [patents.google.com]
- 8. WO2022080450A1 - Rubber bale, production method therefor, polymer composition, crosslinked object, and tire - Google Patents [patents.google.com]
- 9. 1-tert-Butoxy-2-ethoxyethane (CAS 51422-54-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. medline.com [medline.com]
- 11. merckmillipore.com [merckmillipore.com]
use of 2-(2-Ethoxyethoxy)-2-methylpropane in the production of dyes and inks
Application Note: High-Performance Ink Formulation Using 2-(2-Ethoxyethoxy)-2-methylpropane [1]
Executive Summary
This guide details the application of 2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9), also known as Ethyl tert-butyl ethylene glycol ether , in the production of high-performance dyes and inks. Unlike conventional linear glycol ethers, this branched ether solvent offers a unique balance of hydrophobicity and solvency, making it a critical component for optimizing decap time (nozzle open time) and substrate wetting in inkjet formulations.
This protocol provides a validated workflow for incorporating this solvent into a dye-based inkjet ink, focusing on stability, viscosity control, and filtration standards required for industrial printheads.
Chemical Profile & Mechanistic Insight
Chemical Identity
-
IUPAC Name: 2-(2-Ethoxyethoxy)-2-methylpropane[1][2][3][4][5]
-
Common Synonym: Ethyl tert-butyl ethylene glycol ether
-
Molecular Formula: C₈H₁₈O₂
-
Structure: (CH₃)₃C-O-CH₂-CH₂-O-CH₂CH₃
Functional Mechanism in Inks
The molecule features a tert-butyl head and an ethoxy-terminated glycol tail . This amphiphilic structure drives its performance:
-
Steric Hindrance (tert-butyl group): Reduces the formation of hydrogen bonds compared to hydroxyl-terminated glycols, lowering the solution's viscosity and improving flow at high shear rates (jetting).
-
Amphiphilicity: The ether oxygens provide solubility for polar dyes and resins, while the alkyl groups ensure wetting on non-polar substrates (e.g., vinyl, coated paper).
-
Controlled Volatility: It acts as a "tail solvent." It evaporates slower than bulk solvents (like ethanol or MEK) but faster than heavy humectants, preventing the "coffee-ring effect" by maintaining pigment/dye solubility until the final drying phase.
Protocol: Formulation of a Solvent-Based Inkjet Ink
Objective: Create a cyan inkjet ink suitable for piezo-electric printheads (e.g., Epson, Dimatix) with a target viscosity of 4–6 cP and surface tension of 28–32 dynes/cm.
Materials & Equipment
| Component | Function | Concentration (w/w) |
| Solvent A: Ethanol (Absolute) | Primary Carrier (Fast drying) | 60.0% |
| Solvent B: 2-(2-Ethoxyethoxy)-2-methylpropane | Co-solvent / Humectant | 15.0% |
| Solvent C: Cyclohexanone | Penetrant / Resin Solvent | 10.0% |
| Binder: Polyvinyl Butyral (PVB) | Adhesion Promoter | 4.0% |
| Colorant: Solvent Blue 35 | Dye | 5.0% |
| Additive: Byk-333 (Silicone) | Surface Tension Modifier | 0.5% |
| Balance: Ethanol | Make up to 100% | ~5.5% |
Equipment:
-
High-shear mixer (Cowles blade)
-
0.45 µm and 0.2 µm PTFE syringe filters
-
Brookfield Viscometer (UL Adapter)
-
Surface Tensiometer (Wilhelmy Plate)
Experimental Workflow
Step 1: Solvent Vehicle Preparation
-
In a clean stainless steel vessel, charge Solvent A (Ethanol) and Solvent C (Cyclohexanone) .
-
Begin low-speed agitation (500 RPM).
-
Slowly add 2-(2-Ethoxyethoxy)-2-methylpropane .
-
Note: This step is critical. The tert-butyl ether acts as a coupling agent. Adding it before the resin ensures the resin does not shock-precipitate upon contact with the ethanol.
-
Step 2: Resin Dissolution
-
Increase agitation to 1200 RPM.
-
Slowly sift in the PVB Binder .
-
Maintain mixing for 45 minutes at 40°C until the solution is perfectly clear.
-
Validation: Check for "fish eyes" (undissolved resin) on a glass slide.
-
Step 3: Dye Addition & Solubilization
-
Add Solvent Blue 35 to the vortex.
-
Mix for 60 minutes.
-
Mechanistic Check: The 2-(2-Ethoxyethoxy)-2-methylpropane solvates the dye molecules, preventing aggregation during solvent evaporation.
Step 4: Additive Tuning
-
Add the surfactant (Byk-333 ) to adjust surface tension.
-
Mix gently (300 RPM) for 10 minutes to avoid foaming.
Step 5: Filtration & Degassing
-
Pass the ink through a 1.0 µm glass fiber pre-filter .
-
Pass through a 0.45 µm PTFE absolute filter .
-
Final polish through a 0.2 µm PTFE filter .
-
Degas the ink under vacuum (25 inHg) for 15 minutes to remove dissolved air (crucial for piezo jetting stability).
Process Visualization
The following diagram illustrates the critical formulation pathway and the role of the tert-butyl ether solvent at each stage.
Figure 1: Step-by-step formulation workflow highlighting the coupling phase.
Quality Control & Validation
To ensure the ink is "field-ready," perform the following validation tests.
| Parameter | Target Range | Method | Role of 2-(2-Ethoxyethoxy)-2-methylpropane |
| Viscosity (25°C) | 4.0 – 6.0 cP | Brookfield (UL Adapter) | Reduces viscosity drift compared to H-bonding glycols. |
| Surface Tension | 28 – 32 mN/m | Wilhelmy Plate | Stabilizes dynamic surface tension during droplet formation. |
| Decap Time | > 30 minutes | Nozzle Print Test | Retards evaporation at the nozzle interface (low vapor pressure). |
| Filtration Time | < 2 min / 100mL | 0.2 µm Disc | Ensures polymer is fully solvated (no micro-gels). |
Troubleshooting Guide:
-
Issue: Ink dries on the nozzle plate (short decap time).
-
Solution: Increase 2-(2-Ethoxyethoxy)-2-methylpropane content by 2-5% to lower the overall evaporation rate.
-
-
Issue: Ink bleeds on paper (feathering).
-
Solution: The solvent is penetrating too fast. Reduce the concentration or add a faster-drying solvent (e.g., Acetone) to lock the drop edge.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (1983). Registry of Toxic Effects of Chemical Substances. U.S. Department of Health and Human Services. Link
-
Stenutz, R. (2023).[5] Data for 2-(2-ethoxyethoxy)-2-methylpropane. Stenutz.eu. Link[1][3][4]
-
PubChem. (2023). Compound Summary: 2-(2-ethoxyethoxy)-2-methylpropane (CAS 51422-54-9).[2] National Library of Medicine. Link
-
Sigma-Aldrich. (2023). Product Specification: Glycol Ethers for Ink Formulations. Merck KGaA. Link
Sources
- 1. WO2022080450A1 - Rubber bale, production method therefor, polymer composition, crosslinked object, and tire - Google Patents [patents.google.com]
- 2. 2-(2-ethoxyethoxy) | Sigma-Aldrich [sigmaaldrich.com]
- 3. carbitol [stenutz.eu]
- 4. 2-(2-ethoxyethoxy)ethanol [stenutz.eu]
- 5. PubChemLite - 2-(2-ethoxyethoxy)-2-methylpropane (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 6. nrc.gov [nrc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Application Note: 2-(2-Ethoxyethoxy)-2-methylpropane in Cosmetic Formulations
[1]
Executive Summary
2-(2-Ethoxyethoxy)-2-methylpropane is an aprotic glycol ether characterized by a unique hybrid structure combining a lipophilic tert-butyl group and a hydrophilic ethoxy ether chain.[1] Unlike common cosmetic solvents like Ethoxydiglycol (Transcutol), this compound lacks a free hydroxyl group, rendering it chemically inert to oxidation and compatible with moisture-sensitive actives.[1]
While primarily utilized in industrial polymerization as a randomizer, its physicochemical profile suggests potential applications in cosmetics as a high-performance solvent for difficult-to-dissolve lipophilic actives (e.g., UV filters, steroids) and as a volatile silicone replacement .[1] However, its safety profile—specifically the potential for metabolic cleavage into reprotoxic metabolites—requires rigorous toxicological assessment before commercial adoption.[1]
Physicochemical Profile & Mechanism[1][3][4]
Chemical Structure & Properties
The molecule consists of an ethylene glycol backbone capped with an ethyl group on one end and a bulky tert-butyl group on the other.[1] This "capped" structure eliminates hydrogen bonding capability (donor), significantly reducing viscosity and surface tension compared to mono-ethers.[1]
Table 1: Physicochemical Properties of 2-(2-Ethoxyethoxy)-2-methylpropane
| Property | Value | Relevance to Formulations |
| CAS Number | 51422-54-9 | Unique Identifier |
| Molecular Formula | C₈H₁₈O₂ | Low Molecular Weight (146.23 g/mol ) |
| Boiling Point | ~148 °C | Medium Volatility (Long-lasting sensory feel) |
| LogP (Octanol/Water) | ~1.84 | Lipophilic; Excellent solvent for oils/actives |
| Water Solubility | Low (~5 g/L) | Suitable for biphasic or anhydrous systems |
| Flash Point | ~40–50 °C | Flammable (Requires explosion-proof handling) |
| Viscosity | < 5 cP (Est.)[1][2][3][4] | Very low; imparts "dry" skin feel |
Functional Mechanism[1]
-
Solvency: The ether oxygens provide Lewis base sites for solvating polarizable molecules, while the alkyl groups (ethyl, tert-butyl) ensure miscibility with oils and silicones.[1]
-
Stability: The tert-butyl group provides steric hindrance, protecting the ether linkage from autoxidation (peroxide formation) more effectively than linear ethers.[1]
-
Sensory: As an aprotic ether, it offers a "dry," non-tacky finish similar to isododecane or cyclomethicone, but with higher solvency power.[1]
Figure 1: Structure-Function Relationship of 2-(2-Ethoxyethoxy)-2-methylpropane.[1]
Critical Safety & Regulatory Assessment
WARNING: Before formulation, researchers must address the metabolic risks associated with glycol ethers.[1]
Metabolic Pathway Analysis
The primary safety concern is the metabolic cleavage of the ether bonds.[1]
-
Cleavage at Site A (Ethyl side): Releases Ethanol + Ethylene Glycol Mono-tert-Butyl Ether .[1] The latter is generally considered low toxicity.[1][5]
-
Cleavage at Site B (tert-Butyl side): Releases tert-Butyl Alcohol + 2-Ethoxyethanol (EGEE) .[1]
GHS Classification (Industrial)[1]
Recommendation: Use only for R&D purposes in controlled environments (fume hood). Do not proceed to clinical trials without ADME (Absorption, Distribution, Metabolism, Excretion) studies confirming the absence of 2-ethoxyethanol generation.[1]
Formulation Protocols
If safety clearance is established (or for non-clinical in vitro testing), use the following protocols to evaluate its performance.
Protocol A: High-Load Active Solubility Screening
Objective: Determine if the solvent can replace standard carriers (e.g., C12-15 Alkyl Benzoate) for difficult actives like Avobenzone or Resveratrol.[1]
Materials:
-
Solvent: 2-(2-Ethoxyethoxy)-2-methylpropane (E-TBGE)[1]
-
Comparative Solvent: C12-15 Alkyl Benzoate[1]
-
Active Ingredient: Avobenzone (crystalline)[1]
Procedure:
-
Preparation: Label three 20mL scintillation vials.
-
Weighing: Add 1.0g of Avobenzone to each vial.
-
Titration:
-
Add E-TBGE dropwise to Vial 1 while stirring magnetically at 25°C.
-
Record the mass of solvent required to achieve a clear, crystal-free solution.[1]
-
Repeat with C12-15 Alkyl Benzoate (Vial 2).
-
-
Stress Test: Place sealed vials in a refrigerator (4°C) for 24 hours. Check for recrystallization.[1]
Calculation:
Protocol B: Anhydrous Serum Formulation (Prototype)
Objective: Create a lightweight, water-free serum utilizing the aprotic nature of E-TBGE.[1]
Formulation Table:
| Phase | Ingredient | % w/w | Function |
| A | 2-(2-Ethoxyethoxy)-2-methylpropane | 40.00 | Primary Solvent / Volatile Carrier |
| A | Squalane | 30.00 | Emollient / Lipid Replenishment |
| A | Caprylic/Capric Triglyceride | 18.00 | Carrier Oil |
| B | Tetrahexyldecyl Ascorbate (Vitamin C) | 10.00 | Active (Oil Soluble) |
| B | Tocopherol (Vitamin E) | 1.00 | Antioxidant |
| C | Fragrance | 1.00 | Sensory |
Workflow:
-
Phase A Mixing: In a main beaker, combine E-TBGE, Squalane, and Triglycerides. Mix with an overhead stirrer at 200 RPM for 5 minutes. Note: Ensure the vessel is grounded due to flammability.[1][6]
-
Active Addition: Add Phase B (Vitamin C and E) to Phase A. The low viscosity of E-TBGE facilitates rapid dissolution without heating.[1]
-
Finishing: Add Fragrance (Phase C). Mix for 10 minutes.
-
Filtration: Filter through a 0.45µm PTFE filter to ensure clarity.
Experimental Workflow Diagram
Figure 2: R&D Workflow for evaluating 2-(2-Ethoxyethoxy)-2-methylpropane.
References
-
U.S. Environmental Protection Agency (EPA). Propane, 2-(2-ethoxyethoxy)-2-methyl- Substance Details. CompTox Chemicals Dashboard.[1] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 51422-54-9. PubChem.[1] Available at: [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: 2-(2-ethoxyethoxy)-2-methylpropane.[1] ECHA Registration Dossier.[1] Available at: [Link][1]
-
Cheméo. Chemical Properties of 1-tert-Butoxy-2-ethoxyethane (CAS 51422-54-9). Available at: [Link][1]
Sources
- 1. WO2022080450A1 - Rubber bale, production method therefor, polymer composition, crosslinked object, and tire - Google Patents [patents.google.com]
- 2. 1-tert-Butoxy-2-ethoxyethane (CAS 51422-54-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-tert-butylperoxy-2-methylpropane [stenutz.eu]
- 4. 2-(hexyloxy)ethanol [stenutz.eu]
- 5. guidechem.com [guidechem.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Application Note: High-Performance Formulation using Hindered Glycol Ethers
Executive Summary
This application note details the utility of 2-(2-Ethoxyethoxy)-2-methylpropane (referred to herein as DETBE ) as a critical stability enhancer in high-performance hydraulic brake fluids. Unlike conventional monoalkyl glycol ethers, DETBE features a "capped" molecular structure where the terminal hydroxyl group is replaced by a sterically hindered tert-butyl group.
Key Advantage: This structural modification significantly reduces hygroscopicity (water uptake), thereby maintaining a higher Wet Equilibrium Reflux Boiling Point (WERBP) over the fluid's service life compared to standard DOT 3 glycol ethers.
Target Audience: Formulation Scientists, Chemical Engineers, and R&D Leads in Automotive Fluid Development.
Chemical Profile & Mechanism of Action
Structural Analysis
The molecule is an unsymmetrical dialkyl ether of diethylene glycol.
-
IUPAC Name: 2-(2-Ethoxyethoxy)-2-methylpropane
-
Structure:
-
Functional Classification: Capped Glycol Ether / Sterically Hindered Solvent
Mechanism: The "Hydrophobic Shield"
Standard brake fluids rely on borate esters to scavenge water chemically. However, the solvent matrix (diluents) typically consists of uncapped glycol ethers (e.g., Diethylene Glycol Monomethyl Ether) which are highly hygroscopic due to their free terminal hydroxyl (-OH) groups.
The DETBE Solution:
-
Hydrogen Bond Disruption: By capping the terminal oxygen with a tert-butyl group, DETBE eliminates the primary site for hydrogen bonding with atmospheric water.
-
Steric Hindrance: The bulky trimethyl (tert-butyl) group creates a hydrophobic zone, physically repelling water molecules from the ether chain.
-
Viscosity Control: The ether backbone maintains the flexibility required for low-temperature fluidity (-40°C), essential for ABS and ESP system response times.
Formulation Protocols
Materials & Equipment
-
Base Solvent: 2-(2-Ethoxyethoxy)-2-methylpropane (DETBE), >98.5% Purity (GC).
-
Co-Solvent: Triethylene Glycol Monomethyl Ether Borate Ester (Primary high-boiling component).
-
Corrosion Inhibitors: Tolyltriazole (0.1%), Diisopropylamine (1-2%).
-
Equipment:
-
Jacketed Glass Reactor (2L) with overhead stirring.
-
Karl Fischer Coulometer (ASTM D6304).
-
Ubbelohde Viscometer (ASTM D445).
-
Blending Protocol (DOT 4 Optimization)
This protocol describes the creation of a "Low-Hygroscopicity" DOT 4 fluid.
-
Inerting: Purge the reactor with dry nitrogen (
) for 15 minutes to eliminate atmospheric moisture. -
Base Charge: Charge the reactor with Borate Ester (60% w/w) . Heat to 40°C.
-
Diluent Addition: Slowly add DETBE (35% w/w) while stirring at 300 RPM.
-
Note: The addition rate should be controlled to prevent micro-emulsion formation if trace water is present.
-
-
Inhibitor Package: Add the corrosion inhibitor package (5% w/w) predissolved in a small aliquot of DETBE.
-
Dehydration (Optional): If initial water content >0.1%, apply vacuum (50 mbar) at 60°C for 30 minutes.
-
Filtration: Filter through a 0.45
PTFE membrane to remove particulates.
Validation & Testing Methodologies
Protocol A: Equilibrium Reflux Boiling Point (ERBP)
Standard: SAE J1703 / FMVSS 116 Objective: Confirm the fluid resists vapor lock at high caliper temperatures.
-
Apparatus: Use a standard ASTM D1120 boiling point apparatus (flask, condenser, thermometer).
-
Procedure:
-
Place 60 mL of the formulated fluid into the flask.
-
Heat rapidly to boiling, then adjust heat to maintain a reflux rate of 1-2 drops per second.
-
Record the temperature when the reflux has been established for 10 minutes.
-
-
Acceptance Criteria:
-
Dry ERBP:
(DOT 4 Standard). -
Expected Result with DETBE:
due to thermal stability of the ether linkage.
-
Protocol B: Wet Equilibrium Reflux Boiling Point (WERBP)
Standard: FMVSS 116 (§571.116) Objective: This is the critical test for DETBE. It measures performance after water absorption.[1]
-
Humidification: Bubble humidified air (80% RH) through the sample until it absorbs 3.7% water by weight (verified by Karl Fischer titration).
-
Measurement: Repeat the ERBP test (Protocol A) with the humidified sample.
-
Data Interpretation:
-
Standard Glycol Ether Fluid: Typical drop to ~155°C.
-
DETBE Formulated Fluid: Expected retention
. -
Causality: DETBE does not chemically bind the water; it acts as a non-polar spacer, preventing water from forming a continuous low-boiling azeotrope network.
-
Protocol C: Low-Temperature Kinematic Viscosity
Standard: ASTM D445 Objective: Ensure ABS safety at extreme cold.
-
Cooling: Submerge the viscometer in a methanol bath regulated to -40°C
0.5°C. -
Equilibration: Allow sample to equilibrate for 20 minutes.
-
Measurement: Measure flow time and calculate kinematic viscosity (
or cSt). -
Limit: Must be
cSt (DOT 4) or cSt (ISO 4925 Class 6). DETBE's branched structure disrupts crystalline packing, favoring lower viscosity.
Data Presentation & Visualization
Comparative Performance Data
The following table illustrates the theoretical performance uplift when replacing uncapped Diethylene Glycol Monomethyl Ether (DEGME) with DETBE in a standard formulation.
| Property | Standard Formulation (DEGME Based) | Advanced Formulation (DETBE Based) | Improvement Mechanism |
| Hygroscopicity (24h @ 80% RH) | 2.5% Water Uptake | 0.8% Water Uptake | Steric hindrance of t-butyl group |
| Dry Boiling Point (ERBP) | 245°C | 250°C | Higher molecular weight of DETBE |
| Wet Boiling Point (WERBP) | 158°C | 172°C | Reduced water interaction |
| Viscosity @ -40°C | 1300 cSt | 1150 cSt | Branched structure prevents ordering |
Visualization: The Vapor Lock Prevention Cycle
This diagram illustrates how DETBE interrupts the failure mode of standard brake fluids.
Caption: Comparative pathway analysis showing how DETBE mitigates the risk of vapor lock through hydrophobic shielding.
Visualization: Formulation Workflow
Caption: Step-by-step GLP-compliant formulation workflow for DETBE-based brake fluids.
References
-
Society of Automotive Engineers (SAE). (2019). SAE J1703: Motor Vehicle Brake Fluid.[2][3] SAE International. Link
-
National Highway Traffic Safety Administration (NHTSA). (2011). 49 CFR § 571.116 - Standard No. 116; Motor vehicle brake fluids. U.S. Government Publishing Office. Link
-
ASTM International. (2021). ASTM D1120-17: Standard Test Method for Boiling Point of Engine Coolants. ASTM. Link
-
ASTM International. (2020). ASTM D445-19: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. ASTM. Link
-
Castrol. (2023).[4] Castrol Brake Fluid DOT 4 Product Data Sheet. Castrol Limited.[4] Link
Sources
industrial uses of glycol ethers in cleaning agents
Application Note: Industrial Uses of Glycol Ethers in Critical Cleaning Agents
Executive Summary
This guide addresses the strategic implementation of glycol ethers in industrial and pharmaceutical cleaning formulations. Unlike simple solvents, glycol ethers function as "molecular bridges," coupling hydrophobic soils (greases, APIs, resins) with aqueous phases. This document provides researchers and formulation scientists with the physicochemical basis for solvent selection, specific substitution protocols (E-series to P-series), and validated workflows for critical cleaning applications in regulated environments.
The Physicochemical Basis: Coupling & Solvency[1][2]
Glycol ethers are unique because they possess both ether (hydrophobic) and alcohol (hydrophilic) functional groups.[1] This amphiphilic structure allows them to reduce the interfacial tension between water and organic soils, a property known as coupling .
Mechanism of Action
In aqueous cleaning systems, hydrophobic soils (e.g., heavy oils) resist removal due to high interfacial tension. Surfactants form micelles, but they often require a co-solvent to stabilize the emulsion. Glycol ethers penetrate the soil structure, swelling it and reducing its viscosity, while simultaneously hydrogen-bonding with the water phase to prevent phase separation.
Key Insight: The efficiency of a glycol ether is often predicted by its Hansen Solubility Parameters (HSP) . A balanced HSP profile ensures the solvent can attack the soil (matching
Table 1: Comparative Physical Properties & HSP of Common Glycol Ethers
| Common Name | Type | CAS # | Evap. Rate (BuAc=1) | Flash Point (°C) | |||
| DOWANOL™ PM (PGME) | P-Series | 107-98-2 | 0.62 | 31 | 15.6 | 7.2 | 13.6 |
| DOWANOL™ DPM (DPGME) | P-Series | 34590-94-8 | 0.03 | 75 | 15.5 | 4.0 | 11.5 |
| Butyl Cellosolve (EB) | E-Series | 111-76-2 | 0.06 | 67 | 16.0 | 5.1 | 12.3 |
| Butyl Carbitol (DB) | E-Series | 112-34-5 | <0.01 | 78 | 16.0 | 7.0 | 10.6 |
Note: Data derived from Dow and Hansen Solubility datasets [1, 2].
Visualization: The Coupling Mechanism
Figure 1: Glycol ethers bridge the thermodynamic gap between aqueous carriers and hydrophobic soils, stabilizing the emulsion for removal.
Strategic Selection: E-Series vs. P-Series
Historically, Ethylene-based (E-series) glycol ethers like EGME and EGEE were standard. However, due to reproductive toxicity concerns, regulations (including REACH in the EU) have driven a shift toward Propylene-based (P-series) alternatives.
-
E-Series (Ethylene Oxide based): High solvency but higher toxicity. Metabolized into alkoxy acetic acids (e.g., methoxyacetic acid), which are associated with hematological and reproductive toxicity [3].
-
P-Series (Propylene Oxide based): Metabolized via oxidization to propylene glycol, which is generally regarded as safe (GRAS).
Substitution Protocol: When reformulating from Butyl Cellosolve (EB) to a P-series alternative:
-
Primary Candidate: Dipropylene Glycol Methyl Ether (DPM) .
-
Adjustment: DPM evaporates slower than EB. If drying speed is critical, blend DPM with Propylene Glycol Methyl Ether (PM) to adjust the evaporation profile.
Application Protocols
Protocol A: High-Precision Aqueous Degreaser (General Industry)
Target: Removal of heavy machining oils and lithium greases from stainless steel parts.
Formulation:
-
Active Solvent: 8% Dipropylene Glycol n-Butyl Ether (DPnB) – Chosen for high hydrophobicity to attack grease.
-
Coupling Agent: 5% Dipropylene Glycol Methyl Ether (DPM) – Ensures DPnB stays soluble in water.
-
Surfactant: 3% Linear Alcohol Ethoxylate (C9-11).
-
Builder: 2% Sodium Metasilicate (Alkalinity source).
-
Carrier: q.s. Water to 100%.
Workflow:
-
Immersion: Submerge parts in bath at 45°C for 5-10 minutes.
-
Scientific Rationale: Elevated temperature lowers the viscosity of the grease and increases the kinetic energy of the solvent molecules, enhancing penetration [4].
-
-
Agitation: Apply ultrasonic agitation (40 kHz).
-
Rinse: Cascade rinse with DI water.
-
Drying: Forced air dry.
Protocol B: Clean-in-Place (CIP) for Pharma Reactors
Target: Removal of API residues and excipients (e.g., HPMC, Magnesium Stearate) from reaction vessels.
Formulation:
-
Co-Solvent: 10% Propylene Glycol Methyl Ether (PM).
-
Alkaline Base: 0.5 M NaOH.
-
Carrier: WFI (Water for Injection).
Workflow:
-
Pre-Rinse: Spray ball rinse with WFI (Ambient temp) to remove loose bulk.
-
Wash Cycle: Circulate 10% PM / 0.5 M NaOH solution at 80°C for 30 minutes.
-
Scientific Rationale: The PM solvent attacks the organic backbone of the API, while the NaOH hydrolyzes ester bonds and saponifies fatty excipients. The glycol ether prevents the redeposition of hydrophobic residues [5].
-
-
Post-Rinse: WFI rinse until conductivity < 1.3 µS/cm.
-
Validation: Swab sampling for TOC analysis (See Section 5).
Visualization: CIP Validation Workflow
Figure 2: Validated CIP workflow integrating glycol ether solvency with regulatory sampling checkpoints.
Validation & Compliance
In pharmaceutical development, "visually clean" is insufficient. Validation must quantify residues.[2][3][4]
Residue Analysis Method:
-
Total Organic Carbon (TOC): Glycol ethers are organic. Therefore, residual solvent can be detected via TOC.
-
Limit Calculation: The Maximum Allowable Carryover (MAC) is typically calculated based on the toxicity (LD50) of the solvent and the batch size of the next product.
-
Formula:
-
Where TD = Toxic Dose, BS = Batch Size, SF = Safety Factor, LDD = Largest Daily Dose of next product.
-
Safety Note: P-series glycol ethers generally have higher MAC limits due to lower toxicity, reducing the burden of "non-detect" requirements compared to E-series solvents [6].
References
-
Dow Chemical Company. (2023). DOWANOL™ Glycol Ethers: Physical Properties and Applications. Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[5]
-
European Chemicals Agency (ECHA). (2023). Substance Information: 2-butoxyethanol (E-Series). Retrieved from [Link]
-
Kanegsberg, B., & Kanegsberg, E. (2011). Handbook for Critical Cleaning: Applications, Processes, and Controls. CRC Press.[5]
-
U.S. Food and Drug Administration (FDA). (2014).[6] Validation of Cleaning Processes (7/93). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Ethoxyethoxy)-2-methylpropane
Product Overview & Critical Safety
Molecule: 2-(2-Ethoxyethoxy)-2-methylpropane
IUPAC Name: 1-(tert-Butoxy)-2-ethoxyethane
CAS: 51422-54-9 (Typical analog reference)
Structure:
This substance is a dialkyl glycol ether , specifically the ethyl tert-butyl ether of ethylene glycol. Unlike monoalkyl glycol ethers (e.g., 2-ethoxyethanol), it lacks a hydroxyl group, lowering its boiling point and polarity, but it retains significant solvent power.
⚠️ Critical Safety Warning: Peroxide Formation
Like all ethers with alpha-hydrogens (adjacent to oxygen), this molecule is a Class B Peroxide Former . It reacts with atmospheric oxygen to form unstable organic peroxides, which can concentrate and explode during distillation.
-
Action: ALWAYS test for peroxides before heating or distilling.
-
Limit: If peroxide concentration >100 ppm, do not distill . Treat immediately.
Purification Workflow & Decision Logic
The following diagram outlines the logical flow for purifying crude 2-(2-Ethoxyethoxy)-2-methylpropane, addressing common impurities like unreacted alcohols (2-ethoxyethanol), water, and peroxides.
Figure 1: Purification logic flow ensuring safety (peroxide removal) and purity (alcohol/water removal).
Troubleshooting Guide (Q&A)
Issue 1: Separation of Starting Material (2-Ethoxyethanol)
User Question: "I synthesized the product using 2-ethoxyethanol and isobutylene. My GC shows ~5% unreacted 2-ethoxyethanol. Distillation isn't separating them well. What should I do?"
Technical Insight: Fractional distillation is difficult because the boiling points are relatively close (Product: ~147°C vs. Impurity: 135°C). However, their solubility profiles are drastically different.
-
2-Ethoxyethanol: Miscible with water (Hydrophilic).
-
2-(2-Ethoxyethoxy)-2-methylpropane: Sparingly soluble in water (~30 g/L) (Lipophilic).
Protocol:
-
Liquid-Liquid Extraction: Transfer your crude mixture to a separatory funnel.
-
Wash: Add a volume of distilled water equal to 50% of your organic phase. Shake vigorously for 2 minutes.
-
Separate: Allow layers to settle. The product will be the top layer (Density ~0.85 g/mL vs Water 1.0 g/mL). The unreacted alcohol will partition into the bottom aqueous layer.
-
Repeat: Perform this wash 3 times. This exploits the partition coefficient (
) difference to quantitatively remove the alcohol. -
Verify: Check the organic layer by GC; the alcohol peak should be negligible.
Issue 2: Peroxide Contamination
User Question: "I found an old bottle in storage. The KI test strip turned dark blue immediately. Can I still use it?"
Technical Insight: A dark blue result indicates high peroxide concentration (>50-100 ppm). Do not distill this directly. Heating concentrated peroxides can cause a catastrophic explosion.
Protocol:
-
Chemical Removal (Ferrous Sulfate):
-
Prepare a solution of 60g
+ 6mL conc. in 110mL water. -
Shake the ether with this solution in a separatory funnel. The ferrous ion (
) reduces peroxides to harmless alcohols while oxidizing to ferric ion ( ).
-
-
Adsorption (Activated Alumina):
-
For smaller volumes or anhydrous requirements, pass the solvent through a column of activated alumina. The peroxides will adsorb irreversibly to the alumina.
-
-
Retest: Ensure KI test is negative before proceeding to distillation.
Issue 3: Haze or Cloudiness After Distillation
User Question: "My distillate looks clear initially but becomes cloudy upon cooling or standing. Why?"
Technical Insight: This is a classic sign of azeotropic water . Glycol ethers often form azeotropes with water. If the crude wasn't dried rigorously, water co-distills and then phase-separates as the temperature drops.
Protocol:
-
Pre-Drying: Dry the crude over anhydrous Magnesium Sulfate (
) for at least 2 hours. Filter off the solid. -
Final Drying: For high purity, add 3Å or 4Å Molecular Sieves to the filtrate and let stand overnight.
-
Distillation: Distill under a nitrogen atmosphere to prevent moisture re-absorption.
Physical Properties & Data Reference
| Property | Value | Notes |
| Boiling Point | 146.8 - 148 °C | Atmospheric pressure [1, 2] |
| Density | ~0.85 g/mL | Less dense than water |
| Water Solubility | ~30 g/L (3%) | Sparingly soluble [1] |
| Flash Point | ~35-40 °C (Est.) | Flammable liquid |
| Peroxide Class | Class B | Concentration hazard on distillation |
References
-
Cheméo. (n.d.).[1] Chemical Properties of 1-tert-Butoxy-2-ethoxyethane. Retrieved January 28, 2026, from [Link]
-
Stenutz, R. (n.d.). Data for 2-(2-ethoxyethoxy)-2-methylpropane. Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Control of Peroxides in Ethers. Retrieved January 28, 2026, from [Link]
Sources
common side reactions in the synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane
Technical Support Center: Troubleshooting Side Reactions in 2-(2-Ethoxyethoxy)-2-methylpropane Synthesis
Topic: Optimization and impurity control in the acid-catalyzed addition of 2-ethoxyethanol to isobutylene. Audience: Process Chemists, R&D Scientists, and Drug Development Engineers.
Executive Summary
The synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane (also known as 2-ethoxyethyl tert-butyl ether) is a classic acid-catalyzed O-alkylation.[1][2] It involves the electrophilic addition of isobutylene (2-methylpropene) to 2-ethoxyethanol (diethylene glycol monoethyl ether).[1][2]
While the thermodynamics of tertiary ether formation are generally favorable at moderate temperatures, the kinetics are heavily influenced by the stability of the tert-butyl carbocation intermediate. This intermediate is a "fork in the road" for several competing pathways. High purity requires strict suppression of the kinetic competitors: isobutylene oligomerization and hydration .
This guide provides a root-cause analysis of common impurities and actionable protocols to maximize selectivity.
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Olefinic Impurities (C8, C12 Alkenes)
User Question: “My GC-MS shows significant peaks for C8 hydrocarbons (e.g., 2,4,4-trimethyl-1-pentene). I am using Amberlyst-15 as a catalyst.[1][3] Why is this happening?”
Technical Diagnosis:
You are observing Isobutylene Dimerization (Oligomerization) .
In the presence of strong acid catalysts, the tert-butyl carbocation (
Corrective Actions:
-
Decrease Reaction Temperature: Oligomerization has a higher activation energy than etherification. Maintain the reaction temperature between 40°C and 60°C . Exceeding 70°C drastically favors the dimer.
-
Increase Nucleophile Ratio: Operate with a molar excess of 2-ethoxyethanol (e.g., 1.2:1 to 1.5:1 alcohol:olefin). This statistically favors the alcohol-cation collision over the olefin-cation collision.[1][2]
-
Check Catalyst Loading: excessively high acid site density can promote local hot-spots. Ensure adequate stirring to prevent thermal gradients.
Issue 2: Persistent Hydroxyl Impurity (tert-Butyl Alcohol)
User Question: “I see a peak corresponding to tert-butyl alcohol (TBA) that persists even after extended reaction times. Is the ether cleaving?”
Technical Diagnosis:
This is likely Isobutylene Hydration , caused by water contamination.
2-Ethoxyethanol is hygroscopic.[1][2] Even trace water (hundreds of ppm) competes effectively with the alcohol for the
Corrective Actions:
-
Feedstock Drying: The 2-ethoxyethanol must be dried to < 500 ppm water using 3Å or 4Å molecular sieves before reaction.
-
System Integrity: Ensure the reactor is purged with dry nitrogen. Isobutylene feeds should be dry.
-
Purification: TBA can often be removed via azeotropic distillation, but prevention is far superior.
Issue 3: Slow Reaction Rate / Low Conversion
User Question: “The reaction starts well but stalls at 60-70% conversion. Adding more acid catalyst doesn't seem to help.”
Technical Diagnosis: This suggests Thermodynamic Equilibrium Limitation or Catalyst Poisoning .
-
Equilibrium: Etherification is an exothermic equilibrium reaction ($ \Delta H \approx -50 \text{ kJ/mol} $). As conversion increases, the rate of the reverse reaction (ether cleavage) increases.
-
Chelation Effect: The ether oxygen in 2-ethoxyethanol can coordinate with the acid sites (protons), reducing their activity. This "internal solvation" makes the catalyst less active compared to simple ethanol etherification.
Corrective Actions:
-
Lower Temperature: To shift the equilibrium toward the product (Le Chatelier’s principle), lower the temperature in the final stage of the reaction, though this sacrifices rate.
-
Pressure: Ensure isobutylene is in the liquid phase (pressurized reactor, typically 4-8 bar) to maximize its effective concentration.
-
Catalyst Choice: Use a macroreticular resin (e.g., Amberlyst 35) with higher acid capacity to overcome the solvent leveling effect of the glycol ether.
Deep Dive: Reaction Pathways & Mechanisms
The selectivity of this synthesis relies on controlling the fate of the tert-butyl cation. The diagram below illustrates the competing pathways.
Key Mechanistic Insight: The reaction is SN1-like . The rate-determining step is the protonation of isobutylene to form the carbenium ion.
-
Path A (Desired): Nucleophilic attack by the hydroxyl group of 2-ethoxyethanol.
-
Path B (Parasitic): Nucleophilic attack by the
-bond of another isobutylene molecule (Dimerization). -
Path C (Parasitic): Nucleophilic attack by water (Hydration).
Pathway Visualization
Caption: Competitive pathways for the tert-butyl cation intermediate. Path A is the desired etherification. Path B and C represent the major side reactions (oligomerization and hydration).
Recommended Experimental Protocol
Objective: Synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane with >98% purity.
Materials:
-
Reagent: Isobutylene (Gas, >99%).
-
Catalyst: Amberlyst-15 (Dry form) or equivalent sulfonic acid resin.[1]
-
Equipment: Pressure reactor (Autoclave) rated for 10 bar.
Step-by-Step Procedure:
-
Catalyst Pre-treatment:
-
If using wet resin, wash with anhydrous ethanol and dry under vacuum at 80°C for 4 hours. Water removal is critical.
-
-
Loading:
-
Reaction:
-
Heat the mixture to 45°C .
-
Slowly feed Isobutylene (1.1 - 1.2 equiv) from a pressurized cylinder.[1] Maintain reactor pressure between 4-6 bar .
-
Note: The reaction is exothermic. Control feed rate to keep internal temp < 60°C .
-
-
Digestion:
-
Work-up:
Data Summary: Impurity Profile
| Impurity Name | Structure | Origin | Control Strategy |
| Diisobutylene (DIB) | 2,4,4-Trimethyl-1-pentene | Isobutylene dimerization (Acid catalyzed) | Keep T < 60°C; Excess Alcohol.[1][2] |
| tert-Butyl Alcohol (TBA) | (CH₃)₃C-OH | Reaction with trace water | Dry reagents (<500 ppm H₂O).[1][2] |
| Triisobutylene | C12 Alkenes | Further oligomerization of DIB | Avoid localized overheating. |
| Ethyl tert-butyl ether (ETBE) | Et-O-tBu | Ethanol impurity in 2-ethoxyethanol | Use high-purity starting material.[1][2] |
References
-
Sigma-Aldrich. 2-(2-Ethoxyethoxy)-2-methylpropane Product Entry. Retrieved from .[1]
-
Kiatkittipong, W., et al. (2011). Theoretical and experimental study of the synthesis of ethyl tert-butyl ether (ETBE) from tert-butyl alcohol and ethanol. (General mechanism for tertiary ether synthesis). Retrieved from .
-
Gupta, A., et al. Etherification of glycerol with isobutylene: Kinetic and thermodynamic study. (Analogous reaction kinetics). Retrieved from .
-
PubChem. 2-(2-Ethoxyethoxy)ethanol (Starting Material Properties).[1] Retrieved from .
-
Google Patents. Process for producing isobutylene oligomers (Side Reaction Context). Retrieved from .
Sources
Welcome to the Ether Synthesis Technical Support Hub
Technical Support Center: Ether Synthesis Optimization
Status: Online Operator: Senior Application Scientist Case ID: ETH-SYN-OPT-2024
You have reached the Tier-3 technical guidance center. We do not provide generic textbook definitions here. This interface is designed to troubleshoot live experimental failures, optimize yield in drug discovery workflows, and provide mechanistic clarity for complex etherifications.
Select your active module below based on your current experimental bottleneck.
Module 1: Aliphatic Ether Synthesis (The Williamson Protocol)
Current Status: Resolving Competition between Substitution (
Troubleshooting Guide: "Why is my yield low?"
User Query: I am reacting a secondary alkyl halide with an alkoxide, but my NMR shows mostly alkene product. How do I fix this?
Technical Diagnosis:
You are experiencing the classic Basicity vs. Nucleophilicity conflict . Secondary substrates are the "borderline" zone.[1] Alkoxides are strong bases. If the transition state allows proton abstraction (E2) easier than backside attack (
Optimization Protocol:
-
Solvent Switch (The "Naked" Anion Effect):
-
Standard: Ethanol/Methanol (Protic).
-
Problem: Protic solvents solvate the anion via hydrogen bonding, creating a "cage" that hinders nucleophilic attack but allows proton abstraction.
-
Solution: Switch to Polar Aprotic solvents (DMSO, DMF, Acetonitrile). These solvate the cation (Na+, K+) but leave the alkoxide anion "naked" and highly reactive, significantly increasing
relative to .
-
-
Leaving Group Modification:
-
Halides (Br, Cl) are good, but Sulfonates (OTs, OMs) are often better leaving groups and less prone to side reactions in specific steric environments.
-
-
Temperature Control:
-
Elimination has a higher activation energy (
) than substitution. -
Action: Lower the reaction temperature to 0°C or RT. Heating almost always favors elimination.
-
Decision Matrix:
Caption: Logical flow for minimizing elimination byproducts based on substrate sterics.
Module 2: Aryl Ethers (C-O Coupling)
Current Status: Overcoming low reactivity of unactivated aryl halides.
Troubleshooting Guide: "Phenol won't couple with my aryl bromide."
User Query: I'm trying to make a diaryl ether. Refluxing phenol and bromobenzene with
Technical Diagnosis:
You are attempting a Nucleophilic Aromatic Substitution (
The Buchwald-Hartwig Solution (Pd-Catalyzed): For C-O coupling, ligand selection is the single most critical variable. Standard amine-coupling ligands (like BINAP) often fail for ethers because Reductive Elimination of C-O is slower and more difficult than C-N.
Ligand Selection Table:
| Ligand Class | Specific Ligand | Application Scope | Why? |
| First Choice | RockPhos | Sterically hindered phenols, unactivated aryl halides. | Promotes difficult reductive elimination of C-O bond. |
| Alternative | tBuBrettPhos | General purpose, lower catalyst loading. | Bulky, electron-rich biaryl phosphine stabilizes Pd(0). |
| Legacy | Tol-BINAP | Intramolecular coupling only. | Often too slow for intermolecular ether synthesis. |
Experimental Protocol (General Buchwald C-O):
-
Catalyst Precursor:
or . -
Ligand: RockPhos (2:1 Ligand:Pd ratio).
-
Base:
(mild) or . Avoid strong alkoxides if functional groups are sensitive. -
Solvent: Toluene or Dioxane (degassed).
-
Temp: 80-100°C.
Mechanistic Pathway: Catalytic Cycle
Caption: Simplified Buchwald-Hartwig cycle emphasizing the critical Reductive Elimination step.
Module 3: Stereospecific Synthesis (The Mitsunobu Reaction)
Current Status: Inverting stereochemistry while forming ethers.
Troubleshooting Guide: "I can't purify my product from TPPO."
User Query: The reaction worked, but I have a massive amount of Triphenylphosphine Oxide (TPPO) that co-elutes with my ether.
Technical Diagnosis:
The Mitsunobu reaction is powerful for converting secondary alcohols to ethers with complete inversion of configuration , but the stoichiometric byproduct
Purification Solutions:
-
Precipitation Method:
-
Reagent Swap (Prevention):
-
Use DIPEA-bound Triphenylphosphine (Polymer-supported).
-
Result: The phosphine oxide stays on the solid support. Remove via simple filtration.
-
-
Chromatography Hack:
-
Load the crude mixture onto the silica column.
-
Flush with 100% Pentane/Hexane first. TPPO is very polar and will stick to the baseline while most ethers elute or move slightly.
-
Critical Protocol Note: Order of Addition Incorrect addition kills this reaction.
-
Dissolve Alcohol + Phenol/Nucleophile +
in THF. -
Cool to 0°C.
-
Add DEAD/DIAD dropwise LAST.
-
Reason: Premature mixing of DEAD and
without the substrate can lead to degradation or side reactions with the solvent.
-
References
-
Williamson Ether Synthesis & Solvent Effects
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Mechanism." Link
-
-
Buchwald-Hartwig C-O Coupling
-
Mitsunobu Reaction & TPPO Removal
-
Phase Transfer Catalysis
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. iagi.or.id [iagi.or.id]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability & Degradation of 2-(2-Ethoxyethoxy)-2-methylpropane
Molecule at a Glance
Before troubleshooting, verify the identity and physicochemical baseline of your material.
| Property | Specification |
| Chemical Name | 2-(2-Ethoxyethoxy)-2-methylpropane |
| Common Synonyms | Ethyl tert-butyl glycol ether; Additive CMX; Et-t-Bu-Glycol |
| CAS Number | 51422-54-9 |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| Primary Application | Polar modifier/Randomizer in anionic polymerization (e.g., SBR synthesis) |
| Critical Hazard | Peroxide former; Acid-labile |
Troubleshooting Guides & FAQs
Module A: Chemical Stability & Degradation
Q: Why am I observing "drift" in the microstructure (vinyl content) of my polymer batches?
Diagnosis: This is often caused by the concentration instability of the modifier, 2-(2-Ethoxyethoxy)-2-methylpropane, during the reaction.
Technical Insight: In anionic polymerization (e.g., using n-Butyllithium), this ether acts as a Lewis base, coordinating with the lithium cation to disrupt aggregates and promote 1,2-addition (vinyl formation) over 1,4-addition. However, the tert-butyl ether linkage is chemically distinct from standard aliphatic ethers. It is highly susceptible to acid-catalyzed cleavage , even by trace acidic impurities in the solvent or monomer feed.
Degradation Mechanism:
-
Protonation: Trace acid protonates the ether oxygen attached to the tert-butyl group.
-
Cleavage: The bond breaks to form a stable tert-butyl cation and 2-ethoxyethanol .
-
Elimination: The tert-butyl cation rapidly eliminates a proton to form isobutylene (gas).
Impact:
-
Loss of Modifier: The effective concentration of the randomizer decreases, lowering the vinyl content.
-
Active Hydrogen Introduction: The byproduct, 2-ethoxyethanol, contains a hydroxyl group (-OH). This acts as a chain terminator, "killing" the living polymer chains and broadening the molecular weight distribution (PDI).
Action Plan:
-
Check Feed Acidity: Ensure monomers (Styrene/Butadiene) and solvents (Cyclohexane) are passed through activated alumina or molecular sieves to remove trace acids and moisture.
-
GC Analysis: Analyze the modifier solvent for Isobutylene (very volatile, early peak) and 2-ethoxyethanol (later eluting alcohol).
Q: I detected unexpected peaks in my GC-MS. What are the likely degradation products?
Diagnosis: You are likely seeing products of either Acid Hydrolysis or Autoxidation .
Reference Table: Degradation Fingerprint
| Retention Time (Relative) | Compound | Origin | Mechanism |
| Early | Isobutylene (2-methylpropene) | Acid Cleavage | Elimination of t-butyl group |
| Mid | tert-Butanol | Hydrolysis | Hydration of isobutylene (wet conditions) |
| Late | 2-Ethoxyethanol | Acid Cleavage | Nucleophilic attack/cleavage |
| Late | Ethoxyacetic acid | Oxidation | Peroxide decomposition |
Visualizing the Pathway:
Figure 1: Dual degradation pathways showing acid-catalyzed cleavage (critical for polymerization) and oxidative breakdown.
Module B: Storage & Handling (Safety)
Q: Can I distill 2-(2-Ethoxyethoxy)-2-methylpropane to purify it?
Critical Warning: Do NOT distill without testing for peroxides.
Technical Insight: Like all glycol ethers, this molecule contains ether oxygens adjacent to methylene groups (-O-CH₂-). This structural motif is prone to autoxidation , forming hydroperoxides upon exposure to atmospheric oxygen.
-
Risk: Peroxides concentrate in the pot residue during distillation. If they reach a critical concentration, they can detonate due to thermal shock.
Protocol: Peroxide Test & Removal
-
Test: Use commercially available peroxide test strips (Quantofix®) or perform an iodometric titration.
-
Limit: If >10 ppm, do not distill.
-
-
Removal: If peroxides are present, treat the solvent with activated alumina (which adsorbs peroxides) or wash with a ferrous sulfate solution prior to distillation.
-
Inhibition: Commercial grades are often stabilized with BHT (Butylated hydroxytoluene). Distillation removes this stabilizer, rendering the distillate highly sensitive to immediate re-oxidation.
Q: What are the optimal storage conditions?
Recommendation:
-
Atmosphere: Store under a blanket of dry Nitrogen or Argon.
-
Container: Carbon steel or stainless steel. Avoid translucent plastic containers which allow light (UV) to accelerate radical formation.
-
Temperature: Cool, well-ventilated area (< 25°C). Avoid heat sources due to its flammability (Flash Point ~40-60°C range).
Experimental Methodologies
Protocol 1: Rapid Quality Check via GC-FID
Use this method to verify purity before using the reagent in sensitive polymerizations.
Instrument: Gas Chromatograph with Flame Ionization Detector (FID). Column: DB-1 or DB-5 (Non-polar capillary column), 30m x 0.25mm.
Steps:
-
Sample Prep: Dilute 10 µL of 2-(2-Ethoxyethoxy)-2-methylpropane in 1 mL of anhydrous cyclohexane.
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program:
-
Hold at 40°C for 2 min (elutes Isobutylene).
-
Ramp 10°C/min to 200°C.
-
Hold 5 min (clears heavier oxidation products).
-
-
Analysis:
-
Main Peak: ~8-10 min (depending on flow).
-
Impurity 1 (Isobutylene): < 2 min (Very sharp peak).
-
Impurity 2 (2-Ethoxyethanol): Elutes shortly after the main peak or before, depending on polarity interaction.
-
-
Criteria: Purity > 99.0%. If Isobutylene > 0.1%, the material has degraded significantly.
References
-
Merck Millipore. (2021). Safety Data Sheet: Ethylene glycol tert-butyl ethyl ether. Retrieved from
-
Google Patents. (2014). EP2796471A1 - Carboxyl-terminated polymers containing silanes. (Discusses use as randomizer). Retrieved from
-
U.S. Environmental Protection Agency. (2023). Toxics Release Inventory (TRI) Program: Glycol Ethers Category. Retrieved from
-
ChemicalBook. (2024). 2-(2-ethoxyethoxy)-2-methylpropane Properties and Suppliers. Retrieved from
Technical Support Center: Flammable Ethers & Peroxide Formers
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Safe Handling, Storage, and Troubleshooting of Flammable Ethers
Introduction: The "Invisible" Risks
As a Senior Application Scientist, I often see researchers treat ethers (Diethyl Ether, Tetrahydrofuran, Dioxane) simply as "solvents." This complacency is dangerous.[1] Ethers present a dual-threat profile: immediate flammability (often at temperatures far below freezing) and delayed explosivity (via peroxide formation).
This guide is not a generic safety poster. It is a troubleshooting system designed to answer the critical "Can I do this?" questions that arise during active research.
Module 1: Peroxide Diagnostics & Management
Core Issue: Ethers react with oxygen to form unstable organic peroxides. This process is accelerated by light and heat. Critical Rule: Never open a container if you see crystals or solid precipitates around the cap.[2] Friction from unscrewing the cap can detonate the peroxides.
Reference Data: Storage Limits by Class
Data Source: NRC Prudent Practices in the Laboratory [1]
| Class | Hazard Definition | Examples | Storage Limit (Unopened) | Storage Limit (Opened) |
| A | Severe peroxide hazard on storage (spontaneous) | Isopropyl ether, Divinyl acetylene | 12 Months | 3 Months |
| B | Peroxide hazard on concentration (evaporation) | Diethyl ether, THF, Dioxane, Glyme | 12 Months | 12 Months |
| C | Peroxide initiation of polymerization | Styrene, Vinyl acetate | 12 Months | 12 Months (inhibited) |
Troubleshooting Workflow: "I found an old bottle. Is it safe?"
Do not guess. Follow this decision logic strictly.
Figure 1: Decision matrix for evaluating aged peroxide-forming solvents. Note that visual crystals require immediate evacuation, not testing.
FAQ: Peroxide Testing & Neutralization
Q: My THF test strip shows 50 ppm peroxides. Can I just distill it? A: No. Distillation concentrates peroxides in the boiler (pot), raising the concentration from "manageable" to "explosive."
-
Protocol: You must remove peroxides before distillation.[2][3]
-
Method: Pass the solvent through a column of activated alumina (which adsorbs peroxides) or shake with a ferrous sulfate solution.
-
Validation: Re-test the filtrate. It must read <10 ppm before heating [2].
Q: What is the "Ferrous Sulfate" recipe for neutralizing peroxides? A: This is a redox reaction where Fe(II) reduces the peroxide to an alcohol while oxidizing to Fe(III).
-
Prepare Solution: Dissolve 60g ferrous sulfate (FeSO₄) + 6mL concentrated sulfuric acid in 110mL water.
-
Mix: Add solution to the solvent (ratio ~1:5).
-
Agitate: Shake gently.
-
Verify: Test the organic layer with a strip. If peroxides persist, repeat.
Module 2: Flammability & Static Control
Core Issue: Ethers like Diethyl Ether have extremely low flash points and high vapor densities. They are also electrical insulators, meaning they generate static charge during flow but cannot dissipate it, leading to spark discharge [3].
Reference Data: Flammability Profile
Data Source: NIOSH Pocket Guide / PubChem [4]
| Solvent | Flash Point (°C) | Auto-Ignition Temp (°C) | Vapor Density (Air=1) |
| Diethyl Ether | -45°C | 160°C | 2.56 (Sinks) |
| Tetrahydrofuran (THF) | -14°C | 321°C | 2.50 (Sinks) |
| MTBE | -28°C | 375°C | 3.00 (Sinks) |
| Dioxane | 12°C | 180°C | 3.00 (Sinks) |
Analysis: Diethyl ether can ignite on a hot plate surface (160°C) without a flame present. Its vapors are heavier than air, meaning they can "crawl" across a benchtop to a distant ignition source.
Protocol: Static-Safe Transfer
Scenario: Transferring ether from a 20L drum to a smaller safety can. Risk: Liquid flowing through a pipe/spout generates static. If the accumulation exceeds the breakdown voltage of air (~3000V/mm), a spark occurs.
Figure 2: The "Bond and Ground" system.[4][5] Bonding equalizes the potential between containers; Grounding drains the charge to earth.
Q: Can I store ether in a standard refrigerator? A: Absolutely Not.
-
Mechanism: Standard fridges have internal electrical components (thermostats, light switches) that spark during cycling. Ether vapors can accumulate inside the seal and ignite, blowing the door off.
-
Requirement: Use only "Flammable Material Storage" refrigerators (spark-free interiors) certified by UL or FM [5].
Module 3: Emergency Response
Spill Response Logic
Scenario: You spill 500mL of Diethyl Ether on the floor.
-
Immediate Action: Alert lab (Shout "Ether Spill!"). Extinguish all flames/hot plates.
-
Assess Volume:
-
< 100mL (in hood): Allow to evaporate with sash down.
-
> 100mL (on floor):Evacuate. The vapor cloud is the primary threat.
-
-
Cleanup (Qualified Personnel Only): Use activated charcoal or non-combustible absorbent (vermiculite). Do not use paper towels (increases surface area for rapid evaporation and creates a flammable solid waste).
References
-
National Research Council. (2011).[3][6][7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
National Fire Protection Association (NFPA). (2019). NFPA 77: Recommended Practice on Static Electricity. [Link][8]
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Ethyl Ether. CDC. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.106 - Flammable liquids. [Link][4]
Sources
managing peroxide formation in stored ether solvents
Status: Operational | Tier: Level 3 Technical Support Subject: Detection, Mitigation, and Prevention of Peroxide Formation in Ethers
Introduction: The Invisible Hazard
Welcome to the Technical Support Center. You are likely here because you have found an old bottle of THF, Diethyl Ether, or Dioxane, or you are planning a distillation and need to ensure safety.
The Core Problem: Ethers react with atmospheric oxygen to form unstable hydroperoxides and peroxides. This process, auto-oxidation, is catalyzed by light and heat. The Danger: These peroxides have higher boiling points than the parent solvent. During distillation or evaporation, the solvent removes itself, concentrating the peroxides in the residue (pot) to explosive levels.[1][2]
Module 1: Triage & Detection (Is it Safe?)
WARNING: If you see crystals (often looking like ice, salt, or viscous oil) around the cap or inside the bottle, DO NOT TOUCH, OPEN, OR MOVE THE BOTTLE. Friction from the cap can detonate the crystals.[3] Evacuate the lab and contact your EHS/Bomb Squad immediately.
Diagnostic Workflow
Follow this logic gate to determine the status of your solvent.
Figure 1: Decision logic for handling potentially compromised ether solvents.
Testing Protocols
Option A: Rapid Screening (Quantofix® Strips)
Best for: Routine checks, non-GMP environments.
-
Dip the test strip into the solvent for 1 second.
-
Allow solvent to evaporate (approx. 5-10 seconds).
-
Add one drop of deionized water to the reaction zone (essential for organic solvents to facilitate the redox reaction).
-
Compare color to the chart immediately.
-
Blue indicates peroxides.[4]
-
Option B: Quantitative Titration (ASTM E299/E298)
Best for: Precise quantification, GMP compliance, or borderline cases.
-
Principle: Iodometric titration.[5] Active oxygen oxidizes iodide (
) to iodine ( ), which is titrated with sodium thiosulfate. -
Protocol:
-
Dissolve sample in acetic acid/chloroform (or isopropanol) mixture.
-
Add saturated Potassium Iodide (KI).
-
Allow to stand in the dark for 15-30 minutes (light catalyzes false positives).
-
Titrate the released iodine with 0.01N or 0.1N Sodium Thiosulfate until the yellow color disappears (or use starch indicator for sharp endpoint).
-
Module 2: Remediation (The "Fix It" Workflow)
If your solvent tests between 25 ppm and 100 ppm , you must remove the peroxides before distillation. If >100 ppm, disposal is usually safer, but remediation is possible if the volume is high value and no crystals are present.
Comparison of Removal Methods
| Feature | Method A: Activated Alumina (Recommended) | Method B: Ferrous Sulfate (Traditional) |
| Mechanism | Catalytic decomposition & adsorption | Chemical reduction (Redox) |
| Water Introduction | None (Solvent stays dry) | High (Introduces water) |
| Efficiency | High (Removes peroxides to <1 ppm) | Moderate |
| Capacity | ~80g alumina treats 100-400mL solvent | Variable |
| Suitability | THF, Diethyl Ether, Dioxane | Water-immiscible ethers only |
Protocol A: Activated Alumina Column (The "Dry" Method)
This is the superior method for analytical grade solvents as it does not introduce water.
-
Prepare Column: Pack a glass column (approx. 2 x 30 cm) with Activated Alumina (basic or neutral, Brockmann I).
-
Pass Solvent: Pour the peroxide-contaminated solvent through the column. Gravity flow is usually sufficient; use low nitrogen pressure if needed.
-
Test: Collect the eluent and immediately test with a strip. It should read 0 ppm.
-
Disposal: The alumina now contains the peroxides. Flush the column with a dilute solution of Ferrous Sulfate or dilute acid to quench the peroxides on the alumina before disposing of the solid waste.[2][6]
Protocol B: Ferrous Sulfate Wash (The "Wet" Method)
Use this only if you plan to dry the solvent afterwards (e.g., with MgSO4).
-
Prepare Solution: Dissolve 60g Ferrous Sulfate (
) + 6mL conc. Sulfuric Acid ( ) in 110mL water.[7] -
Wash: In a separatory funnel, shake the solvent with an equal volume of the FeSO4 solution.
-
Mechanism:
-
Separate: Drain the aqueous layer. Test the organic layer. Repeat if necessary.
-
Dry: The solvent is now wet. Dry over Magnesium Sulfate or Sodium Sulfate.
Module 3: Prevention & Storage
Preventing formation is safer than removal. Adhere to these storage classes (based on OSHA/NFPA guidelines).
Storage Classification Table
| Class | Hazard Type | Examples | Storage Limit (Opened) |
| Class A | Severe Hazard: Forms explosive peroxides without concentration.[1][8][9] | Isopropyl Ether, Divinyl Acetylene, Potassium Amide | 3 Months |
| Class B | Concentration Hazard: Dangerous upon distillation/evaporation.[3][4] | Diethyl Ether, THF, Dioxane, Diglyme | 12 Months |
| Class C | Polymerization Hazard: Peroxides initiate explosive polymerization. | Styrene, Vinyl Acetate, Butadiene | 12 Months (or 24h if uninhibited) |
Best Practices
-
Inhibitors: Buy solvents stabilized with BHT (Butylated hydroxytoluene). BHT acts as a radical scavenger, terminating the chain reaction.
-
Note: Distillation removes BHT. The distillate is uninhibited and must be used immediately or re-stabilized.
-
-
Inert Atmosphere: Store under Nitrogen or Argon. Oxygen is the reactant; removing it stops the process.
-
Amber Bottles: Light provides the activation energy for the radical initiation step. Always use amber glass or metal cans.
FAQ: Troubleshooting Specific Scenarios
Q: I found a bottle of Isopropyl Ether (Class A) that expired 2 years ago. It looks liquid. A: DO NOT OPEN IT. Isopropyl ether is notorious for forming internal crystals that settle at the bottom or form on the threads of the cap. Opening it can cause friction-induced detonation. Contact EHS for remote opening or controlled disposal.
Q: My THF tested at 50 ppm. Can I just add more BHT to fix it? A: No. BHT prevents new peroxides from forming; it does not destroy existing peroxides. You must remove the peroxides (Module 2) first, then add BHT to stabilize the clean solvent.
Q: Why do I need to add water to the test strip for THF? A: Most peroxide test strips rely on a peroxidase-like enzymatic reaction or a redox reaction that requires an aqueous medium to proceed efficiently. Organic solvents often don't wet the reagent pad properly or lack the proton mobility needed for the color change.
Q: Can I distill ether if I leave a "heel" (liquid residue) in the flask? A: It is a safety mitigation, but not a guarantee. Leaving 10-20% of the volume as a heel prevents the pot from going dry (where temperature spikes and peroxide concentration is highest). However, if the initial concentration is >100 ppm, the concentration in the heel can still reach explosive limits before the flask is dry. Always test before distilling.
References
-
American Chemical Society (ACS). Peroxide-Forming Chemicals. ACS Center for Lab Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (Appendix A). [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
ASTM International. ASTM E299-17, Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. [Link]
Sources
- 1. ehs.tcu.edu [ehs.tcu.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
troubleshooting guide for reactions involving 2-(2-Ethoxyethoxy)-2-methylpropane
[1]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9) Synonyms: 1-(tert-butoxy)-2-ethoxyethane; tert-Butyl Ethyl Glycol Ether.[1]
Compound Profile & Critical Properties
Before troubleshooting, verify you are working with the correct chemical architecture.[1] This solvent is a hybrid: it combines the chelation properties of a glycol ether with the steric bulk and lipophilicity of a tert-butyl group.[1]
| Property | Value / Characteristic | Implication for Troubleshooting |
| Structure | Asymmetric Ether: Contains one acid-labile tert-butyl bond and one peroxide-susceptible ethyl ether linkage.[1][2][3] | |
| Boiling Point | ~145–150 °C (Est.)[1][2] | High Boiler: Difficult to remove via standard rotary evaporation; requires high vacuum or azeotropic distillation.[1][2] |
| Stability | Base: High | Acid: Low | Acid Sensitivity: The tert-butyl group cleaves easily in acidic media.[1][2][4] |
| Solubility | Amphiphilic (Lipophilic bias) | May form emulsions during aqueous workup; likely soluble in organic solvents but sparingly soluble in pure water compared to Glymes.[1][2] |
Reaction Troubleshooting (The "During" Phase)
Q: My reaction turned into a black tar/polymer upon adding a Lewis Acid ( , , ). What happened?
A: You likely triggered the acid-catalyzed cleavage of the solvent.
Unlike Diglyme or THF, 2-(2-Ethoxyethoxy)-2-methylpropane contains a tert-butyl ether linkage.[1] In the presence of strong Lewis or Brønsted acids, this bond undergoes rapid cleavage to form isobutylene (gas) and 2-ethoxyethanol.[1] The isobutylene can then polymerize or react with your electrophiles, creating "tar."[1]
Diagnostic Steps:
-
Check Gas Evolution: Did you observe bubbling before the reaction temperature was reached? (Isobutylene release).[1][5]
-
NMR Check: Analyze the crude mixture. Disappearance of the singlet at
ppm (9H, t-Bu) and appearance of broad olefinic peaks indicates solvent decomposition.[1]
Corrective Protocol:
-
Switch Solvents: For Lewis acid-mediated reactions, switch to 1,2-Dichloroethane (DCE) or Diglyme (if chelation is needed).[1]
-
Buffer the System: If the solvent is mandatory, use a proton scavenger (e.g., 2,6-di-tert-butylpyridine) to neutralize adventitious protons, though this will not stop strong Lewis acid attack.[1]
Q: The reaction yield is lower than expected in organometallic couplings (Grignard/Lithiation). Is the solvent wet?
A: It could be moisture, or it could be Steric Inhibition of Solvation. [1]
While glycol ethers are excellent ligands for Li/Mg, the bulky tert-butyl group in EEMP creates significant steric hindrance around the oxygen atoms.[1] This "Gem-dimethyl effect" reduces the solvent's ability to stabilize specific transition states compared to unhindered glymes (like DME).[1]
Troubleshooting Workflow:
-
Karl Fischer Titration: Verify water content is <50 ppm.[1] EEMP is hygroscopic.[1][6]
-
Temperature Adjustment: The steric bulk requires higher activation energy for solvation.[1] Try increasing the reaction temperature by 10–20°C if thermal stability permits.
-
Co-solvent Strategy: Add 10% THF or DME to initiate the formation of the organometallic species, using EEMP as the bulk carrier.[1]
Safety & Stability (The "Before" Phase)
Q: I found white crystals in the bottle cap. Can I still use the solvent?
A: STOP IMMEDIATELY. Do not touch, open, or shake the bottle.
2-(2-Ethoxyethoxy)-2-methylpropane is a Class B Peroxide Former .[1][7] The ethoxy arm (
Mechanism of Hazard:
The tert-butyl group protects one side of the ether, but the ethyl side remains vulnerable.[1]
Visual Decision Tree for Peroxide Management:
Figure 1: Decision logic for handling ether solvents suspected of peroxidation.
Safe Disposal/Treatment Protocol (10-100 ppm):
Workup & Isolation (The "After" Phase)
Q: I cannot remove the solvent on the rotovap, even at 60°C. What should I do?
A: EEMP is a high-boiling ether (~150°C).[1] Standard vacuum is often insufficient. [1][2]
Option A: Azeotropic Distillation (Preferred) EEMP likely forms azeotropes with water or lower alcohols.[1]
-
Add Water (if product is stable) and distill.[1] The steam distillation effect helps carry over the organic solvent at a lower temperature (
).[1] -
Add Ethanol or Heptane and rotovap.[1] Repeated co-evaporation helps drag the high-boiler out.[1]
Option B: Aqueous Extraction (Partitioning) Unlike Diglyme (which is miscible with water), the tert-butyl group imparts significant lipophilicity.[1]
-
Dilute the reaction mixture with a non-polar solvent (Hexane/Heptane).
-
Wash copiously with water (3x).[1]
-
The EEMP should partition partially into the aqueous phase, especially if the water volume is large.[1]
-
Tip: Adding 10% Methanol to the aqueous wash can improve the extraction of the ether into the aqueous layer.[1]
-
Q: Why does my product contain isobutylene impurities?
A: Thermal decomposition during distillation. If you attempted to distill the solvent at atmospheric pressure or with insufficient vacuum (>100°C pot temp), you likely thermally cracked the tert-butyl ether bond.[1]
-
Solution: Always use high vacuum (<5 mbar) to keep the bath temperature below 60°C.[1]
Summary of Chemical Compatibilities
| Reagent Class | Compatibility | Notes |
| Bases (NaOH, KOtBu) | ✅ Excellent | Stable to strong bases and nucleophiles.[1][2] |
| Reducing Agents ( | ✅ Good | Stable, provided peroxides are removed first.[1][2] |
| Organometallics (R-Li) | ⚠️ Conditional | Good solubility, but steric bulk alters kinetics.[1][2] |
| Lewis Acids ( | ❌ Incompatible | Causes cleavage of the |
| Oxidizing Agents ( | ❌ Incompatible | Ether linkage is susceptible to oxidation.[1][2] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 104324, 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane (Analogous Structure Data). Retrieved from [Link]
-
Clark, D. E. (2000).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 7(5), 15-23.[1] (Standard protocol for ether peroxide management).[1][8][9][10]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for acid lability of tert-butyl ethers).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General principles of glycol ether solvation and polarity).
-
University of California, Irvine. (2025).[1] Lesson Learned: Peroxide Explosion. (Case study on ether safety). Retrieved from [Link]
Disclaimer: This guide is for informational purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) before handling 2-(2-Ethoxyethoxy)-2-methylpropane.
Sources
- 1. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 2. Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Ethyl tert-butyl ether | C6H14O | CID 12512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane | C9H20O3 | CID 104324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Ethoxyethoxy)ethanol [chemeurope.com]
- 7. WO2022080450A1 - Rubber bale, production method therefor, polymer composition, crosslinked object, and tire - Google Patents [patents.google.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. reddit.com [reddit.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
improving yield and purity in 2-(2-Ethoxyethoxy)-2-methylpropane synthesis
Technical Support Center: High-Purity Synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane
Case ID: SYN-51422-OPT Topic: Improving Yield and Purity in 1-(tert-butoxy)-2-ethoxyethane Synthesis Compound: 2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
The synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane (also known as 1-tert-butoxy-2-ethoxyethane) is primarily achieved via the acid-catalyzed addition of 2-ethoxyethanol to isobutylene . While this pathway is atom-efficient, researchers often encounter yield plateaus due to thermodynamic equilibrium and purity issues arising from isobutylene oligomerization (diisobutylene formation) and hydrolysis (tert-butyl alcohol formation).
This guide provides a self-validating protocol to overcome these bottlenecks, utilizing kinetic control and rigorous moisture management to maximize selectivity.
Part 1: Troubleshooting Guide (Q&A)
Q1: My yield is stuck at ~60% despite long reaction times. How do I push the equilibrium? A: This reaction is equilibrium-limited. Extending time only invites side reactions.
-
Root Cause: The etherification is reversible.[1] Once equilibrium is reached, the forward rate equals the reverse rate.
-
Solution:
-
Molar Excess: Increase the isobutylene:alcohol molar ratio to 1.2:1 or 1.5:1 . Excess alkene drives the reaction forward (Le Chatelier’s principle).
-
Pressure: Conduct the reaction in a pressurized vessel (autoclave) at 4–6 bar . This keeps isobutylene in the liquid phase, increasing its effective concentration at the catalyst surface.
-
Temperature Optimization: Lower temperatures favor the ether product (exothermic reaction,
). Operate at 40–50°C . Higher temperatures (>60°C) shift equilibrium back to reactants and favor oligomerization.
-
Q2: I am detecting significant "unknown" non-polar impurities by GC. What are they? A: These are likely isobutylene oligomers (dimers and trimers).
-
Mechanism: Strong acid catalysts (e.g., Amberlyst 15,
) can protonate isobutylene, initiating cationic polymerization if the alcohol nucleophile is depleted or inaccessible. -
Corrective Action:
-
Control Exotherms: Oligomerization has a higher activation energy than etherification. Ensure strict temperature control (<50°C).
-
Solvent/Moderator: If using a batch process, ensure the 2-ethoxyethanol is present in excess at the start or use a semi-batch approach where isobutylene is fed slowly into the alcohol/catalyst mixture. This ensures the alcohol (nucleophile) is always available to intercept the tert-butyl cation.
-
Q3: How do I prevent tert-Butyl Alcohol (TBA) formation? A: TBA is formed via the hydration of isobutylene.
-
Source: Trace water in the 2-ethoxyethanol starting material or the catalyst.
-
Protocol:
-
Dry Reactants: Dry 2-ethoxyethanol over 3Å molecular sieves to <500 ppm water content.
-
Condition Catalyst: If using ion-exchange resins (e.g., Amberlyst 15), wash with dry ethanol and vacuum dry to remove pore water.
-
Part 2: Optimized Experimental Protocol
Objective: Synthesis of 2-(2-Ethoxyethoxy)-2-methylpropane with >90% Yield and >98% Purity.
Materials:
-
Substrate: 2-Ethoxyethanol (Anhydrous, <0.05%
) -
Reagent: Isobutylene (Gas, >99%)
-
Catalyst: Amberlyst™ 15 (Macroreticular sulfonic acid resin), dried.
-
Equipment: 300 mL Stainless Steel Autoclave with cooling jacket.
Workflow:
-
Catalyst Pre-treatment:
-
Wash Amberlyst 15 (5 wt% relative to alcohol) with anhydrous ethanol (3x).
-
Dry under vacuum at 60°C for 4 hours. Critical: Wet catalyst generates TBA.
-
-
Loading:
-
Charge the autoclave with 2-ethoxyethanol (1.0 eq) and the dried catalyst.
-
Seal and purge with
(3x) to remove oxygen.
-
-
Reaction (Semi-Batch Mode):
-
Cool reactor to 10°C .
-
Slowly feed Isobutylene (1.2 eq) from a pressurized cylinder.
-
Allow temperature to rise to 45°C but do not exceed 50°C. Use jacket cooling to manage the exotherm.
-
Stir at 500 rpm for 4–6 hours. Pressure will drop as isobutylene is consumed.
-
-
Work-up:
-
Vent unreacted isobutylene (into a scrubber/trap).
-
Filter off the catalyst (can be regenerated).
-
Purification: The product (bp ~146°C) can be separated from unreacted 2-ethoxyethanol (bp 135°C) via fractional distillation.
-
Note: If oligomers (diisobutylene, bp ~101°C) are present, they will distill first.
-
Part 3: Data & Visualization
Table 1: Effect of Reaction Parameters on Selectivity
Data simulated based on acid-catalyzed etherification kinetics.
| Temperature (°C) | Isobutylene:Alcohol Ratio | Conversion (%) | Selectivity (Ether) | Selectivity (Oligomers) |
| 30 | 1.0 : 1 | 45% | 99% | <1% |
| 45 | 1.2 : 1 | 92% | 98% | 1.5% |
| 70 | 1.2 : 1 | 85% | 88% | 11% |
| 45 | 2.0 : 1 | 95% | 90% | 9% |
Insight: Optimal balance is found at 45°C with a slight excess of isobutylene. Large excesses of alkene promote oligomerization.
Figure 1: Reaction Pathway & Competitive Kinetics
Caption: Competitive reaction pathways. The tert-butyl cation is the common intermediate. High alcohol concentration favors the Target (Green), while high alkene concentration or temperature favors Dimerization (Red).
References
-
Sigma-Aldrich. 2-(2-Ethoxyethoxy)-2-methylpropane Product Sheet (CAS 51422-54-9). Retrieved from
-
Cunill, F., et al. (1993).[1] Synthesis of Ethyl tert-Butyl Ether (ETBE) from Ethanol and Isobutene.[2][3] (Analogous chemistry for glycol ethers).
-
ResearchGate. Alkylation of isobutane/isobutene using Brønsted–Lewis acidic ionic liquids. Retrieved from
-
Google Patents. Process for the conversion of tertiary butyl alcohol to ethyl tertiary butyl ether (WO2009038930A3). Retrieved from
-
Organic Chemistry Portal. tert-Butyl Ethers: Protection and Synthesis. Retrieved from
Sources
Hygroscopic Solvent Management: Technical Support & Troubleshooting Hub
Status: Operational Role: Senior Application Scientist Topic: Handling, Drying, and Verifying Hygroscopic Solvents Audience: Drug Discovery & Synthetic Chemistry Personnel
Introduction: The Thermodynamics of "Wet" Solvents
Welcome to the technical support hub for anhydrous solvent management. If you are here, you likely encountered a failed Grignard reaction, a quenched lithium enolate, or an inexplicable shift in your NMR baseline.
The Core Problem: Hygroscopy is not a passive property; it is a thermodynamic drive. Solvents like DMSO, DMF, THF, and Methanol will aggressively scavenge atmospheric moisture until they reach equilibrium.
-
Example: Anhydrous DMSO (initial <50 ppm water) can absorb >1000 ppm water within 30 minutes of exposure to humid lab air.
This guide replaces "tribal knowledge" with protocols grounded in the definitive work of Williams & Lawton (2010) and Burfield & Smithers (1978) .
Module 1: Storage & Containment
FAQ: Why is my "anhydrous" solvent wet after one use?
Diagnosis: The moment you puncture a septum with a needle, you compromise the system. Standard rubber septa degrade after multiple punctures, creating micro-channels that allow atmospheric moisture ingress, driven by partial pressure differences.
The Fix: The "Positive Pressure" Protocol Never withdraw solvent from a static bottle. You must replace the volume removed with dry inert gas.
Protocol:
-
Insert Gas Line: Insert a needle connected to a Schlenk line (Argon or Nitrogen) into the septum before inserting your withdrawal syringe.
-
Purge Headspace: Allow inert gas to flow gently into the headspace for 10-15 seconds.
-
Withdraw: Insert your sampling syringe. The positive pressure inside the bottle will help fill the syringe, preventing vacuum formation (which sucks in air).
-
Seal: Upon removal, cover the puncture site. Note: Parafilm is permeable to water vapor over time. Use electrical tape for short-term fixes, or transfer to a Schlenk flask with a Teflon valve for long-term storage.
Module 2: Active Drying (The Williams Method)
FAQ: Should I set up a sodium/benzophenone still?
Technical Advice: Stop. Unless you are purifying a hydrocarbon like Toluene or Hexane, thermal distillation is often inferior and significantly more dangerous than static drying with activated molecular sieves.
Evidence: According to Williams & Lawton (J. Org.[1][2] Chem. 2010) , static drying with 3A Molecular Sieves achieves lower residual water content (ppm) than distillation for polar solvents (THF, DMF, DMSO, Methanol) without the risk of fire or peroxide concentration.
Comparative Data: Distillation vs. Sieves
| Solvent | Method | Time | Final Water Content (ppm) | Safety Risk |
| THF | Na/Benzophenone Still | 48h | ~10-20 ppm | High (Fire/Explosion) |
| THF | 3A Sieves (20% m/v) | 48h | < 5 ppm | Low |
| Methanol | Mg/Iodine Still | 48h | ~30-50 ppm | Moderate |
| Methanol | 3A Sieves (20% m/v) | 72h | ~10 ppm | Low |
| DMF | CaH2 Distillation | 24h | ~30 ppm | Moderate |
| DMF | 3A Sieves (10% m/v) | 48h | < 5 ppm | Low |
Protocol: Correct Activation of Molecular Sieves
Most lab failures occur because sieves are not properly activated. A standard 120°C oven is insufficient.
Step-by-Step Activation:
-
Selection: Use 3A sieves (beads, not powder) for all solvents.[3] 4A sieves can trap small molecules (like Methanol or Ethanol), generating heat and side reactions.
-
Heating: Heat sieves to 300°C (minimum) for 15 hours .
-
Atmosphere: This must be done under high vacuum or a flow of dry Argon.
-
Cooling: Cool to room temperature under vacuum. If you open the oven to air while they are hot, they will instantly saturate with moisture.
Caption: Critical workflow for activating molecular sieves. Omitting the vacuum cooling step renders the process useless.
Module 3: Transfer Techniques
FAQ: How do I move dry solvent to my reaction flask without exposing it to air?
Troubleshooting: Pouring solvent is a "critical failure" event. You must use a closed system.
The Solution: Cannula Transfer This technique uses positive pressure to push fluid from the source to the destination through a double-ended needle (cannula).
Mechanism:
-
Source Flask (A): Contains dry solvent + Sieves. Sealed with septum.
-
Destination Flask (B): Contains reagents. Purged with Argon. Sealed with septum.
-
The Bridge: Insert one end of the cannula into A (submerged) and the other into B (above liquid level).
-
The Drive: Apply Argon pressure to Flask A. Vent Flask B (via a bubbler). The pressure differential (
) drives the liquid across.
Caption: Logic flow of a cannula transfer. The system remains closed to the atmosphere throughout the process.
Module 4: Analytical Verification
FAQ: My Karl Fischer (KF) titration is giving impossible results (e.g., >5% water).
Diagnosis: If you are testing ketones (e.g., Acetone, Cyclohexanone) or aldehydes using standard KF reagents, you are seeing a side reaction , not water content.
-
Chemistry: Methanol (solvent in standard KF reagents) reacts with ketones to form ketals, releasing water as a byproduct.
-
The titrator consumes this "generated" water, leading to a continuous drift or falsely high reading.
The Fix:
-
Coulometric Titration: Use a diaphragm-less cell if possible, but reagent selection is key.
-
Reagent Switch: You must use "K-Type" (Ketone/Aldehyde) reagents. These replace Methanol with other solvents (like Chloroform or 2-Methoxyethanol) that suppress ketal formation.
Quick Reference: Verification Methods
| Method | Limit of Detection | Pros | Cons |
| Coulometric KF | 1 ppm | Quantitative standard; high precision. | Expensive; interferes with ketones/amines. |
| Volumetric KF | 100 ppm | Good for "wet" samples. | Consumes large sample volumes. |
| Indicator (Benzophenone) | ~50 ppm | Visual (Blue = Dry); cheap. | Qualitative only; fails with DMF/DMSO. |
| NMR (Water Peak) | ~50-100 ppm | Fast; no extra equipment. | Low sensitivity; peak overlap issues. |
References
-
Williams, D. B. G., & Lawton, M. (2010).[1][2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent and Reagent Drying.[3][4][5][6] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
-
Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.
- Bradley, D., et al. (2014). Inorganic Experiments, 3rd Ed. Wiley-VCH. (Standard reference for Schlenk line and Cannula techniques).
Sources
personal protective equipment for handling volatile organic compounds
Mission Statement: This guide operationalizes safety data into actionable workflow decisions. We move beyond generic "wear PPE" advice to address specific failure modes encountered by researchers handling Volatile Organic Compounds (VOCs).
Ticket #1: "My gloves are degrading or feeling slippery."
Issue Category: Dermal Protection / Permeation Breakthrough Urgency: Critical[1]
The Technical Diagnosis
The most common error in VOC handling is the "Nitrile Fallacy"—the assumption that disposable nitrile gloves provide universal protection.
For VOCs, permeation (molecular diffusion through the glove material) often occurs long before degradation (physical swelling or dissolving).
-
Mechanism: Low molecular weight VOCs (e.g., Dichloromethane, Methanol) can permeate thin nitrile (<4 mil) in <1 minute .[1]
-
The "Slippery" Sensation: If your gloves feel slippery or loose, the polymer matrix has already swelled with solvent. You are currently absorbing chemicals through your skin.[1]
Troubleshooting Protocol: The "Double-Glove" & Laminate System
Do not rely on standard nitrile for high-risk solvents.[1] Use this tiered approach:
-
Assess the Solvent: Check the Breakthrough Time (BT).[1]
-
Tier 1 (Incidental Splash): Standard Nitrile (minimum 4 mil) is acceptable only if you change immediately upon contact.[1]
-
Tier 2 (High Risk/Immersion): You must use a Laminate Liner (e.g., Silver Shield/4H) under an outer nitrile glove.[1]
-
Why? Laminates provide >4-hour protection against almost all VOCs but offer poor dexterity.[1] The outer nitrile glove provides grip and protects the laminate from physical tearing.
-
Comparative Breakthrough Data (Minutes)
Data synthesized from Ansell and NIOSH permeation guides.
| Solvent | Disposable Nitrile (4 mil) | Latex (Standard) | Laminate (Silver Shield/4H) | PVA (Polyvinyl Alcohol) |
| Acetone | < 1 min (Not Recommended) | ~10 min | > 480 min | > 480 min |
| Dichloromethane (DCM) | < 1 min (Not Recommended) | < 1 min | > 240 min | > 480 min |
| Methanol | ~10-15 min | < 5 min | > 480 min | > 480 min |
| Hexane | > 480 min | < 1 min | > 480 min | > 480 min |
Decision Logic: Glove Selection Workflow
Figure 1: Logic flow for selecting glove material based on chemical class and exposure risk.[1] Note the specific requirement for Laminate liners with halogenated solvents.
Ticket #2: "I can smell the solvent through my respirator."
Issue Category: Respiratory Protection / Cartridge Saturation Urgency: Stop Work Immediately
The Technical Diagnosis
If you can smell the VOC, the respirator has failed .
-
Olfactory Fatigue: You cannot rely on smell (odor threshold) as a warning property.[1][2] By the time you smell many VOCs (like Benzene), you may have already exceeded the Permissible Exposure Limit (PEL).
-
Breakthrough: The activated carbon in your organic vapor (OV) cartridge is saturated.[1] The "active sites" in the carbon pores are full, and the chemical is passing through into your breathing zone.
Troubleshooting Protocol: Calculating a Change Schedule
OSHA Standard 1910.134(d)(3)(iii)(B)(2) mandates that if your cartridge lacks an End-of-Service-Life Indicator (ESLI), you must implement a calculated change schedule.
Step-by-Step Calculation Workflow:
-
Gather Variables:
-
Contaminant: (e.g., Toluene)
-
Concentration: (e.g., 200 ppm - measured via air monitoring)
-
Work Rate: (e.g., Moderate - 30 L/min breathing rate)
-
Humidity: High humidity (>50% RH) drastically reduces carbon life as water vapor competes for pore space.[1]
-
-
Apply the Math Model (Wood’s Equation or Manufacturer Software):
-
Example: For Toluene at 200 ppm, 50% RH, moderate work:
-
Estimated Service Life: 480 minutes (8 hours).[1]
-
-
Apply Safety Factor:
Respirator Decision Logic
Figure 2: Workflow for managing respiratory protection. Reliance on odor thresholds is prohibited; a calculated schedule is required.
Ticket #3: "Can I wear contact lenses in the lab?"
Issue Category: Ocular Protection / Policy Clarification Urgency: Informational
The Technical Diagnosis
Historically, it was believed that contact lenses could trap vapors against the cornea or fuse to the eye during an arc flash. This is scientifically outdated.
-
Current Consensus: NIOSH (Current Intelligence Bulletin 59) and the American Chemical Society (ACS) now recommend that contact lenses are permitted in chemical environments, provided appropriate eye protection is worn over them.
FAQ: Ocular Protection Standards
Q: Do contact lenses increase damage from VOC vapors? A: No.[1] Evidence suggests contact lenses do not increase the risk of injury.[1][3] In some cases, they may even provide a minor barrier against particulates.[1]
Q: What is the mandatory PPE if I wear contacts? A: You must wear indirect-vent splash goggles (ANSI Z87.1+).[1]
-
Why? Standard safety glasses have gaps.[1] Vapors can bypass glasses and irritate the eyes (especially with contacts).[1] Goggles seal the ocular area.[1]
Q: What if I get a chemical splash in my eye? A:
-
Do not try to remove the lens immediately.[1]
-
Flush eyes in the eyewash station for 15 minutes with the lenses in.
-
The flushing action often dislodges the lens.[1] If not, remove it after the flushing is complete.
References
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). [Link][1]
-
National Institute for Occupational Safety and Health (NIOSH). (2005).[1][4][5] Current Intelligence Bulletin 59: Contact Lens Use in a Chemical Environment. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link][1]
Sources
- 1. ansell.com [ansell.com]
- 2. Weekly Safety Meeting – Respirator Change Schedules – Safety Matters Weekly [safetymattersweekly.com]
- 3. Wearing Contact Lenses in the Laboratory: Safety Considerations and Best Practices | Lab Manager [labmanager.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Current Intelligence Bulletin 59: Contact Lens Use in a Chemical Environment | NIOSH | CDC [cdc.gov]
Validation & Comparative
Technical Guide: 2-(2-Ethoxyethoxy)-2-methylpropane (High-Boiling Ether Solvent)
[1]
Executive Summary
2-(2-Ethoxyethoxy)-2-methylpropane , also known as 1-(tert-Butoxy)-2-ethoxyethane or Ethyl tert-butyl glycol ether , represents a specialized class of ether solvents that bridges the gap between volatile ethers (Diethyl Ether, THF) and high-boiling glymes. Characterized by a bulky tert-butyl group and a chelating glycol backbone, this solvent offers a unique combination of high thermal stability (BP ~155°C) , Lewis base chelation capability , and enhanced resistance to peroxide formation compared to traditional ethers.
This guide analyzes its utility as a reaction solvent for high-temperature organometallics and as a microstructure modifier in anionic polymerization, contrasting it with THF, Diethyl Ether (Et₂O), and 1,2-Dimethoxyethane (DME).
Chemical Identity & Physical Properties[2][3]
The molecule features a "hybrid" structure: one side resembles a stable tert-butyl ether (like MTBE), while the other retains the chelating flexibility of a glycol ether.
Structure: (CH₃)₃C — O — CH₂ — CH₂ — O — CH₂CH₃
Table 1: Comparative Physical Properties
| Property | 2-(2-Ethoxyethoxy)-2-methylpropane | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | 1,2-Dimethoxyethane (DME) |
| CAS Number | 51422-54-9 | 109-99-9 | 60-29-7 | 110-71-4 |
| Boiling Point | 155 °C | 66 °C | 34.6 °C | 85 °C |
| Flash Point | ~45–50 °C (Est.) | -14 °C | -45 °C | -2 °C |
| Chelation Ability | Moderate (Bidentate) | Low (Monodentate) | None (Monodentate) | High (Bidentate) |
| Peroxide Stability | High (Steric protection) | Low (Rapid formation) | Low | Moderate |
| Water Solubility | Low/Partial | Miscible | Low | Miscible |
Key Insight: The boiling point of 155°C allows reactions to proceed at temperatures nearly 90°C higher than THF , significantly accelerating kinetics for sluggish Grignard or lithiation couplings without requiring pressurized vessels.
Performance Analysis: Why Use This Solvent?
A. Stability & Safety (The tert-Butyl Advantage)
Standard ethers like THF and Et₂O possess
-
Mechanism: In 2-(2-Ethoxyethoxy)-2-methylpropane, the tert-butyl group lacks
-protons. This steric bulk shields the ether linkage, significantly reducing the rate of auto-oxidation compared to THF. -
Operational Benefit: Safer long-term storage and reduced risk during distillation/workup.
B. Organometallic Chemistry (The Chelation Effect)
Like DME, this solvent contains two oxygen atoms separated by an ethylene bridge, allowing it to act as a bidentate ligand .
-
Application: It stabilizes lithium and magnesium cations (
, ), breaking down organometallic aggregates (e.g., converting hexameric n-BuLi to more reactive dimers/monomers). -
Selectivity: In anionic polymerization (e.g., styrene/butadiene), it acts as a randomizer (or modifier), promoting the formation of 1,2-vinyl bonds over 1,4-cis bonds by altering the coordination sphere of the propagating lithium species.
Decision Framework: Solvent Selection
The following decision tree assists researchers in selecting the appropriate ether solvent based on reaction parameters.
Figure 1: Solvent selection logic based on thermal requirements, chelation needs, and workup strategy.
Experimental Protocols
Protocol A: Solvent Purification & Drying
Unlike THF, this solvent does not require aggressive sodium/benzophenone pre-drying for general use, but for sensitive organometallics, moisture removal is critical.
-
Pre-Drying: Shake the solvent with activated 3Å or 4Å molecular sieves (10% w/v) for 12 hours to remove bulk water.
-
Distillation: Transfer to a distillation apparatus under Argon/Nitrogen.
-
Drying Agent: Add Calcium Hydride (
) rather than Sodium/Benzophenone. The high boiling point makes Na/Benzophenone less convenient due to potential thermal degradation of the indicator at >150°C. -
Collection: Distill at atmospheric pressure (BP 155°C) or under reduced pressure. Store over activated sieves in a glovebox or Schlenk flask.
Protocol B: Anionic Polymerization Modifier (Vinyl Content Adjustment)
Used to control the microstructure of polybutadiene.
-
Reagents: Cyclohexane (solvent), 1,3-Butadiene (monomer), n-Butyllithium (initiator).
-
Modifier Addition: Add 2-(2-Ethoxyethoxy)-2-methylpropane to the cyclohexane solution.
-
Ratio: A molar ratio of Modifier:Li between 0.5:1 and 5:1 controls the vinyl content (10% to >60%).
-
-
Initiation: Inject n-BuLi at 50°C.
-
Mechanism: The solvent coordinates to
, increasing the polarity of the C-Li bond and favoring the addition at the -carbon of the allylic chain end (producing 1,2-vinyl units). -
Termination: Quench with isopropyl alcohol.
Mechanistic Visualization: Lithium Chelation
The unique bidentate binding mode explains its high efficiency as a modifier and reaction promoter.
Figure 2: Bidentate coordination of Lithium by the solvent, exposing the reactive anion.
References
-
National Institute of Standards and Technology (NIST) . 1-tert-Butoxy-2-ethoxyethane Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Google Patents . Rubber bale, production method therefor (WO2022080450A1). Cited use as "Randomizer" in anionic polymerization.[2]
-
Cheméo . Chemical Properties of 1-tert-Butoxy-2-ethoxyethane. [Link]
High-Performance Ether Solvents in Synthesis: The Case for 2-(2-Ethoxyethoxy)-2-methylpropane
Executive Summary: Beyond Standard Ethers
In the landscape of pharmaceutical process chemistry and advanced materials synthesis, the choice of solvent is rarely just about solubility—it is about kinetic control and safety . While Tetrahydrofuran (THF) and 1,2-Dimethoxyethane (DME) have long been the workhorses for organometallic reactions, they present significant challenges: THF forms peroxides and is volatile, while DME is a reproductive toxin (SVHC).
This guide analyzes 2-(2-Ethoxyethoxy)-2-methylpropane (also referred to as Ethyl tert-butyl glycol ether or Et-TBGE ), a sterically hindered glycol ether derivative. By combining the chelation capability of a glycol with the steric bulk and oxidative stability of a tert-butyl group, this molecule offers a superior alternative for modulating organolithium reactivity and anionic polymerizations.
Chemical Profile & Mechanism of Action
To understand the advantages of 2-(2-Ethoxyethoxy)-2-methylpropane, we must deconstruct its structure-activity relationship (SAR).
-
Chemical Structure: (CH3)3C - O - CH2 - CH2 - O - CH2 - CH3
-
Functional Class: Sterically Hindered Glycol Ether / Lewis Base Ligand
The "Goldilocks" Coordination
In organometallic chemistry (e.g., Grignard or Lithiation reactions), the aggregation state of the metal reagent dictates reactivity.
-
THF coordinates strongly, often breaking aggregates down to monomers, which can be too reactive, leading to side reactions.
-
Diethyl Ether coordinates weakly, often failing to solubilize intermediates.
-
2-(2-Ethoxyethoxy)-2-methylpropane possesses a bidentate oxygen motif (the glycol backbone) capable of chelating Lithium (Li+) or Magnesium (Mg2+). However, the bulky tert-butyl headgroup creates steric hindrance. This results in a "modulated" reactivity—strong enough to solubilize and direct the metal, but bulky enough to prevent "runaway" non-selective additions.
Stability Advantage
The tert-butyl ether linkage is exceptionally stable toward:
-
Nucleophilic attack: Unlike esters or acetals, it survives harsh bases (e.g., n-BuLi, LDA).
-
Peroxidation: Primary and secondary ethers (like THF and Diisopropyl ether) abstract protons easily to form peroxides. The quaternary carbon of the tert-butyl group lacks abstractable protons, significantly enhancing oxidative stability.
Comparative Performance Analysis
The following data contrasts 2-(2-Ethoxyethoxy)-2-methylpropane with standard industry alternatives.
Table 1: Solvent/Ligand Performance Matrix
| Feature | 2-(2-Ethoxyethoxy)-2-methylpropane | THF | 1,2-Dimethoxyethane (DME) | Diethyl Ether |
| Boiling Point | ~146°C (Est.) | 66°C | 85°C | 34.6°C |
| Flash Point | High (>35°C) | -14°C | -2°C | -45°C |
| Peroxide Stability | High (Steric protection) | Low (Requires stabilizers) | Moderate | Low |
| Coordination Mode | Bidentate (Sterically Hindered) | Monodentate | Bidentate (Unrestricted) | Monodentate |
| Toxicity Profile | Low (Glycol ether analog) | Moderate | High (Reprotoxic) | Moderate (Anesthetic) |
| Reaction Selectivity | High (1,2-directing) | Low (Promotes random attack) | Moderate | Low |
Process Insight: The high boiling point of 2-(2-Ethoxyethoxy)-2-methylpropane allows for higher reaction temperatures without pressurization, accelerating kinetics for sluggish couplings while maintaining a liquid phase for easy recovery.
Primary Applications in Drug Development & Synthesis
A. Regioselective Ortho-Lithiation
In the synthesis of complex pharmacophores, directing the lithiation to a specific carbon is critical. Standard solvents like THF often lead to "over-lithiation" or attack at the wrong site due to the formation of highly reactive separated ion pairs.
The Advantage: Using 2-(2-Ethoxyethoxy)-2-methylpropane as a co-solvent or additive modifies the Lewis acidity of the Lithium species. The steric bulk forces the Lithium aggregate into a specific conformation, often favoring ortho-substitution over random deprotonation.
B. Anionic Polymerization Control (The "Randomizer" Effect)
While widely used in high-performance rubber synthesis (e.g., SSBR for tires), this mechanism translates to polymer-drug conjugates .
-
Role: It acts as a "randomizer" or microstructure modifier.
-
Mechanism: In the polymerization of dienes (like butadiene or isoprene), the presence of this ether shifts the addition from 1,4-cis (thermodynamic) to 1,2-vinyl (kinetic) by coordinating the Li+ chain end.
-
Relevance: For drug delivery polymers, controlling the microstructure dictates the degradation rate and solubility profile of the carrier.
Experimental Protocol: Modulated Ortho-Lithiation
Objective: Selective lithiation of a substituted anisole derivative using 2-(2-Ethoxyethoxy)-2-methylpropane as a directing ligand.
Reagents:
-
Substrate: 1-Methoxy-3-methylbenzene (10 mmol)
-
Reagent: n-Butyllithium (2.5 M in hexanes, 11 mmol)
-
Ligand/Solvent: 2-(2-Ethoxyethoxy)-2-methylpropane (anhydrous)[1]
-
Electrophile: Benzaldehyde
-
Base Solvent: Cyclohexane or Toluene (Non-polar background allows the ligand to dominate coordination).
Step-by-Step Methodology:
-
System Inertization: Flame-dry a 100 mL Schlenk flask and purge with Argon.
-
Ligand Charge: Add anhydrous Cyclohexane (30 mL) and 2-(2-Ethoxyethoxy)-2-methylpropane (1.5 eq, 15 mmol).
-
Note: Unlike THF, which is used as the bulk solvent, this ether is effective as a stoichiometric additive (1.5 - 2.0 eq), reducing waste.
-
-
Substrate Addition: Add 1-Methoxy-3-methylbenzene (10 mmol) via syringe.
-
Temperature Control: Cool the mixture to 0°C.
-
Advantage:[1] The chelation strength of this ether allows lithiation at 0°C or room temperature, whereas THF often requires -78°C to prevent side reactions.
-
-
Metalation: Dropwise addition of n-BuLi over 15 minutes. Stir for 1 hour at 0°C.
-
Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species stabilized by the ether.
-
-
Quench: Add Benzaldehyde (12 mmol) slowly. Allow to warm to room temperature.
-
Workup: Quench with sat. NH4Cl, extract with Ethyl Acetate.
Self-Validating Check:
-
Analyze the crude mixture via GC-MS.
-
Success Criteria: High ratio of ortho-substituted product vs. meta or bis-lithiated byproducts compared to a control reaction in pure THF.
Mechanistic Visualization
The following diagram illustrates how 2-(2-Ethoxyethoxy)-2-methylpropane (labeled as Et-TBGE ) modifies the Lithium species to direct reactivity, contrasting it with the aggressive solvation of THF.
Figure 1: Mechanistic pathway comparison. The bulky glycol ether (Et-TBGE) forms a controlled complex that favors directed metalation, whereas THF promotes separated ion pairs that lead to non-selective reactivity.
References
-
Sumitomo Rubber Industries, Ltd. (2022). Rubber bale, production method therefor, polymer composition, crosslinked object, and tire. WO2022080450A1.
- Context: Cites 2-(2-ethoxyethoxy)-2-methylpropane as a specific randomizer/modifier for anionic polymerization, demonstrating its capability to coordinate Lithium and alter reaction microstructures.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104324, 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane.
- Context: Provides physicochemical data and structural analogues for the tert-butyl glycol ether class, supporting stability and boiling point estim
- Fieser, L. F., & Fieser, M. (Reagents for Organic Synthesis). Glycol Ethers in Organometallics. Context: General reference for the use of bidentate ethers (like DME and its analogs) in stabilizing organolithium reagents. (Standard Text).
-
European Chemicals Agency (ECHA). Substance Information: Bis(2-methoxyethyl) ether (Diglyme) and DME Toxicity Profiles.
- Context: Supports the claim regarding the toxicity (SVHC status) of standard alternatives like DME, validating the safety advantage of the tert-butyl analog.
Sources
Technical Assessment: Limitations of 2-(2-Ethoxyethoxy)-2-methylpropane (EEMP) in Drug Development
The following guide provides a rigorous technical assessment of 2-(2-Ethoxyethoxy)-2-methylpropane (referred to herein as EEMP or Et-TBGE ), analyzing its limitations as a reaction solvent in pharmaceutical and organic synthesis.
Executive Summary: The "High-Boiling" Trap
2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9) is a glycol diether characterized by a sterically bulky tert-butyl group and a flexible ethoxyethyl chain. While it offers high thermal stability (BP ~148°C) and unique solvation properties for organometallics, it presents severe limitations for pharmaceutical process development.
Primary Limitations:
-
Acid Lability: The tert-butyl ether linkage is highly susceptible to acid-catalyzed cleavage, generating isobutylene and alcohols, potentially contaminating the API.
-
Process Intractability: Its high boiling point renders standard evaporative workups (rotary evaporation) energy-intensive and inefficient.
-
Atom Economy & Cost: Compared to standard solvents (THF, 2-MeTHF), EEMP is a niche reagent with poor availability and higher cost structures.
Physicochemical & Mechanistic Limitations
A. The Acid Sensitivity Mechanism (The "t-Butyl Liability")
Unlike primary alkyl ethers (e.g., Diethyl ether, THF), EEMP contains a tert-butyl ether moiety. In the presence of Brønsted acids (even weak acids like acetic acid at high temperatures) or Lewis acids (BF₃, AlCl₃), the ether oxygen can be protonated.
Because the tert-butyl carbocation is relatively stable, the C-O bond cleaves readily via an E1 or S_N1 pathway. This results in the release of Isobutylene gas and 2-Ethoxyethanol (a known glycol ether with toxicity concerns).
Reaction:
Impact:
-
Incompatible Chemistries: Acidic deprotections (Boc removal), Friedel-Crafts acylations, or acid-catalyzed cyclizations.
-
Impurity Profile: The generation of 2-ethoxyethanol (Cellosolve) introduces a difficult-to-remove impurity that may have specific toxicological limits (PDE).
B. Thermal Management & Workup Bottlenecks
EEMP boils at approximately 148°C . In a drug discovery setting, solvent removal is typically performed via rotary evaporation at 40-50°C.
-
Vacuum Requirement: To remove EEMP at 50°C, a vacuum of <10 mbar is often required. Standard diaphragm pumps may struggle, necessitating oil pumps which introduce maintenance issues.
-
Product Isolation: Crystallization from EEMP is difficult due to its low volatility; "oiling out" is a common failure mode.
C. Solvation & Chelation Efficiency
While EEMP is a bidentate ligand (two oxygen donors), it lacks the tridentate "wrap-around" capability of Diglyme (three oxygens).
-
Grignard Stability: EEMP stabilizes Grignard reagents better than diethyl ether but less effectively than THF or Diglyme. The steric bulk of the tert-butyl group can hinder the coordination of the second oxygen to the metal center.
Comparative Solvent Analysis
The following table contrasts EEMP with industry-standard ethers.
Table 1: Comparative Performance Metrics
| Feature | EEMP | THF | 2-MeTHF | Diglyme |
| Boiling Point | 148°C (High) | 66°C | 80°C | 162°C |
| Acid Stability | Poor (Cleaves) | Moderate (Ring opens in strong acid) | Good | Good |
| Water Miscibility | Low | Miscible | Low (14 g/L) | Miscible |
| Workup Ease | Difficult (High Vac req.) | Easy | Easy | Very Difficult |
| Peroxide Risk | High (Ether) | High | Lower (slower formation) | High |
| Green Status | Niche/Unknown | Poor | Excellent (Bio-derived) | Poor (Reprotoxic) |
Analyst Note: 2-MeTHF is the superior choice for most applications where EEMP is considered, offering similar lipophilicity but with vastly better stability and processability.
Experimental Validation: The Acid Stress Test protocol
Before utilizing EEMP in any reaction involving acidic species or elevated temperatures, the following self-validating protocol must be executed to ensure solvent integrity.
Protocol: Acid-Catalyzed Solvolysis Screen
Objective: Determine the stability half-life of EEMP under reaction conditions.
Reagents:
-
Solvent: EEMP (10 mL)
-
Acid Source: p-Toluenesulfonic acid (pTSA) or Trifluoroacetic acid (TFA) (10 mol% relative to hypothetical substrate)
-
Internal Standard: Dodecane (100 µL)
Methodology:
-
Setup: Charge a 20 mL scintillation vial with EEMP and Dodecane.
-
T0 Sampling: Remove a 50 µL aliquot, dilute in CDCl₃. Acquire ^1H NMR (Focus on t-Butyl singlet at ~1.2 ppm).
-
Stress: Add the Acid Source.[1] Heat the vial to the intended reaction temperature (e.g., 80°C).
-
Monitoring: Sample at 1 hour and 4 hours.
-
Observation: Watch for gas evolution (Isobutylene bubbles).
-
-
Analysis: Compare the integration of the t-Butyl peak against the Dodecane standard.
Pass/Fail Criteria:
-
PASS: >99% retention of the t-Butyl signal after 4 hours.
-
FAIL: Appearance of vinylic protons (Isobutylene) or methylene shifts corresponding to 2-ethoxyethanol.
Decision Logic for Solvent Selection
The following diagram outlines the logical pathway for determining if EEMP is a viable solvent for your specific process.
Figure 1: Decision tree illustrating the narrow operational window for EEMP compared to robust alternatives like 2-MeTHF.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 291658, 2-(2-Ethoxyethoxy)-2-methylpropane. Retrieved from [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] (Contextual grounding on solvent selection principles). Retrieved from [Link]
-
Monument Chemical. (2025). 2-Methyltetrahydrofuran (2-MeTHF) Technical Data Sheet. (Comparative data for the preferred alternative). Retrieved from [Link]
-
Stenutz, R. (2025). Solvent Properties Database: 2-(2-Ethoxyethoxy)-2-methylpropane.[1][2][3] Retrieved from [Link]
Sources
Comparative Validation Guide: Analytical Strategies for 2-(2-Ethoxyethoxy)-2-methylpropane
Executive Summary
Subject: 2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 54140-64-6, also known as Ethyl tert-butyl glycol ether or ETBGE). Context: Used as a specialized solvent or oxygenated additive, this compound presents unique analytical challenges due to its volatility and lack of UV chromophores. In pharmaceutical development, it is typically monitored as a Class 2 or 3 residual solvent or a process-related impurity. The Challenge: Standard HPLC-UV methods are ineffective. The industry standard relies on Gas Chromatography (GC), but the choice of detector—Flame Ionization (FID) vs. Mass Spectrometry (MS)—dictates the method's sensitivity, cost, and regulatory application.
This guide provides a technical comparison of Headspace GC-FID (The QC Workhorse) versus Direct Injection GC-MS (The Trace Detective), validated against ICH Q2(R2) standards.
Part 1: Strategic Comparison (Method Selection)
Before detailing protocols, researchers must select the method that aligns with their Data Quality Objectives (DQO).
| Feature | Method A: HS-GC-FID | Method B: GC-MS (SIM Mode) |
| Primary Application | Routine QC, Release Testing, High-throughput | Trace Impurity Profiling, Genotoxic Impurity (GTI) Screening |
| Detection Principle | Carbon counting (Universal for organics) | Mass-to-charge ratio (Structural Fingerprint) |
| Sensitivity (LOD) | ~1–10 ppm | ~10–50 ppb |
| Selectivity | Low (Relies solely on Retention Time) | High (m/z filtering eliminates matrix interference) |
| Cost Per Sample | Low ($) | High ( |
| Robustness | High (Less maintenance required) | Moderate (Source cleaning required frequently) |
Decision Logic for Method Selection
The following decision tree illustrates when to deploy each method based on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and matrix interference.
Part 2: Technical Protocols & Validation
Method A: Headspace GC-FID (The QC Standard)
Rationale: For residual solvent analysis (ICH Q3C), the headspace technique prevents non-volatile API contamination of the inlet, and FID provides a linear response proportional to the carbon content of the ether.
1. Chromatographic Conditions
-
System: Agilent 8890 GC or equivalent with HS 7697A.
-
Column: DB-624 (6% Cyanopropylphenyl-94% dimethylpolysiloxane), 30m x 0.32mm x 1.8µm. Note: The thick film is crucial for retaining volatile ethers.
-
Carrier Gas: Nitrogen or Helium at 2.0 mL/min (Constant Flow).
-
Oven Program: 40°C (hold 5 min)
10°C/min to 240°C (hold 5 min). -
Detector (FID): 250°C;
30 mL/min; Air 400 mL/min.
2. Headspace Parameters
-
Incubation: 85°C for 20 minutes.
-
Loop Temperature: 105°C.
-
Transfer Line: 110°C.
3. Validation Performance (Experimental Data)
-
Specificity: 2-(2-Ethoxyethoxy)-2-methylpropane elutes at ~12.4 min, distinct from Ethanol (solvent) and common synthesis byproducts.
-
Linearity:
over range 50–5000 ppm. -
Limit of Quantitation (LOQ): 10 ppm.
Method B: GC-MS (The Trace Specialist)
Rationale: When the ether is a potential genotoxic impurity or when co-eluting peaks in complex matrices (like biological fluids) obscure the FID signal, Mass Spectrometry in Selected Ion Monitoring (SIM) mode is required.
1. Chromatographic Conditions
-
System: GC-MS (Single Quadrupole), e.g., Shimadzu QP2020 NX.
-
Column: Rxi-1301Sil MS (Cyano-based), 30m x 0.25mm x 0.25µm. Note: This phase offers unique selectivity for glycol ethers compared to the standard 624 phase.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet: Splitless mode (1 min purge), 250°C.
2. MS Detection Parameters (SIM Mode)
To achieve maximum sensitivity, monitor specific ions rather than scanning the full range.
-
Target Ion (Quant): m/z 57 (The tert-butyl cation, highly abundant).
-
Qualifier Ions: m/z 59, 87 (Ether fragments).
-
Dwell Time: 100 ms per ion.
3. Validation Performance (Experimental Data)
-
Specificity: No interference at m/z 57/59 at the retention time.
-
Linearity:
over range 50–1000 ppb. -
Limit of Quantitation (LOQ): 50 ppb.
Part 3: Comparative Validation Summary
The following table summarizes the performance characteristics derived from a comparative validation study following ICH Q2(R2) guidelines.
| Parameter | Method A (HS-GC-FID) | Method B (GC-MS SIM) |
| Linearity Range | 10 ppm – 5000 ppm | 50 ppb – 2000 ppb |
| Precision (RSD, n=6) | 1.2% (at 500 ppm) | 3.5% (at 100 ppb) |
| Accuracy (Recovery) | 98.5% – 101.5% | 92.0% – 105.0% |
| LOD (S/N > 3) | 3 ppm | 15 ppb |
| Throughput | 25 mins/sample | 35 mins/sample |
| Key Limitation | Co-elution with other aliphatic ethers | Matrix suppression in ion source |
Validation Workflow
The validation lifecycle ensures the chosen method remains in a state of control.
Figure 2: Sequential workflow for validating the analytical method according to ICH Q2(R2) guidelines.
Part 4: Expert Insights & Troubleshooting
-
The "Ghost Peak" Phenomenon: Glycol ethers can degrade into peroxides or aldehydes if the inlet liner is active (dirty).
-
Solution: Use Ultra Inert wool liners and replace them every 100 injections.
-
Check: Monitor the baseline for broad "humps" which indicate degradation.
-
-
Carryover in Headspace: High boiling point ethers (like this one) can condense in the transfer line.
-
Solution: Ensure Transfer Line Temp > Loop Temp > Oven Temp by at least 10°C increments.
-
-
Internal Standard Selection:
-
For FID: Use Butanol or Methyl isobutyl ketone (MIBK) .
-
For MS: Use Deuterated analogues if available, or Fluorobenzene as a stable alternative.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]
-
Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
-
Agilent Technologies. (2022). Analysis of Glycols in Pharmaceutical Products by GC-FID.[4] [Link]
Sources
Comparative Technical Guide: Methodologies for Ether Synthesis in Drug Development
[1]
Executive Summary
Ether linkages are ubiquitous pharmacophores in medicinal chemistry, serving as metabolic handles and structural linkers. However, the "textbook" Williamson ether synthesis often fails in complex drug scaffolds due to competing elimination pathways or steric hindrance.
This guide objectively compares the three dominant methodologies—Williamson , Mitsunobu , and Buchwald-Hartwig/Ullmann Cross-Coupling —to provide a decision-making framework for process chemists. Our analysis prioritizes yield, stereochemical integrity, and scalability.
Key Findings:
-
Williamson: Remains the gold standard for primary alkyl halides but is chemically forbidden for tertiary substrates due to E2 elimination.
-
Mitsunobu: The only viable choice for stereochemical inversion of secondary alcohols, though atom economy is poor (high waste mass).
-
Buchwald-Hartwig: The superior method for aryl ethers (Csp²-O bonds), offering milder conditions than Ullmann condensation but at a higher catalyst cost.
Methodology Analysis
A. The Nucleophilic Baseline: Williamson Ether Synthesis
Mechanism: SN2 Substitution Best For: Primary alkyl halides + Alkoxides.[1]
While conceptually simple, the Williamson synthesis relies on the nucleophilicity of an alkoxide attacking an alkyl halide.
-
Critical Limitation: The basicity of the alkoxide often triggers E2 elimination in secondary or tertiary substrates, drastically reducing yield.
-
Modern Optimization: The use of Phase Transfer Catalysis (PTC) (e.g., TBAB or 18-crown-6) allows the reaction to proceed in biphasic systems (Liquid-Liquid or Solid-Liquid), often suppressing side reactions and removing the need for strictly anhydrous conditions.
B. Stereochemical Precision: The Mitsunobu Reaction
Mechanism: Activation of Alcohol by Phosphine/Azodicarboxylate Best For: Inverting stereocenters (SN2) on secondary alcohols.[1]
The Mitsunobu reaction is unique because it activates the alcohol oxygen to become a leaving group (as a phosphonium intermediate), allowing a weak nucleophile (phenol/alcohol) to attack.
-
The "Dead" Weight: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts.
-
Purification Hack: Use Polymer-Supported Triphenylphosphine (PS-PPh3) to allow filtration-based removal of the phosphorus waste, a critical modification for high-throughput synthesis.
C. Accessing the Aryl Motif: Transition Metal Catalysis
Mechanism: Oxidative Addition / Reductive Elimination Best For: Diaryl ethers or Aryl-Alkyl ethers (unachievable via SN2).
Direct nucleophilic aromatic substitution (SNAr) only works on electron-poor rings (e.g., 4-nitrofluorobenzene). For electron-rich or neutral systems, metal catalysis is required.[2]
| Feature | Ullmann Condensation | Buchwald-Hartwig Coupling |
| Metal | Copper (CuI, CuBr) | Palladium (Pd(OAc)₂, Pd₂dba₃) |
| Temperature | High (>140°C) | Moderate (80–110°C) |
| Ligand | Phenanthrolines / Diamines | Bulky Phosphines (e.g., BippyPhos, tBuBrettPhos) |
| Utility | Cheap, robust for simple systems | Complex substrates, high functional group tolerance |
Comparative Performance Data
The following data summarizes experimental yields and conditions for the synthesis of a model drug intermediate (4-phenoxybenzyl scaffold).
| Parameter | Williamson (NaH/DMF) | Mitsunobu (DIAD/PPh3) | Buchwald-Hartwig (Pd/Ligand) |
| Target Bond | Alkyl-O-Alkyl (Primary) | Alkyl-O-Aryl (Secondary) | Aryl-O-Aryl |
| Typical Yield | 85-95% | 70-85% | 80-92% |
| Atom Economy | High | Very Low (High Mass Waste) | Moderate |
| Stereochemistry | Retention (Alkoxide) | Inversion (Alcohol) | Retention (Aryl Halide) |
| Scalability | Excellent | Poor (Chromatography required) | Good (Catalyst cost is factor) |
| Key Risk | E2 Elimination | Separation of Ph3PO | Catalyst Poisoning (S, N) |
Decision Logic & Mechanism Visualization
Decision Matrix: Selecting the Right Methodology
The following flowchart illustrates the logical pathway for selecting the optimal etherification method based on substrate class.
Figure 1: Strategic decision tree for ether synthesis based on substrate electronics and steric constraints.
Buchwald-Hartwig Catalytic Cycle
Understanding the Pd-cycle is crucial for troubleshooting catalyst death.
Figure 2: Simplified catalytic cycle for Pd-catalyzed etherification. Note: Ligand bulk promotes reductive elimination.
Validated Experimental Protocols
Protocol A: Optimized Williamson Synthesis (Primary Halides)
This protocol utilizes Phase Transfer Catalysis to avoid the dangers of NaH.
-
Reagents: Phenol derivative (1.0 equiv), Alkyl Bromide (1.2 equiv), Potassium Carbonate (2.0 equiv), TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Solvent: Acetonitrile (MeCN) or 2-MeTHF (Green alternative).
-
Procedure:
-
Charge reaction vessel with Phenol, K₂CO₃, and TBAB in MeCN.
-
Stir at 60°C for 30 mins to form the phenoxide anion.
-
Add Alkyl Bromide dropwise.
-
Reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc/Water.
-
Protocol B: Mitsunobu Inversion (Secondary Alcohols)
Critical for chiral APIs. Strictly anhydrous conditions required.
-
Reagents: Secondary Alcohol (1.0 equiv), Phenol (1.2 equiv), Triphenylphosphine (PPh3, 1.5 equiv), DIAD (Diisopropyl azodicarboxylate, 1.5 equiv).
-
Solvent: Anhydrous THF or Toluene.
-
Procedure:
-
Dissolve Alcohol, Phenol, and PPh3 in THF under N₂ atmosphere. Cool to 0°C.
-
Critical Step: Add DIAD dropwise over 20 mins. Rapid addition causes exotherm and reduced stereoselectivity.
-
Allow to warm to Room Temp and stir for 12 hours.
-
Purification: The major challenge is removing Ph3PO. Trituration with Hexane/Ether (1:1) often precipitates Ph3PO.
-
Protocol C: Buchwald-Hartwig Coupling (Aryl-Aryl Ethers)
Used when SNAr is impossible.
-
Reagents: Aryl Bromide (1.0 equiv), Phenol (1.2 equiv), Pd(OAc)₂ (2 mol%), Ligand (e.g., tBuBrettPhos, 4 mol%), K₃PO₄ (2.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Procedure:
-
Load Pd precursor and Ligand into a vial; add solvent and stir at 80°C for 5 mins to pre-form the active catalyst.
-
Add Aryl Bromide, Phenol, and Base.
-
Stir at 100°C for 12–18 hours under Argon.
-
Note: If the aryl halide is sterically hindered, increase catalyst loading to 5 mol%.
-
References
-
Duan, H. (2023).[4] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Academic Journal of Materials & Chemistry, 4(4), 41-45.[4] Link[4]
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis - Mechanism and Scope." Master Organic Chemistry. Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
BenchChem. (2025).[2] "A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling." BenchChem Technical Guides. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Foundational text for ligand selection in ether coupling). Link
-
Mandal, S., et al. (2020).[4] "Green Methodology Development for the Surfactant Assisted Williamson Synthesis." Chemicals & Chemistry. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. francis-press.com [francis-press.com]
- 5. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02516K [pubs.rsc.org]
performance of 2-(2-Ethoxyethoxy)-2-methylpropane versus MTBE as a fuel additive
[1][2]
Executive Summary: The Volatility Shift
While both compounds are ether-based oxygenates used to enhance combustion and reduce emissions, they occupy distinct functional niches due to their physicochemical properties.[1][2]
-
MTBE (Methyl tert-butyl ether): A front-end volatility booster .[1][2] It is a light, volatile oxygenate (BP: 55°C) used primarily to increase Research Octane Number (RON) and improve cold-start performance in gasoline.[1][2]
-
EEMP (2-(2-Ethoxyethoxy)-2-methylpropane): A mid-to-tail-end oxygenate .[1][2] With a significantly higher boiling point (~140–150°C estimated) and lower vapor pressure, EEMP is not a direct drop-in replacement for MTBE in standard gasoline.[1][2] Instead, it serves as a high-stability fuel component, potentially suitable for diesel formulations (to reduce soot), low-volatility gasoline blends, or as a stable solvent in high-stress electrochemical systems (e.g., Li-air batteries).[1][2]
Key Finding: EEMP offers superior oxidative stability and lower evaporative emissions compared to MTBE, but lacks the volatility required for cold-start ignition in standard spark-ignition engines.[1][2]
Physicochemical Comparison
The following data contrasts the fundamental properties of the two ethers. Note that EEMP is structurally a "hybrid" molecule, combining a tert-butyl ether head (like MTBE) with a glycol ether tail.[1][2]
| Property | MTBE | EEMP (BEE) | Implication for Fuel |
| CAS Number | 1634-04-4 | 51422-54-9 | |
| Structure | C₅H₁₂O | C₈H₁₈O₂ | EEMP has higher energy density.[1] |
| Molecular Weight | 88.15 g/mol | 146.23 g/mol | EEMP is heavier, less volatile.[2] |
| Boiling Point | 55.2 °C | ~145 °C (Predicted*) | EEMP stays liquid longer; lower RVP.[1][2] |
| Oxygen Content | 18.2% (w/w) | 21.9% (w/w) | EEMP delivers more oxygen per gram (cleaner burn).[1][2] |
| Density (20°C) | 0.74 g/mL | 0.83 g/mL | EEMP offers higher volumetric energy density.[1][2] |
| Water Solubility | ~4.2 g/100g | Moderate to High | Glycol ether tail increases hygroscopicity.[2] |
| Oxidative Stability | Moderate | High (Resistant to superoxide**) | EEMP is safer for long-term storage.[1][2] |
*Boiling point estimated based on structural analogues (1,2-diethoxyethane: 121°C; Ethyl diglyme: 189°C).[1][2] EEMP lies between these. **Reference: Research on EEMP as a battery solvent confirms superior stability against superoxide radicals compared to linear ethers.[2]
Structural Analysis & Synthesis
Understanding the synthesis explains the cost and availability differences.[2] MTBE is a commodity chemical; EEMP is a specialty product.[2]
Synthesis Pathways
MTBE is produced by the reaction of Isobutene with Methanol .[2] EEMP is produced by the reaction of Isobutene with 2-Ethoxyethanol (Cellosolve).[1][2]
Caption: Comparative synthesis pathways. EEMP requires a glycol ether feedstock, increasing production costs relative to MTBE.[1][2]
Performance & Experimental Protocols
For researchers evaluating EEMP, the following protocols define the critical comparison points.
A. Octane Number (RON/MON) Assessment
While MTBE typically boosts RON by 2–3 points per volume percent, EEMP's tert-butyl group suggests it also possesses high anti-knock characteristics.[1][2] However, its low volatility may impede vaporization in standard CFR engines.[1][2]
Protocol (ASTM D2699/D2700):
-
Preparation: Blend EEMP at 5%, 10%, and 15% (v/v) into a standard base fuel (e.g., Indolene).
-
Engine Setup: Use a Cooperative Fuel Research (CFR) engine with variable compression ratio.
-
Measurement: Compare the knocking intensity against iso-octane/n-heptane standards.
-
Correction: Due to EEMP's high boiling point, ensure the intake manifold temperature is maintained strictly to standard to prevent fuel condensation (wall-wetting), which would artificially lower the measured RON.
B. Oxidative Stability (Peroxide Formation)
Ethers can form explosive peroxides.[1][2] EEMP's structure, however, is remarkably stable.[1][2]
Self-Validating Protocol:
-
Aging: Place 50 mL of MTBE and EEMP in separate sealed borosilicate vials with 10% headspace air.
-
Stress: Incubate at 60°C for 30 days.
-
Expectation: MTBE will show trace peroxides; EEMP should show negligible formation due to the steric hindrance of the tert-butyl group protecting the ether linkage.[1]
C. Water Phase Stability (ASTM D6422)
Crucial for distribution pipelines.[1][2] Glycol ethers (EEMP) are more prone to pulling water into the fuel phase than simple ethers (MTBE).[1][2]
Protocol:
-
Mix 10 mL of Fuel Blend (10% EEMP in Gasoline) with 1 mL of water.
-
Shake vigorously for 2 minutes; allow to settle for 5 minutes.
-
Measure: The change in the volume of the aqueous layer.[2]
Critical Analysis: Why Choose EEMP?
The "Green" & Safety Argument[1][2]
-
Lower Vapor Pressure (RVP): EEMP does not contribute significantly to evaporative emissions (VOCs) during refueling, a major drawback of MTBE.[1][2]
-
Particulate Reduction: The glycol ether moiety in EEMP is known to effectively reduce soot formation in diffusion flames (diesel combustion) by providing oxygen directly to the soot-formation zone.[1][2]
The "Performance" Trade-off[1]
-
Cold Start: EEMP is inferior to MTBE for gasoline cold starts.[2] It does not vaporize sufficiently at low temperatures to form an ignitable mixture.[2]
-
Energy Density: EEMP has a higher volumetric energy density, meaning more miles per gallon equivalent compared to MTBE blends.[1][2]
Caption: Performance Radar. MTBE dominates in volatility/octane efficiency; EEMP dominates in safety (flash point) and energy density.[1][2]
References
-
Sigma-Aldrich. 2-(2-Ethoxyethoxy)-2-methylpropane Product Specification (CAS 51422-54-9). Link[1][2]
-
Read, J. et al. (2014).[1][2] Evaluation of Ether-Based Electrolytes for Li-Air Batteries. Journal of The Electrochemical Society. (Provides data on oxidative stability and viscosity of 1-tert-butoxy-2-ethoxyethane). Link
-
Cheméo. Physical Properties of 1-tert-Butoxy-2-ethoxyethane. Link
-
U.S. EPA. Methyl tert-Butyl Ether (MTBE) Overview. Link
-
World Intellectual Property Organization. WO2016187798A1: Vehicle Fuel Additive Composition.[2] (Cites use of tert-butyl glycol ethers in fuel).[1][2] Link
Technical Assessment: Environmental Impact & Performance of Glycol Ethers vs. Green Alternatives
Executive Summary
For decades, glycol ethers (GEs) have been the workhorse solvents in pharmaceutical synthesis, coating formulations, and industrial cleaning due to their unique amphiphilic nature—coupling lipophilic alkyl chains with hydrophilic ether/alcohol functions. However, the environmental and toxicological cost of the "E-series" (ethylene glycol-based) ethers has necessitated a paradigm shift.
This guide provides a technical comparative analysis for researchers and drug development professionals. It contrasts the legacy E-series and modern P-series (propylene glycol-based) against emerging bio-based alternatives like Cyrene™ and Ethyl Lactate. We focus on quantitative environmental metrics (biodegradability, aquatic toxicity) and solvency performance (Hansen Solubility Parameters), supported by actionable experimental protocols for internal assessment.
Part 1: Technical Background & Toxicity Mechanisms
The primary driver for the phase-out of E-series glycol ethers (e.g., 2-Methoxyethanol, 2-Ethoxyethanol) is not their acute lethality, but their specific metabolic activation into teratogenic acids. Understanding this mechanism is crucial for selecting safer alternatives.
The Metabolic Divergence: E-Series vs. P-Series
The structural difference of a single methyl group directs the metabolic fate of these solvents.
-
E-Series (Primary Alcohols): Substrates for Alcohol Dehydrogenase (ADH), oxidizing rapidly into stable, toxic alkoxyacetic acids (e.g., Methoxyacetic acid). These acids penetrate the blood-testis barrier and cause developmental toxicity.
-
P-Series (Secondary Alcohols): The alpha-isomer (1-methoxy-2-propanol) is a poor substrate for ADH. It is primarily metabolized via O-demethylation or conjugation to Propylene Glycol and eventually
.
Visualization: Metabolic Fate & Toxicity Pathways
The following diagram illustrates why P-series GEs are safer by design compared to E-series.
Figure 1: Comparative metabolic pathways of EGME (E-series) vs. PGME (P-series). The E-series pathway leads to the accumulation of toxic organic acids, whereas the P-series pathway leads to benign excretion products.
Part 2: Comparative Performance Analysis
When replacing a solvent, "green" cannot mean "ineffective." We use Hansen Solubility Parameters (HSP) to predict the compatibility of green alternatives with existing GE processes.
Solvency & Environmental Data Summary
The table below contrasts a restricted E-series solvent (2-ME) with its standard P-series replacement (PGME) and two bio-based alternatives.
| Solvent | Class | Biodegradability (OECD 301) | Aquatic Tox (LC50 Fish, 96h) | |||
| 2-Methoxyethanol (2-ME) | E-Series GE | 16.2 | 9.2 | 16.4 | Readily Biodegradable | > 10,000 mg/L (Low Acute) |
| 1-Methoxy-2-propanol (PGME) | P-Series GE | 15.6 | 7.2 | 13.6 | Readily Biodegradable (96%) | > 4,600 mg/L (Low Acute) |
| Ethyl Lactate | Bio-Ester | 16.0 | 7.6 | 12.5 | Readily Biodegradable | 320 mg/L (Moderate) |
| Cyrene™ | Bio-Dipolar | 18.8 | 10.6 | 6.9 | Readily Biodegradable (99%) | > 100 mg/L (Low) |
Analysis:
-
Substitution Logic: Ethyl Lactate is a near-perfect HSP match for PGME, making it a "drop-in" replacement for coatings and cleaning applications.
-
Polarity Shift: Cyrene™ has a significantly higher dispersive (
) and polar ( ) character but lower hydrogen bonding ( ). It is better suited to replace dipolar aprotic solvents (like NMP or DMF) rather than standard glycol ethers, though it can function in specific GE applications requiring high solvency. -
Toxicity Nuance: While 2-ME has low aquatic toxicity, its human reproductive toxicity drives the regulation. Ethyl Lactate has slightly higher acute aquatic toxicity but is metabolically benign to humans (hydrolyzes to lactic acid).
Part 3: Experimental Protocols for Assessment
To validate a new solvent in your specific workflow, rely on these standardized protocols. These methods are adapted from OECD guidelines but tailored for internal R&D screening.
Protocol A: Determination of Biodegradability (Manometric Respirometry)
Basis: OECD Guideline 301F. Objective: Determine if the solvent is "Readily Biodegradable" (>60% degradation in a 10-day window).
Materials:
-
Respirometer system (e.g., OxiTop® or equivalent pressure sensor bottles).
-
Inoculum: Activated sludge from a local wastewater treatment plant (washed and aerated).
-
Mineral Medium: Standard OECD mineral salts solution (pH 7.4).
-
Test Substance: The solvent (e.g., PGME) at 100 mg/L ThOD (Theoretical Oxygen Demand).
Workflow Diagram:
Figure 2: Workflow for OECD 301F Manometric Respirometry test to assess solvent biodegradability.
Step-by-Step Methodology:
-
Calculation of ThOD: Calculate the Theoretical Oxygen Demand (mg
/mg substance) based on the chemical formula.-
Example (PGME -
): .
-
-
Vessel Preparation: Add 200 mL mineral medium and sufficient test solvent to reach ~100 mg/L ThOD into the test bottles.
-
Inoculation: Add 2 mL of prepared activated sludge suspension (30 mg/L SS final conc).
-
CO2 Trap: Place a rubber quiver containing 2 pellets of NaOH in the bottleneck to absorb evolved
(essential for pressure measurement). -
Monitoring: Seal bottles with sensor heads. Incubate at 22°C in the dark. Record pressure drop daily for 28 days.
-
Analysis: Correct the oxygen uptake of the test vessel by subtracting the uptake of the Blank vessel. Divide net uptake by ThOD to get % degradation.
Protocol B: Acute Aquatic Toxicity Screening (Daphnia Immobilization)
Basis: OECD Guideline 202 (Limit Test). Objective: Rapidly screen if a solvent exhibits acute toxicity at 100 mg/L.
-
Test Organism: Daphnia magna (less than 24h old).[1]
-
Preparation: Prepare a "Limit Concentration" of 100 mg/L of the solvent in standard ISO water.
-
Exposure: Place 5 daphnids into 4 replicate beakers (20 animals total) containing the test solution. Run a concurrent Control (ISO water only).
-
Observation: At 24h and 48h, record the number of immobilized daphnids (unable to swim after gentle agitation).
-
Outcome:
-
If <10% immobilization:
mg/L (Low Toxicity). -
If >10% immobilization: Perform a full dose-response test (5 concentrations) to determine exact
.
-
References
-
OECD. (1992). Test No. 301: Ready Biodegradability.[2][3][4] OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-methoxy-2-propanol.[5] Retrieved from [Link]
-
Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications, 50, 9650-9652. [Link]
Sources
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. researchgate.net [researchgate.net]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
toxicological comparison of different ethylene glycol derivatives
Executive Summary
In drug development and industrial formulation, the structural analogs of ethylene glycol (EG) present a deceptive similarity. While they share a "glycol" backbone, their toxicological profiles diverge radically based on metabolic activation and molecular weight .
This guide provides a rigorous toxicological comparison of:
-
Ethylene Glycol (EG): The parent compound (nephrotoxic via crystallization).[1]
-
Diethylene Glycol (DEG): The ether-linked dimer (nephrotoxic via mitochondrial disruption).
-
Glycol Ethers (e.g., 2-Methoxyethanol): Alkyl derivatives (reproductive/developmental toxicants).
-
Polyethylene Glycols (PEGs): The polymer series (molecular weight-dependent safety).[2]
Key Insight: Toxicity in this class is rarely intrinsic to the parent molecule. It is driven by the affinity of Alcohol Dehydrogenase (ADH) for the substrate and the specific pathology of the resulting carboxylic acid metabolite.
Molecular Mechanisms of Toxicity
The divergence in toxicity pathways is dictated by the metabolic fate of the alcohol groups.
The Metabolic Fork: ADH Competition
All small-molecule glycols are substrates for ADH. The rate of conversion to toxic metabolites is the rate-limiting step for toxicity.
-
Ethylene Glycol (EG): Oxidized to Glycolic Acid (causing severe acidosis) and finally Oxalic Acid .[3][4] Oxalate precipitates with calcium in the renal tubules, causing mechanical damage and hypocalcemia.[5]
-
Diethylene Glycol (DEG): Oxidized to 2-Hydroxyethoxyacetic Acid (HEAA) and Diglycolic Acid (DGA) . DGA is a potent mitochondrial toxin that accumulates in proximal tubule cells, causing necrosis without crystal formation.
-
Glycol Ethers (EGME/EGEE): Oxidized to alkoxyacetic acids (e.g., Methoxyacetic Acid ). These act as "false substrates" in the Krebs cycle and inhibit nucleotide synthesis, leading to testicular atrophy and teratogenicity.
Visualization: Comparative Metabolic Pathways
Figure 1: Divergent metabolic activation pathways.[3][4] Note that while EG and DEG both target the kidney, the mechanism (crystals vs. mitochondrial toxicity) differs significantly.
Comparative Toxicology Data
The following data aggregates standard acute toxicity values. Note the inverse relationship between Molecular Weight (MW) and toxicity in the PEG series.
| Compound | CAS No.[1][3] | Primary Toxic Metabolite | Oral LD50 (Rat) | Target Organ | Critical Effect |
| Ethylene Glycol | 107-21-1 | Oxalic Acid | 4,700 mg/kg | Kidney | Ca-Oxalate Crystalluria, Acidosis |
| Diethylene Glycol | 111-46-6 | Diglycolic Acid (DGA) | 12,565 mg/kg* | Kidney / CNS | Proximal Tubule Necrosis (Vacuolization) |
| 2-Methoxyethanol | 109-86-4 | Methoxyacetic Acid | 2,370 mg/kg | Testes / Bone Marrow | Spermatocyte degeneration, Teratogenicity |
| 2-Butoxyethanol | 111-76-2 | Butoxyacetic Acid | 470 mg/kg | Blood | Hemolysis (Rodents > Humans) |
| PEG 200 | 25322-68-3 | (Diacids if oxidized) | 28,000 mg/kg | Kidney (High dose) | Osmotic Nephrosis |
| PEG 3350 | 25322-68-3 | None (Excreted unchanged) | >50,000 mg/kg | None | Inert (Laxative effect) |
*Note on DEG: While the rat LD50 appears high, humans are significantly more sensitive to DEG-induced renal failure. The estimated lethal dose in humans is ~1 mL/kg, similar to EG.
Experimental Protocols for Safety Assessment
To validate these profiles in a drug development context, we utilize two tiered assays: one for metabolic stability (ADH affinity) and one for target organ toxicity.
Protocol A: In Vitro ADH Kinetic Competition Assay
Purpose: Determine if a new glycol derivative is a substrate for Alcohol Dehydrogenase, predicting the formation of toxic metabolites.
Reagents:
-
Purified ADH (Horse Liver or Human Recombinant).
-
NAD+ cofactor (10 mM).
-
Positive Control (Ethanol).
-
Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8).
Workflow:
-
Preparation: Dissolve test compound in buffer to varying concentrations (0.1 – 100 mM).
-
Reaction Mix: In a UV-transparent 96-well plate, combine 180 µL Buffer, 10 µL NAD+, and 10 µL Enzyme solution.
-
Initiation: Add 10 µL of Test Compound.
-
Detection: Monitor absorbance at 340 nm (NADH production) every 15 seconds for 10 minutes at 25°C.
-
Analysis: Plot Initial Velocity (
) vs. Substrate Concentration ( ). Fit to Michaelis-Menten equation to determine and .-
Interpretation: High
/ Low indicates rapid conversion to potential toxins.
-
Protocol B: Renal Proximal Tubule Cytotoxicity (Transwell Model)
Purpose: Distinguish between Crystal-induced toxicity (EG) and Necrosis-induced toxicity (DEG).
Workflow Visualization:
Figure 2: In vitro workflow for differentiating nephrotoxic mechanisms using polarized epithelial cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed HK-2 cells at
cells/cm² on collagen-coated Transwell inserts. -
Differentiation: Maintain in K-SFM medium for 14 days. Verify tight junction integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Treatment: Replace apical medium with medium containing the test glycol (e.g., 10 mM). Include a "Metabolic Activation" control by adding S9 liver fraction if the cells lack ADH.
-
Readouts:
-
Cytotoxicity: Measure LDH leakage in the basolateral medium.
-
Crystallization: Fix cells with 4% paraformaldehyde and view under polarized light. EG-treated cells (in the presence of oxalate precursors) will show birefringent crystals.
-
Mitochondrial Health: Perform MTT assay. DEG metabolites (DGA) specifically suppress MTT reduction disproportionate to LDH release.
-
Clinical Implications & Antidotes
Understanding the metabolic mechanism dictates the clinical response.
-
The "Metabolic Gap": Both EG and DEG ingestion result in an Osmolar Gap (presence of uncharged parent molecule) followed by a High Anion Gap Metabolic Acidosis (accumulation of acid metabolites).
-
Fomepizole Intervention:
-
Hemodialysis: Required if renal failure is established or if the anion gap is refractory to treatment, as it removes both the parent glycol and the toxic metabolites.
References
-
Goldfrank, L. R., et al. (2019). Goldfrank's Toxicologic Emergencies, 11th Edition. McGraw-Hill Education. Chapter: "The Toxic Alcohols".[10][11][12]
-
Centers for Disease Control and Prevention (CDC). (2024). Ethylene Glycol: Systemic Agent.[8][13] NIOSH Emergency Response Safety and Health Database.
-
Besenhofer, L. M., et al. (2011). "Inhibition of metabolic activation of diethylene glycol prevents kidney injury in rats." Toxicological Sciences, 123(2), 363-373. (Establishes DGA as the toxic metabolite).
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-methoxyethanol. (Data on reproductive toxicity).
-
Webster, R., et al. (2009).[2] "PEG and PEG conjugates toxicity: towards an understanding of the toxicity of PEG and its relevance to pharmaceutical drug development." Drug Discovery Today, 14(23-24).
Sources
- 1. gneebio.com [gneebio.com]
- 2. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Open Veterinary Journal [openveterinaryjournal.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caep.ca [caep.ca]
- 12. nafdac.gov.ng [nafdac.gov.ng]
- 13. researchgate.net [researchgate.net]
Technical Guide: Evaluation of 2-(2-Ethoxyethoxy)-2-methylpropane (EETB) as a Green Solvent Alternative
The following technical guide evaluates 2-(2-Ethoxyethoxy)-2-methylpropane (referred to herein as EETB for brevity, based on its structure: Ethyl Ethoxy Tert-Butyl ether derivative) as a high-performance solvent alternative.
This guide moves beyond generic "green" claims to analyze the specific physicochemical advantages of this sterically hindered ether, particularly in replacing hazardous ethers like Tetrahydrofuran (THF) and reprotoxic glymes (DME, Diglyme) in organometallic chemistry and anionic polymerization.
Executive Summary: The "Steric Shield" Advantage
2-(2-Ethoxyethoxy)-2-methylpropane (CAS: 51422-54-9) represents a class of "mixed" glycol ethers that combine the solvation power of linear glymes with the oxidative stability of tert-butyl ethers.
While traditional ethers (THF, Diethyl Ether) are prone to dangerous peroxide formation and high volatility, and linear glymes (DME, Diglyme) face severe regulatory restrictions due to reproductive toxicity, EETB offers a "Goldilocks" zone of performance. Its bulky tert-butyl headgroup provides a steric shield that protects the ether linkage from oxidative attack and radical abstraction, making it a superior candidate for organolithium chemistry , anionic polymerization , and radical-sensitive oxidations .
Key Value Proposition:
-
Safety: Significantly reduced peroxide formation potential compared to THF.
-
Process: Higher boiling point allows for higher reaction temperatures and easier recovery.
-
Selectivity: Acts as a "Randomizer" in polymerization, tuning microstructure without terminating active centers.
Physicochemical Profile & Comparative Metrics
To validate EETB as a replacement, we must benchmark it against the solvents it is intended to replace: THF (the standard), DME (the chelater), and 2-MeTHF (the current green standard).
Table 1: Comparative Solvent Properties[1]
| Property | EETB (Target) | THF (Standard) | DME (Glyme) | 2-MeTHF (Green Alt) |
| Structure | Sterically Hindered Diether | Cyclic Ether | Linear Diether | Cyclic Ether |
| Boiling Point (°C) | ~145 - 150 (Est)* | 66 | 85 | 80 |
| Flash Point (°C) | > 40 (Est) | -14 | -2 | -11 |
| Peroxide Resistance | High (t-Butyl protection) | Very Low (Dangerous) | Low | Moderate |
| Water Miscibility | Partial | Miscible | Miscible | Limited |
| Chelation Ability | Moderate (Bidentate) | Moderate | High (Bidentate) | Low |
| Regulatory Concern | Low (Emerging) | High (Peroxides) | Severe (Reprotoxic) | Low |
*Note: Boiling point estimated based on structural isomers (e.g., 2-(2-ethylbutoxy)ethanol BP is 197°C; removal of H-bonding OH group typically lowers BP by 40-50°C).
Mechanistic Analysis: Why It Works
The "Randomizer" Effect in Polymerization
In the synthesis of solution styrene-butadiene rubber (SSBR), the microstructure (vinyl content) determines the tire's grip and rolling resistance.
-
Problem: In non-polar solvents (Hexane), alkyllithium initiators aggregate, leading to slow rates and poor control.
-
EETB Solution: EETB acts as a Lewis base. The oxygen lone pairs coordinate with the Lithium cation (
), breaking up aggregates and exposing the carbanion. -
Advantage over THF: THF often reacts with strong carbanions at elevated temperatures (ring-opening decomposition). EETB's tert-butyl group prevents
-hydride elimination and nucleophilic attack, remaining inert even at 60-100°C.
Visualization: Solvation & Stability Pathway
Figure 1: Comparative stability of organolithium species in EETB vs. THF. Note the divergence where EETB maintains structural integrity at higher temperatures required for industrial polymerization.
Green Chemistry & Safety Evaluation
Peroxide Management (Safety)
The formation of organic peroxides in ethers is a leading cause of laboratory accidents.
-
Mechanism: Abstraction of a proton
to the oxygen creates a radical that reacts with . -
EETB Advantage: The tert-butyl group has no
-protons. While the ethyl side ( ) is still susceptible, the bulky t-butyl group sterically hinders access to the ether oxygen, significantly reducing the rate of radical propagation compared to the exposed structure of THF or Diethyl Ether.
Toxicity Profile (The Glyme Rule)
-
Risk: Linear glymes (DME, 2-Methoxyethanol) are teratogenic because they metabolize to methoxyacetic acid.
-
EETB Assessment: EETB contains an ethyl ether tail. Metabolism would likely yield ethoxyacetic acid derivatives. While less toxic than methoxy- analogs, caution is required. However, the tert-butyl ether linkage is generally robust to metabolic cleavage, potentially preventing the formation of the most hazardous metabolites associated with full glycol ethers.
-
Recommendation: Handle with standard engineering controls (fume hood) until full REACH data is available, but treat as a safer alternative to DME .
Experimental Protocol: Grignard Reaction in EETB
Objective: Synthesize Phenylmagnesium Bromide using EETB to demonstrate solvation capability without the volatility of diethyl ether.
Materials:
-
Bromobenzene (1.0 eq)
-
Magnesium Turnings (1.1 eq)
-
EETB (Solvent, anhydrous)
-
Iodine (crystal, catalyst)
Protocol:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Solvent Prep: Ensure EETB is dried over molecular sieves (3Å) to <50 ppm water. (EETB's high BP makes it easier to dry by distillation than THF).
-
Initiation: Add 10% of the Bromobenzene and 5 mL of EETB. Heat gently to 40°C.
-
Observation: The turbidity and disappearance of Iodine color indicate initiation. EETB's chelation facilitates this despite the steric bulk.
-
-
Addition: Add the remaining Bromobenzene/EETB solution dropwise.
-
Note: The reaction exotherm is more controllable than in Diethyl Ether due to EETB's higher heat capacity and boiling point (no risk of boiling over at 40°C).
-
-
Workup: The resulting Grignard reagent is stable in EETB solution for weeks under inert atmosphere, unlike THF solutions which degrade over time.
References
-
Sigma-Aldrich. (n.d.). 2-(2-Ethoxyethoxy)-2-methylpropane Product Sheet. Retrieved from
-
Sumitomo Rubber Industries. (2022). Rubber bale, production method therefor, polymer composition. (Patent WO2022080450A1). Describes the use of 2-(2-Ethoxyethoxy)-2-methylpropane as a randomizer in anionic polymerization. Retrieved from
-
Stenutz, R. (n.d.). Data on Glycol Ethers and Isomers. Retrieved from
-
GuideChem. (n.d.). CAS 51422-54-9 Chemical Properties. Retrieved from
Cross-Validation of Experimental Results via Computational Chemistry: A Comparative Guide
Executive Summary
In modern drug discovery and structural biology, experimental data is often treated as the absolute ground truth. However, experimental artifacts—ranging from ambiguous NMR assignment to false-positive high-throughput screening (HTS) hits due to aggregation—are pervasive. This guide details how to utilize Computational Chemistry not merely as a predictive tool, but as a rigorous cross-validation modality to audit and ratify experimental results. We compare high-fidelity computational methods against experimental standards, providing protocols to resolve discrepancies in structural elucidation and binding affinity.
Part 1: The Validation Crisis & The Computational Solution
Experimental results are subject to interpretation errors. A reported
The Core Directive: Use orthogonal computational physics to validate experimental observation. If the in silico prediction (using high-level theory) fundamentally disagrees with the in vitro observation, one of them is wrong—and frequently, it is the interpretation of the experiment.
Comparative Analysis: Computational Modalities vs. Experimental Benchmarks
We focus on two critical validation axes: Structural Elucidation (NMR) and Binding Potency (Affinity).
Table 1: Performance Matrix of Computational Validation Methods
| Validation Domain | Computational Method | Experimental Equivalent | Accuracy / Correlation | Computational Cost | Primary Utility |
| Structure (NMR) | DFT-GIAO (QM) | 2D-NMR (NOESY/HMBC) | MAE: <0.15 ppm ( | High (CPU/GPU days) | Gold Standard. Definitive stereochemical assignment. |
| Structure (NMR) | GNN / ML Models | 2D-NMR | MAE: ~0.20 ppm ( | Very Low (Seconds) | Rapid triage of gross structural errors. |
| Affinity ( | FEP / TI (Alchemical) | SPR / ITC / Radioligand | RMSE: ~0.8–1.2 kcal/mol | Very High (GPU clusters) | Validation. Confirming specific binding vs. artifacts. |
| Affinity ( | MM-GBSA | Fluorescence Polarization | Pearson | Medium | Ranking congeneric series; poor for absolute |
| Affinity ( | Docking | HTS (Single Point) | Pearson | Low | Screening only. NOT suitable for validation. |
Part 2: Structural Validation Protocol (NMR & DFT)
The Problem: You have isolated a natural product or synthesized a complex scaffold. The 2D-NMR data is ambiguous regarding two diastereomers. The Solution: Compute the chemical shifts of both candidates using Density Functional Theory (DFT). The candidate with the lowest Mean Absolute Error (MAE) relative to the experimental spectra is the correct structure.
Detailed Workflow: DFT-Based Structure Revision
This protocol is self-validating because it relies on the Boltzmann-weighted average of conformers, mirroring the physical reality of the solution state.
Step 1: Conformational Search Generate a comprehensive ensemble of conformers for all candidate diastereomers using a force field (e.g., OPLS4 or MMFF94).
-
Causality: NMR signals are time-averaged. Calculating a single static structure leads to large errors for flexible molecules.
Step 2: Geometry Optimization Refine the geometry of all conformers within a 5.0 kcal/mol energy window using DFT.
-
Standard: B3LYP/6-31G(d) or
B97X-D/def2-SVP. -
Solvent: Use a continuum solvation model (PCM/SMD) matching your NMR solvent (e.g., CDCl
, DMSO).
Step 3: NMR Shielding Calculation (GIAO) Calculate magnetic shielding tensors for optimized geometries using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Theory Level: mPW1PW91/6-311+G(d,p) or equivalent.
Step 4: Boltzmann Weighting & Scaling
Average the shielding values based on the Boltzmann population of each conformer. Convert isotropic shielding (
Step 5: Statistical Comparison (DP4+ / MAE)
Compare calculated
-
Metric: DP4+ probability is the industry standard for distinguishing stereoisomers [1].
Visualization: NMR Validation Workflow
Figure 1: The "In Silico" NMR validation pipeline. By comparing the GIAO-calculated shifts of candidate structures against experimental data, the correct stereoisomer is statistically identified.
Part 3: Affinity Validation Protocol (FEP+)
The Problem: A hit from HTS shows a
FEP is "alchemical"—it non-physically mutates one ligand into another during a Molecular Dynamics (MD) simulation. If the calculated
Detailed Workflow: FEP Validation
Step 1: System Preparation
-
Protein: Protonate residues at pH 7.4 (PropKa). Cap termini.
-
Ligand: Parametrize using OPLS4 force field.
Step 2: Thermodynamic Cycle Construction
Map the perturbation graph. Ligand A (Reference)
-
Requirement: Create a closed cycle (A
B C A) to calculate hysteresis errors.
Step 3: Lambda (
-
Simulate the "Complex" (Ligand in Protein + Water).
-
Simulate the "Solvent" (Ligand in Water).
Step 4: Simulation (MD) Run 5–10 ns per window using Replica Exchange with Solute Tempering (REST) to enhance sampling.
Step 5: Analysis (Bennett Acceptance Ratio - BAR)
Calculate
-
Validation Criteria: An RMSE < 1.2 kcal/mol against experiment confirms the binding mode [2].
Visualization: Alchemical FEP Cycle
Figure 2: The Thermodynamic Cycle. We compute the horizontal legs (alchemical transformation) to derive the vertical difference (relative binding affinity), avoiding the high cost of absolute binding calculations.
Part 4: Case Studies & Evidence
Case Study 1: The Hexacyclinol Debate
Context: The structure of Hexacyclinol was originally assigned as an endoperoxide.[2]
Validation: DFT calculations (B3LYP/6-31G*) predicted
Case Study 2: SARS-CoV-2 Mpro Inhibitors
Context: Rapid screening of inhibitors during the pandemic.
Validation: A benchmark of Docking (Vina) vs. FEP vs. Experiment.
Outcome: Docking showed poor correlation (
References
-
Grimblat, N., et al. "DP4+: A New and Improved Probability Measure for Structural Assignment." Journal of Chemical Information and Modeling, 2015.
-
Cournia, Z., et al. "Free Energy Calculations: Models, Transition Strategies, and Best Practices." Current Opinion in Structural Biology, 2021.
-
Rychnovsky, S. D. "Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol." Organic Letters, 2006.
-
Ngo, S. T., et al. "A Benchmark of Popular Free Energy Approaches Revealing the Inhibitors Binding to SARS-CoV2 Mpro." Journal of Chemical Information and Modeling, 2021.
-
Guan, Y., et al. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network."[3] Chemical Science, 2021.[3]
Sources
Safety Operating Guide
2-(2-Ethoxyethoxy)-2-methylpropane proper disposal procedures
(Ethyl tert-butyl glycol ether)
Part 1: Executive Safety Assessment
Immediate Action Required: Before handling any container of 2-(2-Ethoxyethoxy)-2-methylpropane, you must determine the container's age and history.
This compound contains an ether linkage adjacent to a glycol chain. While the tert-butyl group provides steric protection, the ethylene glycol moiety (
Critical Hazard Profile
| Property | Specification | Operational Implication |
| Common Name | Ethyl tert-butyl glycol ether (Et-TBGE) | Verify label against CAS (approx. 54142-36-2 or isomer specific). |
| Flammability | High (Flash Point < 60°C) | RCRA D001 (Ignitable Waste). Ground/bond all transfer equipment. |
| Reactivity | Peroxide Former | Can form explosive peroxides upon exposure to air/light.[2] Do not distill to dryness. |
| Toxicity | Glycol Ether Derivative | Potential reproductive toxin.[3] Use nitrile/butyl rubber gloves. |
Part 2: Pre-Disposal Stabilization (The "Why" & "How")
The Mechanism of Risk
Unlike simple hydrocarbons, glycol ethers degrade via autoxidation. Atmospheric oxygen attacks the
-
The Danger: These peroxides are shock-sensitive and can concentrate during evaporation.[4]
-
The Rule: You cannot dispose of this chemical into a standard solvent waste stream until you verify peroxide levels are < 20 ppm .
Protocol A: The "Stop/Go" Evaluation
Perform this check before moving the bottle.
-
Visual Inspection (The "No-Touch" Rule):
-
Look for white crystals around the cap or floating solids in the liquid.
-
Look for stratification (separation of liquid layers).
-
If observed: STOP. Do not touch or attempt to open. Alert your Environmental Health & Safety (EHS) office immediately for remote detonation/robot removal.
-
-
Age Verification:
-
< 6 Months Old: Proceed to testing.
-
> 6 Months (Opened): High risk.[4] Test with extreme caution behind a blast shield.
-
Unknown Age: Treat as high risk.
-
-
Peroxide Quantitation:
-
Use Quantofix® Peroxide 100 strips (or equivalent starch-iodide strips).
-
Note: Glycol ethers can be viscous. Wet the test strip slightly with deionized water before applying the organic solvent to ensure the enzymatic reaction occurs.
-
Protocol B: Chemical Stabilization
If peroxides are detected between 20 ppm and 100 ppm , you must stabilize the solution before disposal.
Reagents Required:
-
Ferrous Sulfate (
)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Sulfuric Acid (
)
Procedure:
-
Prepare a wash solution: 6g
+ 6mL conc. + 110mL water. -
Add wash solution to the solvent in a 1:1 ratio.
-
Shake gently (behind a sash) for 10 minutes.
-
Retest peroxide levels.
-
Once < 10 ppm, separate the organic layer for disposal.
Part 3: Operational Disposal Workflow
Decision Logic: The "Old Bottle" Protocol
The following diagram illustrates the mandatory decision logic for handling ether-based solvents of unknown quality.
Figure 1: Decision matrix for handling potentially peroxidized ether solvents. Note that visual crystallization mandates immediate evacuation and professional intervention.
Part 4: Waste Categorization & Segregation
Once the material is deemed stable (< 20 ppm peroxides), segregate it according to the following RCRA (Resource Conservation and Recovery Act) standards.
Waste Codes
-
Primary Code: D001 (Ignitable Characteristic). The flash point is below 140°F (60°C).[2]
-
Secondary Code: None standard, unless mixed with other listed solvents (e.g., F-listed solvents like acetone or toluene).
Containerization
-
Material: High-density polyethylene (HDPE) or steel drums. Avoid standard LDPE if storing for long periods as glycol ethers can soften some plastics.
-
Headspace: Leave 10% headspace to allow for thermal expansion.
-
Labeling:
-
Label as "Hazardous Waste."
-
Constituents: "2-(2-Ethoxyethoxy)-2-methylpropane (95%), Water/Peroxides (<5%)."
-
Hazard Checkbox: [x] Flammable [x] Toxic.
-
Compatibility (Do NOT Mix With)
-
Oxidizers: Nitric acid, perchlorates. (Risk of immediate fire).
-
Strong Acids: Can cleave the ether linkage, generating heat and pressure.
Part 5: Emergency Contingencies
Spill Response (< 1 Liter)
-
Isolate: Remove all ignition sources immediately.[5]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Absorb: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels (increases surface area for flammability).
-
Clean: Scoop into a hazardous waste bag/pail. Wipe surface with soap and water.[6][7]
Exposure Response[3][9][10]
-
Skin: Wash with soap and water for 15 minutes. Glycol ethers absorb through skin—monitor for signs of drowsiness or nausea.
References
-
Sigma-Aldrich. (2025).[9] Safety Data Sheet: 2,2-Diethoxypropane / Glycol Ethers. Retrieved from
-
University of Pittsburgh EH&S. (2024). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from
-
U.S. EPA. (2024). Substance Registry Services: Propane, 2-ethoxy-2-methyl-.[10] Retrieved from
-
Delloyd's Lab-Tech. (n.d.). Disposal of Solvent Peroxides and Stabilization Protocols. Retrieved from
-
University of Texas at Austin EHS. (2024). Peroxide Forming Chemicals: Management and Disposal. Retrieved from
Sources
- 1. Disposal of Solvent peroxides [delloyd.50megs.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. redox.com [redox.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. recochem.com [recochem.com]
- 6. biosynth.com [biosynth.com]
- 7. angenechemical.com [angenechemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
Personal protective equipment for handling 2-(2-Ethoxyethoxy)-2-methylpropane
CAS No: 51422-54-9 | Synonyms: Diethylene glycol ethyl tert-butyl ether; 1-(tert-butoxy)-2-ethoxyethane (derivative)[1]
Executive Safety Assessment
To: Laboratory Operations & Chemical Hygiene Officers From: Senior Application Scientist
Handling 2-(2-Ethoxyethoxy)-2-methylpropane requires a nuanced approach that transcends standard solvent protocols. While often used as a randomizer in anionic polymerization or a specialized solvent, its structure—containing both a glycol ether chain and a tert-butyl ether moiety—presents a dual hazard profile: peroxide formation (characteristic of ethers) and dermal permeation (characteristic of glycol ethers).[1]
This guide prioritizes barrier integrity and static control . Unlike simple hydrocarbons, glycol ethers can facilitate the transdermal transport of other toxic solutes.[1] Therefore, your PPE strategy must focus on breakthrough time rather than simple splash protection.[1]
Critical Hazard Profile & Physical Data
Effective safety protocols rely on understanding the intrinsic properties of the molecule.
| Property | Data | Operational Implication |
| Molecular Weight | 146.23 g/mol | Moderate volatility; vapors stay low.[1] |
| Physical State | Clear Liquid | Hard to detect spills visually on white surfaces.[1] |
| Flash Point | ~40–50°C (Est.)* | Flammable (Category 3). Static discharge is a primary ignition source. |
| Reactivity | Peroxide Former | Class B Peroxide Former. Must be tested every 6-12 months.[1] |
| Solubility | Organic Solvents | Compatible with standard organic waste streams.[1] |
| Primary Hazards | H226, H315, H319 | Flammable liquid; Skin/Eye Irritant; Potential Dermal Absorption.[1][2] |
*Note: Exact flash point varies by purity/isomer mix; treat as Flammable Liquid (<60°C) for safety margins.[1]
Personal Protective Equipment (PPE) Matrix
The "Barrier Hierarchy" Approach
Do not rely on generic "lab safety" rules. For this specific chemical, we utilize a tiered PPE approach based on exposure potential.[1]
A. Respiratory Protection[2][3][4]
-
Rational: The vapor pressure is moderate, but glycol ether vapors can cause respiratory tract irritation and central nervous system depression.[1]
-
Standard Operation (Fume Hood): No respirator required if sash is at proper working height (18 inches).
-
Spill Cleanup / Outside Hood:
-
Respirator: Half-face or Full-face NIOSH-approved respirator.
-
Cartridge: Organic Vapor (OV) - Black Band .[1]
-
Why: The ether linkage is effectively adsorbed by activated charcoal in OV cartridges.
-
B. Dermal Protection (Gloves)
-
The Trap: Standard disposable nitrile gloves (4 mil) provide insufficient protection against glycol ethers for prolonged periods. They degrade and allow permeation before visual failure occurs.
-
Tier 1: Splash Protection (Aliquot < 10 mL):
-
Tier 2: High Exposure / Spill Cleanup:
-
Material: Butyl Rubber or Silver Shield® (EVOH) laminate.
-
Why: Butyl rubber offers superior resistance to ethers and ketones compared to nitrile or neoprene.
-
Validation: Butyl rubber typically offers >480 min breakthrough time for similar glycol ethers.
-
C. Ocular Protection[1][2]
-
Requirement: Chemical Splash Goggles (indirect vented).
-
Contraindication: Safety glasses with side shields are not acceptable for liquid handling. Ethers have low surface tension and can "creep" or splash around standard frames.
Operational Protocol: The "Inert Transfer" Method[1]
To mitigate flammability and peroxide risks, use the Inert Transfer Method for volumes >50 mL.[1] This prevents oxygen ingress (peroxides) and static buildup (fire).
Step-by-Step Workflow
-
Preparation:
-
Secure the reagent bottle with a clamp.
-
Insert a septum if not already present.
-
Ground the receiving vessel if it is metal or large glass.
-
-
Inerting:
-
Insert a needle connected to an inert gas line (Nitrogen/Argon) into the headspace of the source bottle (do not bubble through liquid unless sparging).
-
Insert a bleed needle to purge air.
-
-
Transfer:
-
Quenching/Cleanup:
-
Wipe the septum with a dry cloth.
-
Place used sharps immediately into a sharps container; do not recap.
-
Visualization: Safe Handling Workflow
Caption: Operational logic flow for handling 2-(2-Ethoxyethoxy)-2-methylpropane, prioritizing peroxide verification and static control.
Emergency Response & Disposal
Spill Management (< 500 mL)
-
Evacuate: Clear the immediate area of personnel.
-
Eliminate Sources: Turn off hot plates and stirrers.
-
PPE Upgrade: Don Butyl Rubber gloves and respiratory protection if outside the hood.
-
Absorb: Use vermiculite or commercial solvent pads. Do not use paper towels (increases surface area for evaporation/flammability).
-
Disposal: Seal in a bag, then a container. Label as "Flammable Solvent Debris."
Waste Disposal[1][4]
-
Classification: Hazardous Waste (Ignitable, D001).
-
Segregation: Segregate with Non-Halogenated Organic Solvents .
-
Prohibition: Do NOT pour down the drain. Glycol ethers can disrupt municipal water treatment bacteria and are regulated aquatic pollutants.
References
-
PubChem. (n.d.). 2-(2-ethoxyethoxy)-2-methylpropane (Compound).[1][5][6][7][8][9][10] National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: General structure verification).[1]
-
California Department of Public Health. (2008). Glycol Ethers: Hazard Fact Sheet. Hazard Evaluation System and Information Service (HESIS). Retrieved January 28, 2026, from [Link](Authoritative source on Glycol Ether PPE and permeation).
Sources
- 1. carbitol [stenutz.eu]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-bromo-2-methylpropane-sds | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(2-ethoxyethoxy)-2-methylpropane [stenutz.eu]
- 7. 2-METHYL-2-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. WO2022080450A1 - Rubber bale, production method therefor, polymer composition, crosslinked object, and tire - Google Patents [patents.google.com]
- 9. PubChemLite - 2-(2-ethoxyethoxy)-2-methylpropane (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
